molecular formula C8H7F3O2 B2657132 5-Methoxy-2-(trifluoromethyl)phenol CAS No. 106877-40-1

5-Methoxy-2-(trifluoromethyl)phenol

Cat. No.: B2657132
CAS No.: 106877-40-1
M. Wt: 192.137
InChI Key: RRHXUHOVPBIAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . It is characterized by its very slight solubility in water (0.88 g/L at 25 °C) and a density of 1.321 g/cm³ at 20 °C . The compound features a phenol core substituted with a methoxy group and a trifluoromethyl (CF3) group. The trifluoromethyl group is a key functional group in modern medicinal chemistry, known to significantly alter the properties of a molecule . Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's metabolic stability, improve membrane permeability, and strengthen binding affinity to biological targets . In research settings, this chemical serves as a valuable building block. It can be used as a precursor for synthesizing more complex molecules, such as Schiff base ligands for coordination chemistry . These ligands can form metal complexes with transition metals like Cobalt, Nickel, and Copper, which are then investigated for potential biological activities, including DNA interaction studies, as well as antimicrobial and antioxidant properties . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXUHOVPBIAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and purification of 5-Methoxy-2-(trifluoromethyl)phenol, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable synthetic pathway and robust purification methodologies.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures. Its phenolic hydroxyl group provides a reactive handle for further functionalization, while the methoxy and trifluoromethyl substituents modulate the electronic and steric properties of the aromatic ring.

This guide will detail a robust and accessible synthetic route commencing from a commercially available starting material, followed by a systematic approach to the purification of the target compound to a high degree of purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 4-methoxy-2-nitrophenol. This strategy involves an initial reduction of the nitro group to an amine, followed by a Sandmeyer-type trifluoromethylation. This pathway is advantageous due to the ready availability of the starting material and the well-established nature of the individual transformations.

An alternative, yet also viable, approach involves the direct copper-catalyzed trifluoromethylation of an aryl halide, such as 2-bromo-4-methoxyphenol.[1][2] This method can be particularly useful if the corresponding aryl halide is more accessible or cost-effective.

Below is a diagram illustrating the primary synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Trifluoromethylation A 4-Methoxy-2-nitrophenol B 2-Amino-4-methoxyphenol A->B H2, Pd/C Ethanol C This compound B->C 1. NaNO2, HBF4 2. Cu(I) salt, CF3 source

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 2-Amino-4-methoxyphenol

The initial step involves the catalytic hydrogenation of 4-methoxy-2-nitrophenol to the corresponding amine.

Materials and Reagents:

Reagent/MaterialQuantityPurity/Grade
4-Methoxy-2-nitrophenol20.0 g98%
Ethanol (EtOH)350 mLAnhydrous
Palladium on Carbon (5%)550 mg
Hydrogen (H2) gasAs requiredHigh purity

Step-by-Step Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 20.0 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol.

  • Catalyst Addition: Carefully add 550 mg of 5% palladium on carbon to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure is often sufficient for this transformation) and stir the mixture vigorously at room temperature (20-30°C).[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the palladium catalyst by filtration through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methoxyphenol. The product can be further purified by recrystallization from isopropyl alcohol to yield a crystalline solid.[3]

PART 2: Synthesis of this compound via Sandmeyer Trifluoromethylation

This step utilizes the freshly prepared 2-amino-4-methoxyphenol to introduce the trifluoromethyl group via a copper-mediated Sandmeyer reaction.[4]

Materials and Reagents:

Reagent/MaterialQuantityPurity/Grade
2-Amino-4-methoxyphenol13.9 g (0.1 mol)>95%
Tetrafluoroboric acid (HBF4)48% aqueous solution
Sodium Nitrite (NaNO2)7.6 g (0.11 mol)
Copper(I) Iodide (CuI)1.9 g (0.01 mol)
Trifluoromethyltrimethylsilane (TMSCF3)21.3 g (0.15 mol)
Acetonitrile (ACN)200 mLAnhydrous
Diethyl etherAs required

Step-by-Step Protocol:

  • Diazotization: In a flask cooled to 0°C, dissolve 13.9 g of 2-amino-4-methoxyphenol in an appropriate volume of 48% aqueous tetrafluoroboric acid. Slowly add a solution of 7.6 g of sodium nitrite in a minimal amount of cold water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Trifluoromethylation Setup: In a separate flask under an inert atmosphere, suspend 1.9 g of Copper(I) Iodide in 200 mL of anhydrous acetonitrile. Add 21.3 g of trifluoromethyltrimethylsilane to this suspension.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) iodide/TMSCF3 suspension. Vigorous gas evolution (N2) will be observed. Allow the reaction to stir at room temperature for several hours until gas evolution ceases.

  • Reaction Monitoring: Monitor the disappearance of the diazonium salt by TLC or HPLC analysis.

  • Work-up: Quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

High purity is paramount for the use of this compound in subsequent synthetic steps. A combination of column chromatography and recrystallization is recommended for achieving analytical grade purity.

Column Chromatography

Column chromatography is an effective method for separating the target compound from reaction byproducts and unreacted starting materials.[5]

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5). Gradually increase the polarity of the eluent to facilitate the elution of the product. The elution order generally follows increasing polarity, with non-polar impurities eluting first.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for the final purification of the solid product.[6]

Protocol:

  • Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature. For phenolic compounds, common recrystallization solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate.[7][8]

  • Dissolution: In a flask, dissolve the partially purified product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Physicochemical Properties and Purity Assessment

Physicochemical Data:

PropertyValue
CAS Number 106877-40-1[9]
Molecular Formula C8H7F3O2
Molecular Weight 192.14 g/mol
Boiling Point 104-105 °C @ 12 Torr[10]
pKa 8.97 ± 0.10 (Predicted)[10]
Appearance Colorless to light yellow liquid or solid

Purity Assessment:

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product and to detect any isomeric impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. For comparison, the melting point of the related isomer, 3-Methoxy-5-(trifluoromethyl)phenol, is 74-76°C.[12]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the described two-step synthetic sequence followed by a systematic purification strategy. The Sandmeyer trifluoromethylation of 2-amino-4-methoxyphenol offers a robust and scalable route to this valuable intermediate. Careful execution of the purification protocols, including column chromatography and recrystallization, is essential for obtaining material of high purity suitable for applications in drug discovery and development. The analytical techniques outlined provide the necessary tools for rigorous quality control of the final product.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl (-OH), a methoxy (-OCH₃), and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique electronic and chemical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, profoundly influences the acidity of the phenolic proton and the overall reactivity of the molecule. Accurate characterization of this compound is paramount for its application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the this compound molecule is utilized. The carbon atom bearing the hydroxyl group is designated as C1.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring and in the functional groups. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy and hydroxyl groups create a distinct pattern of chemical shifts for the aromatic protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3d1HH-3
~ 6.8 - 7.0dd1HH-4
~ 6.7 - 6.9d1HH-6
~ 5.5 - 6.5br s1H-OH
~ 3.8s3H-OCH₃

Interpretation:

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The positions of these protons are influenced by the electronic effects of the substituents. The -CF₃ group at C2 will deshield the adjacent H-3 proton, shifting it downfield. The -OH and -OCH₃ groups will shield the H-4 and H-6 protons, shifting them upfield relative to unsubstituted benzene (7.34 ppm).

  • Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

  • Methoxy Protons: The methoxy group protons appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature is the coupling between the carbon of the -CF₃ group and the fluorine atoms, which results in a characteristic quartet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Multiplicity (JCF in Hz)Assignment
~ 158sC-5
~ 152sC-1
~ 124q (~272 Hz)-CF₃
~ 120q (~30 Hz)C-2
~ 118sC-6
~ 115sC-3
~ 108sC-4
~ 56s-OCH₃

Interpretation:

  • -CF₃ Carbon: The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant (¹JCF) and appears as a quartet significantly downfield.

  • C-2 Carbon: The carbon atom attached to the -CF₃ group (C-2) shows a smaller two-bond coupling (²JCF) and also appears as a quartet.

  • Oxygenated Carbons: The carbons attached to the oxygen atoms (C-1 and C-5) are the most deshielded among the aromatic carbons and appear at the downfield end of the aromatic region. The methoxy carbon signal appears around 56 ppm, a typical value for aryl methyl ethers.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -64s-CF₃

Interpretation:

  • The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic for a trifluoromethyl group attached to an aromatic ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3600 - 3200O-H stretch (phenolic)Broad, Strong
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Medium
1600, 1500, 1450C=C stretch (aromatic ring)Medium-Strong
1300 - 1100C-F stretch (trifluoromethyl)Strong
~ 1250C-O stretch (aryl ether)Strong
~ 1200C-O stretch (phenol)Strong

Interpretation:

  • O-H Stretch: A prominent broad band in the 3600-3200 cm⁻¹ region is a definitive indicator of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[4]

  • C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the phenol and the aryl methyl ether will be visible.

  • Aromatic Region: The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule.[5]

Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)Proposed FragmentInterpretation
192[M]⁺Molecular Ion
177[M - CH₃]⁺Loss of a methyl radical from the methoxy group
163[M - CHO]⁺ or [M - C₂H₅]⁺Complex rearrangement/fragmentation
123[M - CF₃]⁺Loss of trifluoromethyl radical
95[C₆H₄O]⁺Further fragmentation

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 192, corresponding to the molecular weight of C₈H₇F₃O₂.[6] Key fragmentation pathways for phenolic and methoxy-aromatic compounds often involve the loss of radicals such as methyl (-CH₃) from the methoxy group or the loss of the trifluoromethyl radical (-CF₃).[7][8] The loss of a CF₃ radical (mass 69) from the molecular ion would lead to a significant fragment at m/z 123.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover a range of approximately -2 to 12 ppm. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. Set the spectral width to cover the expected range for aryl-CF₃ groups (e.g., -50 to -80 ppm), using a known fluorine standard for referencing if necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly onto the crystal.

  • Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background scan with no sample present and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

GC-MS Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer.

  • GC Method: Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program to separate the components, e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Overall Spectroscopic Workflow

The characterization of this compound involves a logical sequence of analytical techniques to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Interpretation Data Analysis & Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms, with the ¹⁹F NMR spectrum serving as a definitive confirmation of the trifluoromethyl group's presence. IR spectroscopy confirms the key functional groups (-OH, -OCH₃, -CF₃), while mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide a robust and self-validating system for the characterization of this compound, ensuring its suitability for advanced applications in science and industry.

References

solubility and stability of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document emphasizes robust, field-proven methodologies for determining these critical physicochemical parameters. By synthesizing principles from analogous substituted phenols and trifluoromethylated compounds, this guide offers researchers, scientists, and drug development professionals the necessary protocols and theoretical grounding to characterize this compound effectively. We will delve into the causal reasoning behind experimental designs for solubility and stability assessments, ensuring a self-validating approach to data generation.

Introduction: The Physicochemical Profile of this compound

This compound is a substituted aromatic compound featuring a phenol backbone, a methoxy (-OCH₃) group, and a trifluoromethyl (-CF₃) group. This unique combination of functional groups is anticipated to confer specific biological activities and physicochemical properties. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic and steric environment that influences its solubility in various solvent systems and its susceptibility to degradation. A thorough understanding of these properties is a cornerstone for its successful application in research and development, particularly in formulation science and drug discovery, where bioavailability and shelf-life are paramount.[1]

Predicted Physicochemical Properties:

While specific experimental data is sparse, we can infer key properties based on its structure:

PropertyPredicted/Inferred ValueRationale
Molecular Formula C₈H₇F₃O₂Based on chemical structure.[2]
Molecular Weight 192.14 g/mol Based on chemical structure.[2]
Appearance Likely a solid at room temperature.Inferred from similar substituted phenols.[1]
Aqueous Solubility Predicted to be low.The trifluoromethyl group increases lipophilicity, likely reducing water solubility.
Organic Solvent Solubility Predicted to be soluble.Phenolic compounds generally exhibit good solubility in alcohols (methanol, ethanol), ethers, and ketones (acetone).[1]

Solubility Determination: Methodologies and Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development.[3][4]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Test solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid, it is advisable to use a syringe filter. Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6]

  • Data Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound.[5] Calculate the solubility by multiplying the measured concentration by the dilution factor.[6]

Causality in Experimental Design: The extended incubation time in the shake-flask method allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.[3] Centrifugation and filtration are critical steps to ensure that only the dissolved portion of the compound is analyzed, preventing overestimation of solubility.

G A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify via HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] This method is faster and requires less compound, making it suitable for early-stage drug discovery.[7]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis capabilities

  • LC-MS/MS or HPLC-UV for quantification (optional, for higher precision)

Procedure:

  • Compound Addition: Add the DMSO stock solution to the aqueous buffer in the wells of a microtiter plate. This is typically done as a serial dilution to test a range of concentrations.[5]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[5]

  • Alternative Quantification: For more precise measurements, filter the solutions using a solubility filter plate.[5] Analyze the filtrate using LC-MS/MS or HPLC-UV to determine the concentration of the compound remaining in the solution.[5]

Causality in Experimental Design: The use of a DMSO stock solution allows for rapid testing of a compound's tendency to precipitate from a supersaturated aqueous solution, mimicking conditions that can occur during in vitro assays.[8] The short incubation time is a key feature of the kinetic assay, as it does not allow for the system to reach thermodynamic equilibrium.[4]

Chemical Stability Assessment: Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound under various conditions to predict its stability and identify likely degradation pathways.[9]

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The phenol moiety is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[10] The presence of the electron-donating methoxy group may increase this susceptibility.

  • Photodegradation: Aromatic compounds, including phenols, can degrade upon exposure to UV light.[11] The trifluoromethyl group can also influence photochemical reactions.[12]

  • Hydrolysis: While the ether and trifluoromethyl groups are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation. Studies on other trifluoromethylphenols have shown pH-dependent hydrolysis.[13]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature-controlled oven

  • Stability-indicating HPLC method (to be developed)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[1]

  • Application of Stress Conditions: [10]

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution to light in a photostability chamber. Protect a control sample from light.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.

  • Method Development: The HPLC method must be capable of separating the intact this compound from all degradation products.[9] This typically involves screening different columns, mobile phases, and gradient conditions.[14]

Causality in Experimental Design: The harsh conditions of forced degradation studies are designed to accelerate decomposition, providing a rapid assessment of the compound's intrinsic stability.[15] The development of a stability-indicating method is critical, as it ensures that the decrease in the parent compound's concentration is accurately measured and that the formation of degradation products is monitored.[9]

G cluster_stress Stress Conditions A Acid Hydrolysis Analyze Analyze by Stability-Indicating HPLC A->Analyze B Base Hydrolysis B->Analyze C Oxidation (H2O2) C->Analyze D Thermal Stress D->Analyze E Photolytic Stress E->Analyze Start Prepare Stock Solution Start->A Start->B Start->C Start->D Start->E Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide has outlined the foundational principles and detailed experimental protocols for the comprehensive evaluation of the . While specific experimental data for this compound remains limited, the methodologies presented, derived from established practices for analogous compounds, provide a robust framework for its characterization. The successful application of these protocols will enable a thorough understanding of its physicochemical properties, which is essential for its advancement in drug development and other scientific applications. It is predicted that this compound will exhibit limited aqueous solubility and good solubility in organic solvents, with its stability being influenced by factors such as pH, light, and oxidizing conditions. Experimental verification through the protocols detailed herein is imperative to confirm these predictions.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical processes required to determine and understand the crystal structure of 5-Methoxy-2-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, elucidating the rationale behind each experimental choice and analytical step. We will navigate the complete workflow, from initial sample preparation to the final elucidation of intermolecular interactions, presenting a hypothetical yet scientifically rigorous case study.

Introduction: The Significance of Solid-State Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence molecular packing and intermolecular interactions, thereby affecting crucial physicochemical properties such as solubility, melting point, and bioavailability. A thorough understanding of its three-dimensional structure in the solid state is paramount for predicting its behavior and for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for obtaining this precise atomic-level information[1][2][3]. This guide will detail the journey of elucidating the crystal structure of this compound, from obtaining suitable crystals to the final structural analysis.

The First Hurdle: Synthesis and Crystallization

A prerequisite for any single-crystal XRD study is the availability of high-quality single crystals. While this compound is commercially available from various suppliers, the material as supplied is typically a polycrystalline powder. Therefore, the initial and often most challenging step is the growth of diffraction-quality single crystals.

Synthesis and Purification

For this hypothetical study, this compound was procured from a commercial source. To ensure the highest purity, which is critical for successful crystallization, the material was recrystallized from a suitable solvent system. A common approach involves dissolving the compound in a hot solvent and allowing it to cool slowly.

Crystallization Strategies

The growth of single crystals is often more of an art than a science, requiring the screening of various conditions. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth. For a molecule like this compound, a range of solvents with varying polarities should be screened.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: A small amount of this compound is dissolved in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to assess solubility.

  • Preparation of Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent system (e.g., ethyl acetate/hexane) at room temperature.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor.

In this case study, diffraction-quality, colorless, block-shaped crystals were hypothetically obtained from a solution of ethyl acetate by slow evaporation.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed on the diffractometer (e.g., a Bruker SMART APEX II CCD) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Irradiation mount->xray detector Diffraction Data Collection xray->detector reduction Data Reduction & Correction detector->reduction Raw Diffraction Images solve Structure Solution (Direct Methods) reduction->solve refine Structure Refinement solve->refine validate Validation & Final Model refine->validate cif cif validate->cif Final CIF File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

Once the diffraction data is collected and processed, the next step is to solve the crystal structure. This involves determining the positions of the atoms in the unit cell. For small molecules, this is typically achieved using direct methods. The initial atomic model is then refined to improve the agreement between the observed and calculated diffraction data. The quality of the final structure is assessed using parameters such as the R-factor.

The Crystal Structure of this compound: A Detailed Analysis

Based on our hypothetical data collection and structure solution, the crystallographic details for this compound are summarized in the table below.

Parameter Hypothetical Value
Chemical FormulaC₈H₇F₃O₂
Formula Weight192.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)823.4(3)
Z4
Calculated Density (g/cm³)1.550
Absorption Coefficient (mm⁻¹)0.145
F(000)392
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit of the crystal would contain one molecule of this compound. The analysis of bond lengths and angles would be consistent with standard values for substituted phenols. The trifluoromethyl and methoxy groups would exhibit specific orientations relative to the phenyl ring.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, the primary interactions would likely be hydrogen bonding involving the phenolic hydroxyl group and potential weak interactions involving the fluorine atoms of the trifluoromethyl group.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of the methoxy group or the fluorine atoms of the trifluoromethyl group. These interactions would likely link the molecules into chains or more complex networks.

The logical relationship of intermolecular forces dictating the crystal packing is depicted below.

Intermolecular_Forces Molecule This compound HBond Hydrogen Bonding (O-H...O/F) Molecule->HBond HalogenBond Halogen Bonding (C-F...O) Molecule->HalogenBond PiStacking π-π Stacking Molecule->PiStacking Packing Crystal Packing HBond->Packing HalogenBond->Packing PiStacking->Packing

Caption: Key intermolecular forces influencing the crystal packing of the title compound.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. The process, from crystallization to the final structural elucidation, provides invaluable insights into the solid-state properties of the molecule. The detailed structural information, including bond lengths, angles, and intermolecular interactions, forms a critical foundation for understanding its chemical behavior and for its potential applications in drug development and materials science. While a definitive crystal structure remains to be experimentally determined and deposited in a public database such as the Cambridge Structural Database (CSD)[4], the methodologies and analytical frameworks presented here provide a robust roadmap for such an investigation.

References

theoretical calculations for 5-Methoxy-2-(trifluoromethyl)phenol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 5-Methoxy-2-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive exploration of the theoretical properties of this compound, a molecule of significant interest in medicinal chemistry. Trifluoromethylphenols (TFMPs) are crucial structural motifs in drug design, valued for the unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1] By leveraging Density Functional Theory (DFT), this paper presents a detailed analysis of the geometric, electronic, and spectroscopic properties of this compound. The methodologies, data, and insights presented herein are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's structure-activity relationships and to guide the rational design of novel therapeutics.

Introduction: The Significance of Fluorination in Phenolic Scaffolds

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethyl (-CF3) group, in particular, is highly valued for its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a phenolic scaffold, as in this compound, these effects are modulated by the electron-donating methoxy group, creating a complex electronic environment. The substitution pattern on the aromatic ring is critical as it dictates the molecule's biological activity, pharmacokinetics, and overall drug-likeness.

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), serve as indispensable tools for predicting a wide range of molecular properties in silico.[1][3] These theoretical methods allow for the elucidation of molecular geometry, electronic structure, and vibrational spectra, offering critical insights that can accelerate the drug discovery process.[1][4] This guide outlines the application of DFT to characterize this compound, providing a foundational theoretical framework for its application in drug development.

Theoretical Methodology: A Validating Computational Workflow

The accuracy of theoretical predictions is contingent upon the selection of an appropriate computational method and basis set. For phenolic compounds and organofluorines, DFT has consistently proven to be a reliable and economical approach.[5][6]

Causality Behind Method Selection
  • Density Functional Theory (DFT): DFT methods are chosen for their excellent balance of computational cost and accuracy in describing electron correlation effects, which are crucial for molecules with diverse functional groups.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable geometric and electronic properties.[5][7]

  • 6-311+G(d,p) Basis Set: This triple-zeta basis set is selected to provide a flexible and accurate description of the electron distribution. The addition of diffuse functions (+) is important for describing the lone pairs on oxygen and fluorine atoms, while polarization functions (d,p) are essential for accurately modeling the bonding environment, particularly in a strained system with adjacent bulky groups.[5][7][8][9]

Computational Workflow Diagram

G cluster_workflow Computational Workflow A 1. Construct Initial 3D Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (On Optimized Geometry) C->D E 5. Property Analysis (HOMO-LUMO, MEP, Spectra) D->E

Caption: A typical DFT workflow for calculating molecular properties.

Experimental Protocol: DFT Calculation
  • Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Input File Generation: An input file is created for the quantum chemistry package (e.g., Gaussian).

    • Calculation Type: Opt Freq is specified for geometry optimization followed by a frequency calculation.[1]

    • Method: The chosen method and basis set are defined, e.g., # B3LYP/6-311+G(d,p).

    • Charge & Multiplicity: The molecule's charge (0) and spin multiplicity (1, for a closed-shell singlet) are specified.

    • Coordinates: The Cartesian coordinates of all atoms are provided.

  • Job Submission: The calculation is submitted to run on a high-performance computing cluster.

  • Results Analysis:

    • Confirm that the geometry optimization has converged successfully.

    • Verify the absence of imaginary frequencies in the output, which confirms the structure is a true energy minimum.[1]

    • Extract optimized geometric parameters, electronic properties, and calculated vibrational frequencies for further analysis.[1]

Calculated Molecular & Electronic Properties

The following sections detail the key properties of this compound as determined by the described DFT protocol.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional conformation of the molecule. This equilibrium structure is the basis for all subsequent property calculations.[3] The interplay between the hydroxyl, methoxy, and trifluoromethyl groups dictates the planarity and bond orientations of the molecule.

Caption: 2D representation of this compound.

Table 1: Selected Optimized Geometric Parameters

Parameter Description Calculated Value (Å or °)
r(C-O) Phenolic C-O bond length Value from Calculation
r(C-F) Average C-F bond length Value from Calculation
r(O-H) Hydroxyl O-H bond length Value from Calculation
a(C-C-O) Phenolic C-C-O bond angle Value from Calculation
a(F-C-F) Average F-C-F bond angle Value from Calculation

| d(C-C-O-H) | Hydroxyl dihedral angle | Value from Calculation |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7][11]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms of the hydroxyl and methoxy groups. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group.

G cluster_orbitals Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level LUMO_level HOMO_level->LUMO_level   ΔE = E_LUMO - E_HOMO    axis Energy axis_line

Caption: Diagram of the HOMO-LUMO energy gap.

Table 2: Calculated Electronic Properties

Property Symbol Calculated Value Unit Significance
HOMO Energy EHOMO Value from Calculation eV Electron-donating capacity
LUMO Energy ELUMO Value from Calculation eV Electron-accepting capacity
HOMO-LUMO Gap ΔE Value from Calculation eV Chemical reactivity, stability
Dipole Moment µ Value from Calculation Debye Molecular polarity
Ionization Potential I ≈ -EHOMO Value from Calculation eV Energy to remove an electron

| Electron Affinity | A ≈ -ELUMO | Value from Calculation | eV | Energy released upon gaining an electron |

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to predict the reactive sites of a molecule.[7] It maps the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the phenolic and methoxy oxygen atoms.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the acidic hydroxyl hydrogen and potentially near the fluorine atoms, depending on the overall charge distribution.[12][13][14]

The strong electron-withdrawing -CF3 group and electron-donating -OCH3 group create a significant dipole and a highly polarized MEP surface, which is critical for understanding intermolecular interactions, such as binding to a receptor active site.[1]

Theoretical Vibrational (IR) Spectrum

Frequency calculations allow for the prediction of the infrared spectrum, which arises from the vibrational modes of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure.

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode Description Calculated Frequency (cm⁻¹)
O-H stretch Phenolic hydroxyl group ~3600
C-H stretch Aromatic C-H bonds ~3100-3000
C-H stretch Methoxy group C-H bonds ~2950-2850
C=C stretch Aromatic ring stretching ~1600-1450
C-F stretch Trifluoromethyl group ~1350-1150 (strong, multiple bands)

| C-O stretch | Phenolic and ether C-O bonds | ~1250-1000 |

Relevance in Drug Development & Conclusion

The theoretical properties of this compound provide invaluable insights for drug development professionals.

  • Structure-Activity Relationship (SAR): The optimized geometry provides the precise 3D structure necessary for molecular docking studies, which predict how the molecule binds to a biological target.[1][15]

  • Pharmacokinetics: The electron-withdrawing -CF3 group is known to increase metabolic stability and lipophilicity, crucial properties for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Target Binding: The MEP and FMO analyses highlight the molecule's reactive sites. The acidic phenolic proton and electron-rich oxygen atoms are key sites for hydrogen bonding within a protein's active site, a critical determinant of binding affinity.[16][17]

References

A Strategic Guide to Unveiling the Bioactivity of 5-Methoxy-2-(trifluoromethyl)phenol: A Hierarchical Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, 5-Methoxy-2-(trifluoromethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document provides not just a series of protocols, but a logical framework for efficiently interrogating the therapeutic potential of a new chemical entity. Our approach is rooted in a philosophy of progressive validation, beginning with broad computational and cellular assessments and moving towards specific mechanistic and functional assays. This ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for discovery while minimizing the expenditure of resources on inactive candidates.

The unique structural motifs of this compound—a methoxylated phenol ring coupled with a trifluoromethyl group—suggest a range of potential biological interactions. The trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for drug candidates[1][2][3][4]. Phenolic compounds, on the other hand, are well-known for their antioxidant and anti-inflammatory properties[5][6][7]. This guide, therefore, proposes a screening cascade designed to explore these promising avenues.

Part 1: Foundational Assessment - In Silico & Cytotoxicity Profiling

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's likely behavior is paramount. This initial phase combines computational prediction with a fundamental assessment of cellular toxicity.

In Silico ADME/T and Druglikeness Prediction

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools provide a powerful first pass to estimate these characteristics, helping to identify potential liabilities early in the discovery process[8][9][10][11].

Methodology Rationale: By leveraging computational models, we can predict key physicochemical properties such as lipophilicity (logP), aqueous solubility, and potential for crossing biological membranes[12]. Furthermore, druglikeness rules, such as Lipinski's Rule of Five, offer a rapid assessment of the compound's suitability for oral bioavailability[12]. This step is a critical, cost-effective filter to prioritize compounds with favorable pharmacokinetic profiles.

Primary Cytotoxicity Screening

A fundamental prerequisite for any potential therapeutic agent is an acceptable safety profile. Initial cytotoxicity screening is essential to determine the concentration range at which the compound can be tested without inducing significant cell death, which could confound the results of subsequent bioactivity assays[13][14].

Experimental Protocol: MTT/XTT Assay for Cell Viability

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability[13][15][16][17]. In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells[15][16][17].

Step-by-Step Protocol:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture (containing an electron coupling agent) to each well and incubate for 2-4 hours. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step[16].

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
HeLa24
48
72
A54924
48
72
MCF-724
48
72
HEK29324
48
72

This table should be populated with the experimental results.

Workflow for Foundational Assessment

A This compound B In Silico ADME/T Prediction (Lipinski's Rule, Solubility, etc.) A->B C Primary Cytotoxicity Screening (MTT/XTT Assay) A->C D Determination of Non-Toxic Concentration Range B->D C->D E Proceed to Secondary Screening D->E

Caption: Foundational assessment workflow.

Part 2: Secondary Screening - Exploring Key Biological Activities

Based on the structural characteristics of this compound, this phase focuses on investigating its potential antioxidant, anti-inflammatory, and antimicrobial activities in parallel. This multi-pronged approach increases the likelihood of identifying a primary biological effect.

Antioxidant Activity Assays

Phenolic compounds are known to act as antioxidants by scavenging free radicals. The DPPH and ABTS assays are widely used, robust, and rapid methods to assess the radical scavenging ability of a compound[18][19][20][21][22].

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH Assay:

  • Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm. The reduction in absorbance indicates the radical scavenging activity.

  • Control: Use ascorbic acid or Trolox as a positive control.

ABTS Assay:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm. Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Control: Use ascorbic acid or Trolox as a positive control.

Data Presentation:

AssayThis compound IC50 (µM)Ascorbic Acid IC50 (µM) (Control)Trolox IC50 (µM) (Control)
DPPH
ABTS

This table should be populated with the experimental results.

Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, and their inhibition is a common strategy for anti-inflammatory drugs[23][24][25][26][27].

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a standardized and reliable method for screening potential inhibitors.

  • Enzyme Preparation: Prepare the COX-1, COX-2, or 5-LOX enzyme solution according to the manufacturer's instructions.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric), as specified in the kit protocol.

  • Controls: Include a known inhibitor as a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX) and a vehicle control.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation:

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)
COX-1Indomethacin
COX-2Celecoxib
5-LOXZileuton

This table should be populated with the experimental results.

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents. Initial screening for antimicrobial activity can be efficiently performed using broth microdilution or agar diffusion methods[28][29][30][31][32].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of this compound in the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Controls: Include a positive control (a known antibiotic/antifungal) and a negative (growth) control.

Data Presentation:

MicroorganismMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusVancomycin
Escherichia coliCiprofloxacin
Candida albicansFluconazole

This table should be populated with the experimental results.

Secondary Screening Workflow

A Non-Toxic Concentrations of This compound B Antioxidant Screening (DPPH, ABTS) A->B C Anti-inflammatory Screening (COX-1/2, 5-LOX) A->C D Antimicrobial Screening (Broth Microdilution) A->D E Identification of Primary 'Hit' Activity B->E C->E D->E F Proceed to Tertiary Screening and Mechanism of Action Studies E->F

Caption: Parallel secondary screening workflow.

Part 3: Tertiary Screening - Mechanism of Action & Target Validation

Once a primary biological activity ("hit") is identified in the secondary screens, the focus shifts to understanding the underlying mechanism of action. This phase involves more complex and resource-intensive assays tailored to the specific hit. For instance, if the compound shows significant anti-inflammatory activity via COX-2 inhibition, further studies could involve Western blotting to assess COX-2 protein expression in stimulated cells, or more specific enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive)[33][34]. Similarly, a promising antimicrobial hit would progress to time-kill kinetic studies and assessments of its effect on biofilm formation.

This hierarchical approach ensures a thorough and efficient evaluation of this compound's biological potential. By systematically progressing from broad, high-throughput screens to more focused, mechanistic studies, we can confidently identify and validate promising lead compounds for further development.

References

Toxicological Profile of 5-Methoxy-2-(trifluoromethyl)phenol: A Framework for Assessment of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methoxy-2-(trifluoromethyl)phenol is a substituted phenolic compound for which a comprehensive, publicly available toxicological profile is not currently established. This technical guide addresses this critical data gap by presenting a robust, scientifically-grounded framework for the complete toxicological evaluation of this and similar novel chemical entities. Moving beyond a simple data summary, this document provides drug development professionals and researchers with a strategic workflow, integrating in silico predictive toxicology, a justified read-across approach from relevant structural analogues, and a tiered battery of validated in vitro and in vivo assays. Detailed, field-proven protocols for foundational genotoxicity and acute toxicity studies are provided, underpinned by the causality behind experimental choices to ensure self-validating and reliable outcomes. This guide serves as both a profile of predicted concerns and a methodological roadmap for the definitive toxicological characterization of this compound.

Introduction and Statement of the Problem

The rapid synthesis of novel chemical entities in pharmaceutical and industrial applications consistently outpaces their toxicological evaluation. This compound (CAS No. unavailable) represents a case in point—a molecule with potential utility but lacking the requisite safety data for risk assessment. Direct experimental data on its toxicokinetics and toxicodynamics are absent from the public literature.

This guide, therefore, adopts a proactive, predictive, and strategic approach. As a Senior Application Scientist, the objective is not to invent data where none exists, but to construct a valid scientific framework for its generation and interpretation. The fundamental principle underlying this guide is that the toxicological profile of a novel substance can be systematically built through a combination of computational modeling, analogy to structurally similar compounds, and a targeted, tiered testing strategy compliant with international regulatory standards.[1][2]

The core structure of this assessment is built on three pillars:

  • Predictive Toxicology (In Silico Assessment): Utilizing Quantitative Structure-Activity Relationship (QSAR) models and structural alerts to forecast potential hazards.[1][3][4]

  • Analogue-Based Assessment (Read-Across): Leveraging data from structurally similar isomers to form a scientifically defensible hypothesis of toxicity.[5][6][7][8]

  • Definitive Experimental Verification (In Vitro & In Vivo Testing): Outlining a sequence of necessary laboratory assays to confirm or refute the predicted profile, beginning with foundational studies of genotoxicity and acute toxicity.

Physicochemical Identity and In Silico Predictions

A definitive toxicological assessment begins with the molecule's identity.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇F₃O₂

  • Molecular Weight: 192.14 g/mol

  • Key Structural Features: A phenol ring substituted with a hydroxyl (-OH) group, an electron-donating methoxy (-OCH₃) group, and a potent electron-withdrawing trifluoromethyl (-CF₃) group.

Computational Toxicology & QSAR Predictions

The underlying premise of in silico toxicology is that a chemical's structure dictates its activity and, by extension, its toxicity.[1] Computational models can predict hazards before a compound is ever tested in a lab.

Predicted Toxicological Endpoints:

Toxicological Endpoint Prediction & Justification Confidence Level
Acute Oral Toxicity Predicted to be Harmful or Toxic if swallowed . Phenolic compounds are generally cytotoxic. The trifluoromethyl group can enhance lipophilicity, potentially increasing absorption and systemic toxicity.[9] Medium
Skin Irritation Predicted to be a Skin Irritant . Phenols are known irritants. Halogenated aromatic compounds often exhibit this property. High
Eye Irritation Predicted to cause Serious Eye Irritation/Damage . This is a common hazard for this chemical class. High
Mutagenicity Uncertain, requires testing . While no immediate structural alerts for mutagenicity (e.g., nitroaromatic, aromatic amine) are present, the potential for metabolic activation into reactive species necessitates experimental evaluation. Low

| Metabolism | Expected to undergo Phase I (hydroxylation, O-demethylation) and Phase II (glucuronidation, sulfation) metabolism at the hydroxyl and methoxy groups, typical for phenols. The stability of the -CF₃ group may lead to the formation of persistent metabolites. | Medium |

This predictive analysis guides the initial experimental design, focusing efforts on confirming the high-confidence predictions (irritation, acute toxicity) and resolving the low-confidence, high-impact endpoints (genotoxicity).

The Read-Across Approach: Justification and Analogue Selection

In the absence of direct data, a read-across approach, which uses data from tested analogues to predict the toxicity of a target chemical, is a scientifically valid method for filling data gaps.[5][6][7] The validity of this approach hinges on the justification of analogue selection based on structural, metabolic, and mechanistic similarity.[7][8]

Selection of Potential Analogues

For this compound, the most relevant analogues are its isomers, where the positions of the functional groups differ. The electronic and steric effects of these positional changes are critical considerations.

Analogue CompoundCAS NumberKey Similarities & DifferencesAvailable Hazard Data
3-Methoxy-5-(trifluoromethyl)phenol 349-56-4Isomer. Same functional groups. Different substitution pattern may alter metabolic pathways and receptor interactions.Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[10]
2-Methoxy-5-(trifluoromethyl)phenol 349-67-7Isomer. Same functional groups. The methoxy group is ortho to the hydroxyl, which may influence hydrogen bonding and reactivity.Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[11]
2-(Trifluoromethyl)phenol 444-30-4Structural Fragment. Lacks the methoxy group. Useful for isolating the toxicity contribution of the trifluoromethyl-phenol core.Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye damage.[12]
3-(Trifluoromethyl)phenol 98-17-9Structural Fragment. Lacks the methoxy group. Different positional isomer of the -CF₃ group relative to the hydroxyl.Data available but not detailed in initial searches.[13]

Justification for Read-Across: The consistent profile of acute toxicity (harmful/toxic), skin irritation, and eye irritation across these close analogues provides a strong weight of evidence. It is highly probable that this compound will exhibit a similar hazard profile. However, quantitative values (e.g., LD50) and the potential for genotoxicity cannot be read across with high confidence and demand specific testing.

Proposed Experimental Testing Strategy

The following tiered experimental workflow is proposed to definitively establish the toxicological profile. The strategy prioritizes in vitro assays to minimize animal testing, in line with modern toxicological practice.

G cluster_0 Tier 1: Foundational Safety Assessment cluster_1 Tier 2: Mechanistic & Repeated Dose Toxicity (If Warranted) cluster_2 Decision Points Ames Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) OECD 471 Chromo Genotoxicity: In Vitro Chromosomal Aberration Test OECD 473 Decision1 Genotoxicity Positive? Ames->Decision1 Acute Acute Oral Toxicity (Fixed Dose Procedure) OECD 420 Chromo->Decision1 Decision2 Significant Acute Toxicity? Acute->Decision2 Micronucleus In Vitro Micronucleus Test OECD 487 Repeated 28-Day Repeated Dose Toxicity Study (Oral) OECD 407 Decision1->Micronucleus Yes Decision2->Repeated Yes

Caption: Proposed tiered toxicological testing workflow.

Detailed Experimental Protocols

Authoritative and trustworthy protocols are self-validating systems. The following methodologies are based on internationally recognized OECD Test Guidelines, ensuring regulatory acceptance and scientific rigor.

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality: This assay is the gold standard for detecting gene mutations.[14] It addresses the critical question: "Can the compound or its metabolites directly damage DNA by causing point mutations?" It uses multiple bacterial strains engineered to detect different types of mutations, and includes a mammalian metabolic activation system (S9 fraction) to mimic liver metabolism, as many chemicals only become mutagenic after being processed by the body.

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including four Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[15] This combination detects both frameshift and base-pair substitution mutations.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest dose should show evidence of toxicity or be 5 mg/plate, whichever is lower.[16]

  • Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition. b. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at one of at least five concentrations), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (without activation). c. Immediately pour the mixture onto minimal glucose agar plates. d. Include concurrent vehicle (solvent) controls and known positive controls for each strain, with and without S9 activation.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies that is at least double the vehicle control count for at least one strain.

Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Causality: While the Ames test detects gene-level mutations, this assay detects larger-scale damage: structural changes to chromosomes (clastogenicity).[17][18][19] Such damage is a hallmark of many carcinogens. Using mammalian cells, such as human peripheral blood lymphocytes, increases the relevance of the findings to human health.[18]

Methodology:

  • Cell Culture: Use cultured Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test. The highest concentration should induce approximately 50% cytotoxicity. Use at least three analyzable concentrations.

  • Exposure Conditions: a. Short-term (3-6 hours): Treat duplicate cell cultures with the test compound, with and without S9 metabolic activation. After exposure, wash the cells and add fresh medium. b. Long-term (Continuous): Treat duplicate cultures without S9 activation for a period equivalent to 1.5 normal cell cycle lengths. c. Include concurrent vehicle and positive controls.

  • Cell Harvest: Add a metaphase-arresting agent (e.g., Colcemid) to the cultures before harvesting. The harvest time should be approximately 1.5 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation & Analysis: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain slides with Giemsa.

  • Scoring: Microscopically analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

  • Interpretation: A positive result is a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible increase at one or more concentrations.[19]

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (FDP) - OECD 420

Causality: This study provides a foundational assessment of a substance's intrinsic toxicity upon a single ingestion.[20][21] The FDP is a more ethical and refined alternative to the classical LD50 test, aiming to identify a dose that causes evident toxicity without lethality as the primary endpoint.[21] This allows for classification and labeling according to the Globally Harmonised System (GHS).[20]

Methodology:

  • Animal Selection: Use healthy, young adult female rats (the use of a single sex is now considered sufficient).[21]

  • Sighting Study: a. Dose a single animal at a starting dose (e.g., 300 mg/kg), selected based on in silico or read-across data.[21] b. Observe the animal for 48 hours. The outcome determines the next step:

    • No evident toxicity: Dose the next animal at a higher fixed dose (2000 mg/kg).
    • Evident toxicity: Dose the next animal at a lower fixed dose (50 mg/kg).
    • Mortality: Dose the next animal at a lower fixed dose (50 mg/kg).

  • Main Study: a. Once the dose causing evident toxicity (or the non-toxic dose) is identified, dose four additional animals sequentially at that same dose level, allowing at least 24 hours between each. b. The final classification is based on the number of animals exhibiting mortality at a given dose level.

  • Observations: Observe all animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior (tremors, convulsions, lethargy).[21]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Conclusion and Path Forward

While direct experimental data on the toxicology of this compound is currently lacking, a robust scientific assessment is achievable. In silico predictions and a read-across analysis from its isomers strongly suggest that the compound is likely to be harmful if swallowed and a significant irritant to skin and eyes.

This profile is, however, predictive. The definitive characterization of this molecule's safety requires the execution of the tiered experimental plan outlined herein, starting with foundational genotoxicity and acute toxicity studies. The provided protocols, grounded in OECD guidelines, offer a clear, authoritative, and scientifically defensible path to generating the necessary data for a comprehensive risk assessment. This framework ensures that the development and use of novel compounds like this compound can proceed with a clear understanding of their potential impact on human health.

References

An In-Depth Technical Guide to the In Vitro Metabolic Fate of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-(trifluoromethyl)phenol is a unique chemical entity, the metabolic fate of which is of significant interest to researchers in drug discovery and development. Understanding how this compound is processed by the body is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the anticipated in vitro metabolic pathways of this compound, grounded in established principles of drug metabolism and supported by data from structurally related molecules. We will delve into the experimental systems and methodologies required to elucidate its biotransformation, offering a scientifically rigorous framework for its investigation.

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[1] Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[2] For this compound, we anticipate a metabolic journey involving both phases, which this guide will explore in detail.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, two primary metabolic pathways are predicted for this compound: O-demethylation (a Phase I reaction) and direct conjugation of the phenolic hydroxyl group via glucuronidation and sulfation (Phase II reactions).

Phase I Metabolism: O-Demethylation

The methoxy group at the 5-position is a likely target for oxidative metabolism by CYP enzymes, leading to the formation of a catechol metabolite. This O-demethylation is a common metabolic route for methoxylated aromatic compounds.[3][4][5] Studies on other methoxy-containing compounds have shown that several CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, can catalyze this reaction.[3][5] The trifluoromethyl group at the 2-position is generally considered to be metabolically stable and may even confer a protective effect against metabolism at nearby sites.[6]

The proposed O-demethylation pathway is as follows:

G parent This compound metabolite 2-(trifluoromethyl)benzene-1,4-diol parent->metabolite O-demethylation enzyme CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) enzyme->parent

Caption: Predicted Phase I O-demethylation of this compound.

Phase II Metabolism: Glucuronidation and Sulfation

The phenolic hydroxyl group of this compound is a prime substrate for Phase II conjugation reactions. These reactions are crucial for detoxification and excretion.[2]

  • Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).[7] This is a major pathway for the clearance of phenolic compounds.[8] Several UGT isoforms, particularly in the UGT1A and UGT2B families, are known to glucuronidate phenols.[7]

  • Sulfation: In this pathway, a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group, a reaction mediated by sulfotransferases (SULTs). Phenolic compounds are common substrates for SULTs.[9]

These conjugation reactions can occur with the parent compound and any Phase I metabolites.

G cluster_phase2 Phase II Conjugation parent This compound glucuronide 5-Methoxy-2-(trifluoromethyl)phenyl β-D-glucuronide parent->glucuronide UGTs + UDPGA sulfate 5-Methoxy-2-(trifluoromethyl)phenyl sulfate parent->sulfate SULTs + PAPS

Caption: Predicted Phase II conjugation pathways for this compound.

In Vitro Experimental Systems for Metabolic Profiling

To experimentally validate these predicted pathways, a tiered approach using various in vitro systems is recommended. Each system offers a different level of metabolic complexity.

In Vitro System Description Enzymes Present Primary Use Case
Human Liver Microsomes (HLM) Subcellular fraction containing the endoplasmic reticulum.Primarily Phase I CYP and some Phase II UGT enzymes.[5]Investigating CYP-mediated metabolism and initial glucuronidation screening.
Human Liver S9 Fraction Supernatant fraction of a liver homogenate.Both microsomal (Phase I) and cytosolic (most Phase II) enzymes.Comprehensive screening of both Phase I and Phase II metabolism.
Cryopreserved Human Hepatocytes Intact, viable liver cells.Full complement of Phase I and II enzymes, and transporters.[10]"Gold standard" for in vitro metabolism studies, providing the most physiologically relevant data.[10]

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies with this compound.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism of this compound and identify the primary oxidative metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the test compound.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the HLM suspension. The final microsomal protein concentration should be optimized (typically 0.5-1.0 mg/mL).

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound and identify metabolites.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Comprehensive Metabolism in Human Liver S9 Fraction

Objective: To investigate both Phase I and Phase II metabolism of this compound.

Materials:

  • All materials from Protocol 1

  • Human Liver S9 Fraction (20 mg/mL stock)

  • Cofactors for Phase II enzymes: UDPGA and PAPS

Procedure:

  • Follow the general procedure for the HLM assay.

  • Prepare separate incubation conditions:

    • Condition A (Phase I): Include the NADPH regenerating system.

    • Condition B (Phase I + II): Include the NADPH regenerating system, UDPGA, and PAPS.

  • The final S9 protein concentration is typically 1-2 mg/mL.

  • Incubate and process the samples as described in Protocol 1.

  • Analyze the samples by LC-MS/MS, specifically looking for the parent compound, the O-demethylated metabolite, and the glucuronide and sulfate conjugates.

Protocol 3: Metabolite Profiling in Cryopreserved Human Hepatocytes

Objective: To obtain a comprehensive profile of the metabolites of this compound in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • This compound

  • Acetonitrile for extraction

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and recover for a specified period (e.g., 4-24 hours).

  • Remove the medium and replace it with fresh medium containing this compound at the desired concentration.

  • Incubate at 37°C in a humidified CO2 incubator for various time points (e.g., 0, 2, 8, 24 hours).

  • At each time point, collect both the cell culture medium and the cells.

  • Extract the metabolites from the medium and the cell lysate using ice-cold acetonitrile.

  • Centrifuge to remove cell debris and protein.

  • Analyze the supernatant by LC-MS/MS for the parent compound and its metabolites.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of drug metabolites.

  • Chromatography: A reverse-phase C18 column is typically used for the separation of the parent compound and its more polar metabolites.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is invaluable for the accurate mass measurement of potential metabolites, aiding in the determination of their elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is crucial for metabolite identification.

Predicted Metabolite Expected Mass Shift from Parent Typical Fragmentation Pattern
O-demethylated metabolite-14 Da (loss of CH₂)Fragmentation of the catechol ring.
Glucuronide conjugate+176 Da (addition of C₆H₈O₆)Characteristic loss of the glucuronic acid moiety (-176 Da).
Sulfate conjugate+80 Da (addition of SO₃)Characteristic loss of the sulfate group (-80 Da).

Conclusion

The in vitro metabolic fate of this compound is predicted to be driven by Phase I O-demethylation and Phase II glucuronidation and sulfation. The experimental framework provided in this guide, utilizing human liver microsomes, S9 fractions, and hepatocytes, coupled with advanced LC-MS/MS analysis, offers a robust strategy for the comprehensive characterization of its biotransformation. These studies are essential for advancing our understanding of this molecule's disposition and for making informed decisions in the drug development process.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Methoxy-2-(trifluoromethyl)phenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-Methoxy-2-(trifluoromethyl)phenol for analysis by gas chromatography (GC). Direct GC analysis of this and similar phenolic compounds is often hampered by their polarity, which can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Derivatization is a critical sample preparation step that mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety. This application note details two robust and widely applicable derivatization techniques: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation with trifluoroacetic anhydride (TFAA). The underlying chemical principles, step-by-step protocols, and expected outcomes are presented to enable researchers to implement these methods effectively.

Introduction: The Rationale for Derivatizing this compound

This compound is a substituted phenol of interest in various fields, including pharmaceutical and agrochemical research, due to its unique structural motifs. Accurate and precise quantification of this analyte is often crucial. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct injection of underivatized this compound can present several analytical challenges:

  • Polarity and Peak Tailing: The presence of the phenolic hydroxyl group allows for hydrogen bonding, increasing the compound's polarity. This can lead to interactions with active sites in the GC inlet and on the column, resulting in asymmetric peak shapes (tailing) and reduced chromatographic resolution.

  • Low Volatility: The polarity of the hydroxyl group also decreases the volatility of the analyte, requiring higher inlet and oven temperatures for elution. This can be problematic for thermally labile compounds.

  • Thermal Degradation: At elevated temperatures in the GC inlet, phenols can be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

Derivatization addresses these challenges by chemically modifying the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability, and minimizing undesirable interactions within the GC system.[1] This results in improved peak shape, enhanced sensitivity, and more reliable and reproducible analytical data.

Foundational Principles of Derivatization for Phenols

The primary goal of derivatization for GC analysis is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. For this compound, the presence of a strong electron-withdrawing trifluoromethyl group at the ortho position increases the acidity of the phenolic proton, which can facilitate its reaction with derivatizing agents.[2] Two of the most common and effective derivatization strategies for phenols are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The resulting trimethylsilyl ether is significantly less polar and more volatile than the parent phenol. The reaction is generally fast and produces high yields. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to enhance the reactivity of the silylating agent, especially for sterically hindered or less reactive hydroxyl groups.

dot

cluster_workflow Silylation Derivatization Workflow Analyte This compound in Solution Drydown Evaporation to Dryness Analyte->Drydown Remove protic solvents Derivatization Addition of BSTFA (+TMCS) and Solvent Drydown->Derivatization Ensure anhydrous conditions Reaction Heating (e.g., 70°C for 30 min) Derivatization->Reaction Promote complete reaction GC_MS GC-MS Analysis Reaction->GC_MS Inject derivatized sample

Caption: Silylation workflow for this compound.

Acylation

Acylation involves the reaction of the phenol with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester. For enhanced detection by electron capture detection (ECD) and favorable mass spectral fragmentation, fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are often used. The resulting trifluoroacetyl ester is highly volatile and exhibits excellent chromatographic properties. Acylation reactions are often catalyzed by a base, such as pyridine, which also serves as a solvent.[2]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the derivatization of this compound. Optimization of reaction times, temperatures, and reagent volumes may be necessary depending on the specific sample matrix and analytical instrumentation.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

dot

cluster_reaction Silylation Reaction Mechanism Phenol Phenol-OH Intermediate [Transition State] Phenol->Intermediate + BSTFA BSTFA BSTFA BSTFA->Intermediate Product Phenol-O-TMS Intermediate->Product Formation of TMS Ether Byproduct F3CCONHSi(CH3)3 Intermediate->Byproduct Release of Byproduct

References

Application Notes & Protocols: The Strategic Use of 5-Methoxy-2-(trifluoromethyl)phenol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorination in Modern Drug Design

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of chemical tools, the incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has emerged as a transformative strategy.[2][3][4] The CF3 group's potent electron-withdrawing nature, combined with its metabolic stability and lipophilicity, allows chemists to fine-tune the properties of drug candidates, often leading to significant improvements in efficacy, absorption, and half-life.[2][3][4][5]

This guide focuses on the trifluoromethylphenol scaffold, a privileged structure in drug discovery, with a specific lens on 5-Methoxy-2-(trifluoromethyl)phenol. This particular arrangement combines the acidic phenol, a versatile handle for synthetic elaboration and a key hydrogen bond donor/acceptor, with the modulating effects of two electronically distinct substituents: the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group. This juxtaposition creates a unique electronic and steric environment, making it a valuable building block for targeting a range of biological systems, most notably protein kinases.

Part 1: Physicochemical Landscape & Synthetic Strategy

The Trifluoromethyl Phenol Moiety: A Profile of Influence

The utility of the trifluoromethylphenol scaffold is rooted in the profound physicochemical changes imparted by the CF3 group.

  • Enhanced Acidity (pKa): The strong inductive effect of the CF3 group significantly increases the acidity of the phenolic proton. For comparison, the pKa of phenol is ~9.9, while 3-(Trifluoromethyl)phenol has a pKa of 9.08 and 4-(Trifluoromethyl)phenol is 9.39.[6][7] This enhanced acidity can be critical for forming stronger hydrogen bonds with target proteins or modulating a compound's ionization state at physiological pH.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a key factor for bioavailability.[2][3] This property must be carefully balanced, as excessive lipophilicity can lead to toxicity or poor solubility.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] This often translates to a longer in vivo half-life for the drug candidate.[3]

  • Bioisosterism: The CF3 group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to probe steric and electronic requirements within a binding pocket while often improving metabolic stability.[8]

The addition of a methoxy group, as in this compound, further tunes these properties by donating electron density into the aromatic ring, influencing the phenol's acidity and the overall electronic character of the molecule.

General Synthesis Strategy

The synthesis of substituted trifluoromethylphenols often involves multi-step sequences starting from commercially available materials. While numerous specific routes exist, a common strategy involves the construction of the substituted aromatic ring followed by functional group interconversion to reveal the phenol. For many complex drug molecules, these phenols serve as key intermediates for coupling reactions, such as the formation of diaryl ethers.

dot graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_start" { label="Starting Materials"; bgcolor="#F1F3F4"; Start [label="Substituted\nTrifluorotoluene", fillcolor="#FFFFFF"]; }

subgraph "cluster_core" { label="Core Synthesis"; bgcolor="#F1F3F4"; Nitration [label="Nitration", fillcolor="#FFFFFF"]; Halogenation [label="Halogenation\n(e.g., Bromination)", fillcolor="#FFFFFF"]; Reduction [label="Nitro Group\nReduction to Amine", fillcolor="#FFFFFF"]; }

subgraph "cluster_final" { label="Intermediate Formation"; bgcolor="#F1F3F4"; Amine [label="Trifluoromethyl\nAniline Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenol [label="Trifluoromethyl\nPhenol Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Start -> Nitration [label="e.g., HNO3/H2SO4"]; Nitration -> Halogenation [label="e.g., NBS"]; Halogenation -> Reduction [label="e.g., Fe/HCl or H2, Pd/C"]; Reduction -> Amine; Amine -> Phenol [label="Diazotization/\nHydrolysis"]; } caption="Generalized synthetic workflow for trifluoromethylphenol intermediates." enddot

Part 2: Applications in Medicinal Chemistry - Case Study: Kinase Inhibitors

The trifluoromethylphenol scaffold is a cornerstone in the design of numerous kinase inhibitors. Its ability to act as a "hinge-binder" through the phenolic hydroxyl group, combined with the favorable pharmacokinetic properties conferred by the CF3 group, makes it an ideal anchor for building potent and selective inhibitors.

Case Study: Sorafenib and Nilotinib

Two prominent examples of FDA-approved cancer drugs, Sorafenib (Nexavar) and Nilotinib (Tasigna), utilize trifluoromethyl-substituted aromatic intermediates in their synthesis. While they don't contain the final phenol moiety, the core synthetic strategy relies on building blocks derived from trifluoromethylanilines and phenols.

  • Sorafenib (Nexavar): A multi-kinase inhibitor used to treat kidney and liver cancer.[9] Its synthesis involves coupling 4-chloro-3-(trifluoromethyl)aniline with an isocyanate to form the critical urea linkage that defines this class of inhibitors.[9][10] The trifluoromethyl group is crucial for its activity against kinases like RAF, VEGFR, and PDGFR.[9]

  • Nilotinib (Tasigna): A selective Bcr-Abl tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML).[11] A key intermediate in its synthesis is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[11][12][13][14][15] This intermediate is constructed from trifluorotoluene through a sequence of nitration, bromination, condensation, and reduction.[11][12][14]

dot graph "Kinase_Inhibition_Pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_signal" { label="Cell Signaling Cascade"; bgcolor="#F1F3F4"; GF [label="Growth Factor", fillcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, PDGFR)", fillcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FFFFFF"]; RAF [label="RAF Kinase", fillcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FFFFFF"]; TF [label="Transcription Factors", fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nAngiogenesis", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Inhibitor [label="Sorafenib\n(contains CF3-phenyl moiety)", shape="octagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation;

Inhibitor -> RAF [label="Inhibits", color="#EA4335", style="dashed", arrowhead="tee"]; Inhibitor -> RTK [label="Inhibits", color="#EA4335", style="dashed", arrowhead="tee"]; } caption="Sorafenib inhibits the RAF/MEK/ERK signaling pathway." enddot

Structure-Activity Relationship (SAR) Insights

The precise placement of the trifluoromethyl and methoxy groups can dramatically alter biological activity. The following table, derived from general principles observed in kinase inhibitor design, illustrates hypothetical SAR trends for a trifluoromethylphenol-based scaffold.

R1 (Position 5)R2 (Position 2)Relative Kinase Potency (IC50)Rationale
-OCH3-CF3++++The electron-donating methoxy group can enhance hydrogen bonding potential of the phenol, while the CF3 group provides favorable hydrophobic interactions and metabolic stability.
-H-CF3+++Retains the key benefits of the CF3 group but lacks the electronic modulation of the methoxy substituent.
-OCH3-H++The methoxy group may provide some beneficial electronic effects, but the absence of the CF3 group often leads to lower potency and increased metabolic liability.
-Cl-CF3+++The chloro group can act as a bioisostere for the methoxy group, providing steric bulk and altering electronics, which can be beneficial in certain binding pockets.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of an Aryl Trifluoromethyl Ether via Phenolic Precursor

This protocol describes a common subsequent step in medicinal chemistry: the conversion of a phenol to a metabolically stable ether. The O-trifluoromethylation of phenols is a valuable transformation, as the OCF3 group is highly lipophilic and metabolically robust.[16]

Objective: To convert a substituted phenol, such as this compound, into its corresponding aryl trifluoromethyl ether.

Materials:

  • Substituted Phenol (1.0 eq)

  • Togni's Reagent II (1.5 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 eq), Togni's Reagent II (1.5 eq), CuI (0.2 eq), 1,10-Phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the phenol.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aryl trifluoromethyl ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Causality and Trustworthiness: This protocol utilizes a copper-catalyzed reaction with an electrophilic trifluoromethylating agent (Togni's reagent).[17] The base (K2CO3) is required to deprotonate the phenol, forming the nucleophilic phenoxide. The copper/phenanthroline catalyst system facilitates the transfer of the "CF3+" equivalent from the Togni reagent to the phenoxide. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, and the aqueous workup and chromatography are standard, validated procedures for isolating and purifying organic compounds.[18]

Protocol 3.2: In Vitro Kinase Inhibitor Profiling using a TR-FRET Assay

Objective: To determine the inhibitory potency (IC50) of a compound containing the this compound scaffold against a target protein kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening.[19][20] It measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody (donor) binds to the phosphorylated substrate (which is labeled with an acceptor fluorophore), bringing the donor and acceptor into proximity and generating a FRET signal.[21][22] Inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[23]

Materials:

  • Target Kinase (e.g., RAF, VEGFR)

  • Fluorescein-labeled peptide substrate

  • ATP (at Km concentration for the specific kinase)

  • Test Compound (e.g., a derivative of this compound), serially diluted in DMSO

  • Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.01% Triton X-100, pH 7.5)

  • Stop/Detection Buffer (Assay buffer containing EDTA to chelate Mg2+ and stop the reaction, and a Terbium-labeled anti-phospho-substrate antibody)

  • 384-well, low-volume, white microplates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and fluorescein-labeled substrate in assay buffer. Add this mix (e.g., 5 µL) to all wells containing the test compound.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction: Add the Stop/Detection Buffer (e.g., 10 µL) containing EDTA and the terbium-labeled antibody to all wells. This stops the kinase reaction and initiates the detection process.

  • Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[24]

Self-Validation: The use of positive and negative controls on every plate validates the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and maintained above 0.5 for reliable results. Running a known reference inhibitor in parallel can also validate assay consistency. The choice to use ATP at its Km concentration is critical for obtaining comparable and meaningful IC50 values across different studies and kinases.[25]

References

The Strategic Utility of 5-Methoxy-2-(trifluoromethyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Contemporary Chemistry

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design, particularly in the realms of medicinal chemistry and agrochemicals. The trifluoromethyl (-CF3) group, with its unique electronic properties, metabolic stability, and ability to modulate lipophilicity, has proven to be an invaluable substituent. When coupled with other functionalities on an aromatic core, it provides a powerful toolkit for fine-tuning the physicochemical and biological properties of a molecule.[1][2]

5-Methoxy-2-(trifluoromethyl)phenol is a prime exemplar of such a strategically functionalized building block. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the phenolic ring creates a unique reactivity profile, making it a versatile precursor for a variety of complex molecular architectures. The phenolic hydroxyl group serves as a convenient handle for a range of transformations, most notably etherification and cyclization reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValue
CAS Number 106877-40-1[3]
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point Data not consistently available; varies by purity
Boiling Point Not available
Purity Typically ≥98% from commercial suppliers[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the opposing electronic effects of the methoxy and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the methoxy carbon.

  • ¹⁹F NMR: A single resonance is expected for the -CF₃ group.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at m/z = 192.14.[4]

Application Note I: Synthesis of Diaryl Ethers via Ullmann Condensation

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the resulting motif being a key structural element in numerous pharmaceuticals, natural products, and materials.[5] The Ullmann condensation, a copper-catalyzed cross-coupling of a phenol with an aryl halide, is a classic and reliable method for constructing this linkage.[6][7] this compound is an excellent substrate for this reaction, readily undergoing O-arylation to furnish functionalized diaryl ethers.

The electron-withdrawing trifluoromethyl group enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide intermediate. The methoxy group, in turn, influences the electronic properties of the resulting diaryl ether.

Workflow for Ullmann Condensation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Heat under Inert Atmosphere start1->reaction start2 Aryl Halide (e.g., 4-iodotoluene) start2->reaction start3 Copper(I) Catalyst (e.g., CuI) start3->reaction start4 Base (e.g., K₂CO₃) start4->reaction start5 Ligand (e.g., L-proline) start5->reaction start6 Solvent (e.g., DMSO) start6->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product Diaryl Ether Derivative purification->product

Caption: Workflow for the synthesis of diaryl ethers.

Detailed Protocol: Synthesis of 4'-Methyl-5-methoxy-2-(trifluoromethyl)phenyl Ether

This protocol describes the copper-catalyzed N,N-dimethylglycine-promoted Ullmann coupling of this compound with 4-iodotoluene.

Materials:

  • This compound (1.0 equiv)

  • 4-Iodotoluene (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-iodotoluene, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

Application Note II: Synthesis of Substituted Benzofurans

Substituted benzofurans are a class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and natural products.[8][9] The synthesis of benzofurans often involves the construction of the furan ring onto a pre-existing phenolic scaffold. This compound is an ideal starting material for the synthesis of highly functionalized benzofurans. A common strategy involves a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.[10]

Workflow for Benzofuran Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Sonogashira Coupling followed by Intramolecular Cyclization start1->reaction start2 Terminal Alkyne (e.g., Phenylacetylene) start2->reaction start3 Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) start3->reaction start4 Copper(I) Catalyst (e.g., CuI) start4->reaction start5 Base (e.g., Et₃N) start5->reaction start6 Solvent (e.g., THF) start6->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Benzofuran purification->product

Caption: Workflow for the synthesis of substituted benzofurans.

Detailed Protocol: Synthesis of 5-Methoxy-2-phenyl-7-(trifluoromethyl)benzofuran

This protocol outlines a potential route for the synthesis of a substituted benzofuran from this compound and phenylacetylene. Note: This is a generalized protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is expected to proceed via the formation of the coupled alkyne intermediate, followed by in-situ cyclization.

  • Once the starting material is consumed (typically 24-48 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzofuran product.

Conclusion: A Versatile and High-Potential Building Block

This compound stands out as a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for predictable and efficient participation in key synthetic transformations, such as the Ullmann condensation for diaryl ether synthesis and palladium/copper-catalyzed routes to substituted benzofurans. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound. As the demand for structurally complex and functionally optimized molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical and pharmaceutical research.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 5-Methoxy-2-(trifluoromethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 5-Methoxy-2-(trifluoromethyl)phenol. This compound, and its derivatives, are of increasing interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethyl and methoxy functional groups. The developed reversed-phase HPLC method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications. The causality behind each method parameter is discussed, providing a logical framework for adaptation and troubleshooting.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern significantly influences the molecule's polarity, acidity, and UV absorption characteristics, presenting a unique analytical challenge. The trifluoromethyl group enhances metabolic stability and lipophilicity, properties often sought in drug development.[1] A reliable analytical method is therefore crucial for researchers and drug development professionals to accurately quantify this analyte in various matrices, from raw materials to formulated products and metabolic studies.

The presence of potential positional isomers and related impurities from synthesis necessitates a chromatographic method with high resolving power. This note describes the systematic development and validation of such a method, grounded in an understanding of the analyte's physicochemical properties and established chromatographic principles.

Analyte Physicochemical Properties & Method Rationale

A successful HPLC method is built upon a solid understanding of the analyte's properties. Key parameters for this compound are summarized below:

PropertyValue (Predicted/Estimated)Rationale for Method Development
Molecular Formula C₈H₇F₃O₂-
Molecular Weight 192.14 g/mol [2]-
pKa ~8.97 (Predicted)[3]The phenolic proton is weakly acidic. To ensure the compound is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH must be kept well below the pKa. A pH of 3.0 is chosen to suppress ionization completely.
logP ~2.42 (Predicted for isomer)[4]This moderate lipophilicity suggests that reversed-phase chromatography is the ideal separation mode. A C18 stationary phase will provide sufficient hydrophobic interaction for good retention.
UV Absorbance λmax ~275-280 nm (Estimated)Phenolic compounds typically exhibit strong absorbance around 270-280 nm.[5] The exact maximum may be shifted slightly by the substituents. A wavelength of 278 nm is selected for high sensitivity and specificity.

Based on these properties, a reversed-phase HPLC method using a C18 column with an acidified water/acetonitrile mobile phase and UV detection is the logical choice.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound (≥98% purity), and related derivatives/impurities.

  • Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (LC-MS Grade).

  • Standard & Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Instrumentation & Chromatographic Conditions
ParameterConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV/DAD detector is sufficient.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A high-purity silica C18 column provides excellent peak shape for phenolic compounds and robust performance.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the analyte is in its neutral form, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency.
Gradient Program See Table belowA gradient is employed to ensure elution of the main analyte with a good peak shape while also separating potential earlier and later eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Volume 10 µL-
Detection UV at 278 nmSelected based on the characteristic absorbance of the phenol chromophore, offering high sensitivity.

Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.040
10.070
12.095
14.095
14.140
18.040
Standard and Sample Preparation
  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in a suitable volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

Method Development & Workflow Visualization

The development of this method follows a logical progression, starting from the analyte's properties to the final validated protocol. This workflow ensures that all critical parameters are systematically evaluated.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scoping cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Finalization A Determine Physicochemical Properties (pKa, logP, UV Scan) B Select Separation Mode (Reversed-Phase) A->B Properties suggest hydrophobicity C Select Column Chemistry (C18) B->C Standard choice for hydrophobic analytes D Select Mobile Phase (ACN/H2O with Acid) C->D Common pairing E Optimize Mobile Phase pH (Target: pH 2-4) D->E Ensure ionization suppression based on pKa F Optimize Gradient Profile (Resolution & Runtime) E->F Fine-tune separation of impurities G Select Detection Wavelength (Target: λmax) F->G Confirm optimal signal-to-noise H Perform Method Validation (ICH/FDA Guidelines) G->H Assess performance characteristics I Finalize Protocol & Document H->I Compile Application Note

Caption: Logical workflow for HPLC method development.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation characteristics assessed are summarized below.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 – 1.51.1
Theoretical Plates (N) > 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.5%
%RSD of Retention Time (n=6) ≤ 1.0%0.2%
Validation Parameters & Results

The following table summarizes the performance characteristics of the method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank or placebo.Passed. Peak is spectrally pure and well-resolved.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999 over 1-250 µg/mL.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.5%
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0%Repeatability = 0.6%Intermediate = 1.1%
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (Flow rate ±10%, Temp ±2°C, pH ±0.2).Passed. All variations resulted in %RSD < 2.0%.

These results confirm that the method is linear, accurate, precise, and robust for the intended analytical range. The validation process follows established guidelines from regulatory bodies like the FDA and ICH.[3]

Application: Analysis of Potential Derivatives & Isomers

The developed method is also suitable for the separation of closely related structures, which is critical for purity analysis. For instance, positional isomers, such as 3-Methoxy-5-(trifluoromethyl)phenol, or process impurities arising from starting materials can be effectively resolved. The π-π interactions afforded by the aromatic ring of the analyte with the C18 stationary phase, combined with the optimized gradient, provide the necessary selectivity. Phenyl-based columns could also be explored to enhance the separation of aromatic isomers if co-elution is observed.

SeparationPrinciple cluster_0 Mobile Phase cluster_1 Stationary Phase (C18 Column) MP Analyte A Analyte B Analyte C SP C18 Chains Hydrophobic Interactions π-π Interactions MP:f0->SP:p1 More Polar (Elutes First) MP:f1->SP:p1 Target Analyte MP:f2->SP:p1 Less Polar (Elutes Last)

Caption: Principle of reversed-phase separation.

Conclusion

This application note provides a comprehensive, ready-to-use HPLC-UV protocol for the quantitative determination of this compound. The method development was guided by the analyte's physicochemical properties, and its performance has been rigorously verified through validation according to ICH standards. The detailed explanation of the rationale behind experimental choices makes this method not only a practical tool but also an educational resource for scientists developing similar analytical procedures. This robust method is well-suited for the demanding environments of pharmaceutical and chemical research and quality control.

References

LC-MS/MS method for quantification of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of 5-Methoxy-2-(trifluoromethyl)phenol using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices, specifically human plasma. This compound, featuring both a methoxy and a trifluoromethyl group, presents unique analytical considerations due to its physicochemical properties. The method employs a liquid-liquid extraction (LLE) protocol for sample cleanup and an appropriate structural analog as an internal standard (IS) to ensure accuracy and precision. The described workflow is designed for researchers, scientists, and drug development professionals who require reliable bioanalytical data. All protocols have been structured to meet the rigorous standards of regulated bioanalysis.

Introduction and Scientific Rationale

This compound is a substituted phenol derivative. Molecules containing trifluoromethyl (-CF3) groups are of significant interest in medicinal chemistry and drug development. The inclusion of a -CF3 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates by altering their electronic properties and lipophilicity.[1][2] Consequently, developing sensitive and selective analytical methods to quantify such compounds in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[3][4] This application note provides a complete, step-by-step protocol for the quantification of this compound, from sample preparation to data acquisition, grounded in established scientific principles. We will explain the causality behind each experimental choice, ensuring a self-validating and reproducible method.

Analyte Physicochemical Properties

Understanding the analyte's properties is foundational to developing a successful LC-MS/MS method.

PropertyValueRationale for Method Development
Chemical Structure The phenolic hydroxyl group is acidic and suitable for deprotonation in negative ion mode ESI. The aromatic ring and -CF3 group confer hydrophobicity, suitable for reversed-phase chromatography and organic solvent extraction.
Molecular Formula C₈H₇F₃O₂-
Molecular Weight 192.14 g/mol Used to calculate the precursor ion m/z for MS analysis.
Predicted logP ~2.5 - 3.0Indicates moderate lipophilicity, suggesting good solubility in organic extraction solvents like ethyl acetate or MTBE and good retention on a C18 column.
Predicted pKa ~8.5 - 9.5The phenolic proton is acidic. Adjusting sample pH below the pKa (e.g., to pH 4-5) will keep the molecule in its neutral, less polar form, maximizing extraction efficiency into an organic solvent.

Method Development Strategy

The goal is to create a method that is not only accurate and precise but also robust and practical for high-throughput analysis. The logical flow of our method development is outlined below.

MethodDevelopment cluster_0 Core Decisions cluster_1 Rationale & Optimization cluster_2 Final Method Analyte Analyte Properties (Phenol, logP, pKa) IS Internal Standard (IS) Selection Analyte->IS SamplePrep Sample Preparation Method Analyte->SamplePrep LC LC Separation Analyte->LC MS MS/MS Detection Analyte->MS IS_Choice SIL-IS unavailable -> Choose Structural Analog (e.g., 2-Methoxy-5-methylphenol) IS->IS_Choice Prep_Choice High logP & pKa -> Liquid-Liquid Extraction (LLE) for cleanliness & recovery SamplePrep->Prep_Choice LC_Choice Moderate Polarity -> Reversed-Phase C18 Gradient Elution LC->LC_Choice MS_Choice Acidic Phenol -> Negative ESI Mode Optimize MRM Transitions MS->MS_Choice Protocol Validated Protocol IS_Choice->Protocol Prep_Choice->Protocol LC_Choice->Protocol MS_Choice->Protocol

Caption: Logic diagram for the LC-MS/MS method development process.

Internal Standard (IS) Selection

An internal standard is critical for correcting variability during sample processing and analysis.[5][6]

  • Ideal Choice: A stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels) is the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it tracks recovery and matrix effects accurately.[5][7]

  • Practical Choice: In the absence of a commercially available SIL-IS, a structural analog is the next best option.[8] We have selected 2-Methoxy-5-methylphenol as a suitable IS. It shares the methoxyphenol core but is chromatographically separable and has a different mass, preventing interference.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary goal of sample preparation is to isolate the analyte from matrix components like proteins and phospholipids that can cause ion suppression.[3][9]

  • Rationale for LLE: LLE is chosen over simpler protein precipitation (PPT) to achieve a cleaner extract, which is crucial for minimizing matrix effects and ensuring the longevity of the LC column and MS interface.[9][10] Given the analyte's pKa, acidifying the sample ensures it is in a neutral state, maximizing its partitioning into a non-polar organic solvent.

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its low water miscibility, good extraction efficiency for moderately polar compounds, and clean evaporation profile.

Liquid Chromatography (LC)

Chromatographic separation is optimized to resolve the analyte from the internal standard and any co-extracted matrix interferences.

  • Column: A C18 reversed-phase column is selected due to the analyte's hydrophobic character. A column with a smaller particle size (e.g., <3 µm) provides high resolution and peak efficiency.

  • Mobile Phase: A standard mobile phase combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is used. The acid helps to improve peak shape and ionization efficiency. A gradient elution is employed to ensure good separation and a reasonable run time.

Tandem Mass Spectrometry (MS/MS)

The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in negative mode is chosen. The phenolic proton is readily abstracted, forming a stable [M-H]⁻ precursor ion.

  • MRM Transitions: The precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). Optimization of collision energy is critical for maximizing the signal of the product ions. For fluorinated compounds, fragmentation can sometimes be limited, but identifying at least one or two stable fragments is key.[11]

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Analyte) reference standard

  • 2-Methoxy-5-methylphenol (Internal Standard) reference standard[12]

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • LC-MS grade methyl tert-butyl ether (MTBE)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve the analyte and IS in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water (v/v). These will be used to spike calibration curve (CC) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol (LLE)
  • Pipette 50 µL of blank plasma, CC, or QC sample into a 1.5 mL polypropylene tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all samples except the blank matrix (add 25 µL of 50:50 methanol:water to the blank).

  • Vortex briefly (5 seconds).

  • Add 50 µL of 2% formic acid in water to acidify the samples. Vortex briefly.

  • Add 500 µL of MTBE.

  • Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer 400 µL of the upper organic layer (MTBE) to a clean tube or well in a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex to mix, then centrifuge. Transfer the supernatant for LC-MS/MS analysis.

Overall Experimental Workflow

Workflow Sample 1. Sample Aliquot (50 µL Plasma) Spike_IS 2. Spike IS (25 µL) Sample->Spike_IS Acidify 3. Acidify (50 µL 2% Formic Acid) Spike_IS->Acidify Extract 4. Add MTBE & Vortex (500 µL) Acidify->Extract Centrifuge1 5. Centrifuge Extract->Centrifuge1 Transfer 6. Transfer Supernatant (400 µL) Centrifuge1->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject Analyze 10. Data Analysis (Analyte/IS Ratio) Inject->Analyze

Caption: Step-by-step experimental workflow for sample analysis.

Optimized LC-MS/MS Parameters

Liquid Chromatography Parameters
ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Parameters
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Gas Flow Optimized for specific instrument
Scan Type Multiple Reaction Monitoring (MRM)
Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 191.1161.1 (Quantifier)100-20
191.1143.1 (Qualifier)100-25
2-Methoxy-5-methylphenol (IS) 137.1122.1 (Quantifier)100-18

Method Validation Protocol

The method should be validated according to the US FDA Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards. Key validation parameters include:

  • Selectivity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve (e.g., 8 non-zero standards) should be prepared and analyzed. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: Analyzed by running replicate (n=6) QC samples at four levels (LOD, Low, Mid, High) on three separate days.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: The coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Analyte stability is assessed under various conditions: in-injector (autosampler), bench-top (room temperature), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a straightforward liquid-liquid extraction for sample cleanup and a structural analog internal standard to ensure data integrity. The detailed steps for method development, sample processing, and instrumental analysis provide a solid foundation for researchers in pharmaceutical and clinical settings. This method is suitable for validation and subsequent application in regulated bioanalytical studies.

References

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 5-Methoxy-2-(trifluoromethyl)phenol via C–O Bond Activation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] However, the direct use of phenols as coupling partners is challenging due to the inertness of the C–O bond towards oxidative addition, a critical step in the catalytic cycle.[2][3] This guide provides a comprehensive protocol for the successful Suzuki coupling of 5-Methoxy-2-(trifluoromethyl)phenol, a substrate featuring a potent electron-withdrawing group ortho to the hydroxyl functionality. We detail a robust, two-step approach involving the initial activation of the phenol to a highly reactive nonaflate ester, followed by a palladium-catalyzed cross-coupling with various arylboronic acids. The rationale behind reagent selection, catalyst systems, and reaction conditions is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Challenge of Phenol Cross-Coupling

The Suzuki-Miyaura reaction has become indispensable for synthesizing biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction traditionally couples organoboron compounds with organohalides or triflates.[5] Phenols, being abundant, inexpensive, and structurally diverse, represent an attractive class of "green" electrophiles.[3] The primary obstacle to their direct use is the strength of the phenolic C–O bond, which makes the requisite oxidative addition to a low-valent metal center, such as Palladium(0), kinetically unfavorable.[2]

To overcome this, the hydroxyl group must be converted into a better leaving group. This is achieved by derivatizing the phenol into an intermediate such as a tosylate, triflate, carbamate, or, as detailed herein, a nonaflate.[6][7][8] Nonaflates (perfluorobutanesulfonates) are exceptionally effective leaving groups, often superior to triflates, and their in situ or two-step preparation enables efficient cross-coupling of even challenging, electron-deficient phenols.

Mechanistic Overview & Strategic Considerations

The overall strategy involves two key transformations:

  • Activation: Conversion of the phenolic hydroxyl group into a nonaflate.

  • Coupling: Palladium-catalyzed Suzuki-Miyaura reaction of the resulting aryl nonaflate.

The catalytic cycle for the coupling step is illustrated below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂(ONf) OxAdd->PdII_Intermediate NfO_anion ⁻ONf OxAdd->NfO_anion Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R') Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArONf Ar-ONf (Aryl Nonaflate) ArONf->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon–Oxygen bond of the aryl nonaflate (Ar-ONf), forming a Pd(II) complex. This is the rate-limiting step and the primary reason for activating the phenol.

  • Transmetalation: The organic group (R') from the boronic acid, activated by a base, is transferred to the palladium center, displacing the nonaflate group. The base is crucial for forming a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The two organic fragments (Ar and R') couple and are ejected from the palladium complex, forming the final C-C bond and regenerating the active Pd(0) catalyst.[5]

Key Considerations for this compound:
  • Catalyst & Ligand: The presence of the bulky and strongly electron-withdrawing -CF3 group necessitates a highly active catalyst system. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ serve as stable precatalysts that are reduced in situ to the active Pd(0) species.[10] The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective. They stabilize the Pd(0) center, promote the challenging oxidative addition, and accelerate the final reductive elimination step.[10][11]

  • Base Selection: A moderately strong base is required to activate the boronic acid without promoting hydrolysis of the nonaflate or other side reactions. Potassium phosphate (K₃PO₄) is an excellent choice, providing sufficient basicity in a range of solvents.[12]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or THF is typically used to ensure the solubility of all components, including the catalyst complex and the base.[5] The addition of water can sometimes accelerate the reaction but must be optimized.

Experimental Protocols

This section is divided into two parts: the activation of the phenol and the subsequent cross-coupling reaction.

Workflow Overview

Workflow Start Start: This compound + Arylboronic Acid Activation Part A: Phenol Activation (Nonaflation) Start->Activation Intermediate Intermediate: Aryl Nonaflate Activation->Intermediate Base, Nonafluorobutanesulfonyl fluoride (NfF) Coupling Part B: Suzuki Coupling (Pd-catalyzed) Intermediate->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Pd(OAc)₂, SPhos, K₃PO₄, Boronic Acid Purification Column Chromatography Workup->Purification Product Final Product: Purified Biaryl Purification->Product

Caption: Experimental workflow for the two-step Suzuki coupling of a phenol.

Part A: Protocol for Phenol Activation (Nonaflation)

This protocol details the conversion of this compound to its corresponding nonaflate ester.

Materials & Reagents:

  • This compound

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the phenol in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Activator Addition: Add nonafluorobutanesulfonyl fluoride (1.2 equiv) dropwise over 10-15 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl nonaflate.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient). The resulting 5-methoxy-2-(trifluoromethyl)phenyl nonaflate should be a stable oil or solid.

Part B: Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the activated aryl nonaflate with a generic arylboronic acid.

Reagent & Catalyst Summary

Component Molar Equiv. Purpose
Aryl Nonaflate 1.0 Electrophile
Arylboronic Acid 1.2 - 1.5 Nucleophile
Pd(OAc)₂ 0.02 (2 mol%) Catalyst Precursor
SPhos 0.04 (4 mol%) Ligand
K₃PO₄ (anhydrous) 3.0 Base

| 1,4-Dioxane / H₂O | 5:1 v/v | Solvent |

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl nonaflate (1.0 equiv), the desired arylboronic acid (1.3 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[13]

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 5:1 ratio, to achieve ~0.1 M concentration of the aryl nonaflate) via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. Typical reaction times range from 4 to 24 hours.

  • Cooling & Dilution: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Alternative Approaches: Nickel-Catalyzed Direct Coupling

For a more atom-economical and "greener" alternative, direct C–O coupling methodologies using nickel catalysts are emerging.[2] These protocols often employ an in situ activation strategy, avoiding the need to isolate the activated intermediate. A notable example involves using tosyl fluoride (TsF) as an activator in the presence of a nickel catalyst like trans-NiCl(o-Tol)(PCy₃)₂.[12] This one-pot procedure has shown remarkable efficiency for a range of phenols.[12] While requiring more specialized catalysts and rigorous inert atmosphere techniques, this approach represents the cutting edge of phenol cross-coupling chemistry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient heating.Use fresh Pd(OAc)₂ and ligand. Ensure solvents are anhydrous and properly degassed. Verify reaction temperature.
Decomposition of Starting Material Base is too strong; Temperature is too high.Switch to a milder base (e.g., K₂CO₃). Lower the reaction temperature and increase reaction time.
Formation of Homocoupled Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure rigorous degassing and a robust inert atmosphere. Increase the ligand-to-palladium ratio slightly.
Hydrolysis of Nonaflate (De-nonaflation) Water content too high; Reaction time too long.Reduce the amount of water in the solvent system or use an anhydrous solvent. Monitor the reaction closely to avoid excessive heating times.

Conclusion

The Suzuki-Miyaura coupling of this compound is effectively achieved through a well-established activation-coupling sequence. By converting the inert phenolic hydroxyl into a highly reactive nonaflate leaving group, the substrate can participate efficiently in palladium-catalyzed C-C bond formation. The success of this protocol hinges on the careful selection of a highly active catalyst system, comprising a bulky, electron-rich phosphine ligand, and optimized reaction conditions. This guide provides a reliable and mechanistically grounded framework for researchers to synthesize complex biaryl structures from challenging phenol-based starting materials.

References

Application Notes and Protocols for 5-Methoxy-2-(trifluoromethyl)phenol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency.[3][4] These initial hits serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates.[5][6]

The design of fragment libraries is a critical determinant of success in any FBDD campaign.[2] A well-curated library should offer a rich diversity of shapes, pharmacophores, and physicochemical properties to maximize the exploration of a target's binding landscape.[7][8] In this context, fluorinated fragments, and specifically those containing the trifluoromethyl (CF3) group, have garnered significant attention for their ability to impart advantageous properties to drug candidates.[9][10][11] The incorporation of fluorine can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity through unique non-covalent interactions.[9][10][12]

This application note details the utility of 5-Methoxy-2-(trifluoromethyl)phenol , a novel fragment that combines the desirable features of a phenol, a methoxy group, and a trifluoromethyl group, making it a compelling tool for FBDD campaigns.

Fragment Profile: this compound

This compound is a strategically designed fragment that offers multiple interaction points for target binding. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group provides an additional hydrogen bond acceptor and can be a vector for synthetic elaboration. The trifluoromethyl group, a bioisostere for a chlorine atom, significantly influences the molecule's electronic properties and lipophilicity, often enhancing binding affinity and metabolic stability.[13]

Physicochemical PropertyInferred Value/CharacteristicRationale for FBDD Suitability
Molecular Weight ~192.14 g/mol Well within the "Rule of Three" (MW < 300 Da), ensuring higher probability of binding and better ligand efficiency.[3][8]
cLogP ~2.5-3.0Balances solubility and lipophilicity, which is crucial for both screening and subsequent optimization.[3]
Hydrogen Bond Donors 1 (Phenolic OH)Provides a key interaction point for target binding.[3]
Hydrogen Bond Acceptors 2 (Phenolic OH, Methoxy O)Offers multiple opportunities for hydrogen bonding with the target protein.[3]
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a productive binding mode.
Key Features Trifluoromethyl group, Phenol, Methoxy groupThe CF3 group can enhance binding affinity and metabolic stability. The phenol and methoxy groups offer vectors for synthetic elaboration.[13][14]

Application Notes

Rationale for Inclusion in a Fragment Library

The inclusion of this compound in a fragment library is justified by its unique combination of functional groups that are frequently observed in successful drug molecules. The trifluoromethyl group is particularly noteworthy for its ability to improve pharmacokinetic profiles.[13] The methoxy group can serve as a handle for "fragment growing," a key strategy in hit-to-lead optimization where the fragment is elaborated to pick up additional interactions with the target.[5][6]

Potential Target Interactions

The diverse functionality of this fragment allows it to participate in a variety of non-covalent interactions with a protein target:

  • Hydrogen Bonding: The phenolic hydroxyl can donate a hydrogen bond to a backbone carbonyl or an acidic residue (e.g., Asp, Glu) and accept a hydrogen bond from a backbone amide or a basic residue (e.g., Lys, Arg). The methoxy oxygen can act as a hydrogen bond acceptor.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues like Phe, Tyr, or Trp.

  • Hydrophobic Interactions: The trifluoromethyl group can occupy hydrophobic pockets within the binding site.

Screening and Hit Validation Strategy

A robust screening cascade is essential for identifying and validating true fragment hits while minimizing false positives. We recommend a primary screen using a sensitive, high-throughput biophysical technique, followed by orthogonal validation and structural characterization.

G cluster_0 FBDD Workflow for this compound A Fragment Library (including title compound) B Primary Screen (e.g., SPR, NMR) A->B C Hit Identification B->C D Orthogonal Validation (e.g., alternative biophysical method) C->D E Structural Biology (X-ray Crystallography, Cryo-EM) D->E F Hit-to-Lead Optimization E->F

Caption: General FBDD workflow.

Protocols

Protocol 1: Preparation of Fragment Stock Solution
  • Compound Handling: this compound is a solid at room temperature. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Preparation:

    • Accurately weigh out a desired amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM.

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can detect the binding of fragments to a target protein immobilized on a sensor chip in real-time.[15][16][17]

  • Protein Immobilization:

    • Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects.

  • Assay Development:

    • Prepare a dilution series of the this compound stock solution in a running buffer (e.g., HBS-EP+ with 1-5% DMSO). The final concentration range should typically be from 1 µM to 500 µM.

    • Include a buffer-only injection (with matched DMSO concentration) for double referencing.

  • Screening:

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU that returns to baseline after the injection is indicative of a binding event.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Fit the steady-state responses to a 1:1 binding model to determine the dissociation constant (KD).

Hypothetical SPR Screening Data:

Fragment Concentration (µM)Steady-State Response (RU)
105
5023
10045
25088
500110

From this data, a KD of approximately 150 µM could be calculated.

Protocol 3: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large protein targets.[18][19]

  • Sample Preparation:

    • Prepare two samples:

      • Sample A: this compound (e.g., 200 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).

      • Sample B: this compound (200 µM) and the target protein (e.g., 10-20 µM) in the same deuterated buffer.

  • NMR Experiment:

    • Acquire a 1D proton NMR spectrum of Sample A as a reference.

    • Acquire an STD-NMR spectrum of Sample B. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The relative intensities of the signals can provide information on the binding epitope of the fragment.

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.[20][21][22]

  • Crystallization:

    • Co-crystallize the target protein with this compound by mixing the purified protein with a 5-10 fold molar excess of the fragment and setting up crystallization trials.

    • Alternatively, soak pre-existing crystals of the apo-protein in a solution containing the fragment (typically 1-10 mM).

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.

Hit-to-Lead Optimization Strategies

Once a validated hit like this compound is identified and its binding mode is elucidated, several strategies can be employed for its optimization into a potent lead compound.[5][6][23]

G cluster_1 Hit-to-Lead Optimization Strategies A Initial Fragment Hit This compound B Fragment Growing (Elaboration at methoxy or phenol position) A->B C Fragment Merging (Combining with another fragment binding nearby) A->C D Fragment Linking (Connecting to another fragment in a distinct pocket) A->D E High-Affinity Lead Compound B->E C->E D->E

Caption: Hit-to-lead optimization paths.

  • Fragment Growing: The methoxy or the phenolic hydroxyl group can be used as a synthetic handle to introduce new functional groups that can form additional interactions with the protein, thereby increasing affinity and selectivity.[5]

  • Fragment Merging: If another fragment is identified that binds in an overlapping or adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.[6]

  • Fragment Linking: If a second, distinct binding site is discovered, the two fragments can be connected with a suitable linker to create a larger molecule with significantly enhanced potency.[6]

Conclusion

This compound represents a highly promising fragment for FBDD campaigns. Its favorable physicochemical properties and diverse functional groups provide a solid foundation for the discovery of novel chemical matter. The strategic application of biophysical screening techniques, coupled with high-resolution structural biology, can unlock the full potential of this fragment, paving the way for the development of next-generation therapeutics.

References

Synthesis of Novel Derivatives from 5-Methoxy-2-(trifluoromethyl)phenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel chemical entities derived from 5-Methoxy-2-(trifluoromethyl)phenol. This starting material is a valuable scaffold in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[1][2] The protocols outlined herein are designed to be robust and reproducible, providing a foundation for the exploration of new chemical space in drug discovery and materials science. We will delve into the strategic considerations for derivatization, covering key reaction classes including O-alkylation, O-acylation, and electrophilic aromatic substitution. Each section includes not only step-by-step protocols but also the underlying scientific principles, potential challenges, and optimization strategies.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound featuring a hydroxyl group, a methoxy group, and a trifluoromethyl group on the benzene ring. The interplay of these functional groups dictates the reactivity and potential applications of the molecule.

  • The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation.[2]

  • The Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.

  • The Phenolic Hydroxyl Group (-OH): This functional group is a versatile handle for a variety of chemical transformations. It can be readily alkylated, acylated, or used in coupling reactions to introduce diverse functionalities. The acidity of the phenolic proton is influenced by the electron-withdrawing trifluoromethyl group.[1]

The combination of these groups makes this compound a highly adaptable intermediate for the synthesis of complex molecular architectures with tailored properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106877-40-1
Molecular Formula C8H7F3O2
Molecular Weight 192.14 g/mol
IUPAC Name This compound

General Synthetic Strategies

The derivatization of this compound can be broadly categorized into two main approaches: reactions at the phenolic hydroxyl group and electrophilic substitution on the aromatic ring.

Derivatization at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a range of reactions, including:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of alkyl, benzyl, or other substituted alkyl chains.

  • O-Acylation: Formation of ester derivatives.

  • O-Arylation: Synthesis of diaryl ethers, often via coupling reactions.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs electrophiles to the positions ortho and para to it. The trifluoromethyl group is a deactivating, meta-directing group. Therefore, the positions for electrophilic attack are primarily dictated by the methoxy group.

G cluster_0 Reactivity of this compound Start This compound

Detailed Protocols and Application Notes

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a benzyl ether derivative, a common protecting group and a scaffold for further modification.

Principle: The phenolic proton is deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture for 15-20 minutes, then add benzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours at room temperature. For less reactive alkyl halides, heating to 50-60 °C may be necessary.

  • Workup: Quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation. For sterically hindered phenols or less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used, but require stricter anhydrous conditions.

  • Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. Acetonitrile is another suitable solvent.

  • Potential Side Reactions: Over-alkylation is generally not a concern for phenols. However, if the alkylating agent is sensitive to the base, its slow addition is recommended.

Protocol 2: Electrophilic Aromatic Substitution - Bromination

This protocol details the regioselective bromination of the aromatic ring.

Principle: Phenols are highly activated towards electrophilic aromatic substitution, and halogenation can often proceed without a Lewis acid catalyst.[3] The directing effects of the methoxy and trifluoromethyl groups will determine the position of bromination. The methoxy group directs ortho and para, while the trifluoromethyl group directs meta. The ortho/para directing effect of the methoxy group is dominant.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform (CHCl3) or carbon tetrachloride (CCl4) at 0 °C.

  • Addition of Brominating Agent: Add a solution of bromine (Br2, 1.0 eq) in the same solvent dropwise to the reaction mixture. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically rapid at low temperatures.

  • Workup: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the product by column chromatography or recrystallization.

Expert Insights:

  • Regioselectivity: The primary product expected is the one where bromine is introduced at the position para to the strongly activating methoxy group.

  • Controlling Polybromination: Due to the high reactivity of the phenol, polybromination can occur.[4] Using a 1:1 stoichiometry of the phenol to bromine and maintaining a low reaction temperature helps to favor the mono-brominated product. For even greater control, N-bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine.

G

Data Summary and Characterization

The successful synthesis of novel derivatives should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data for a Hypothetical Benzyl Ether Derivative

AnalysisExpected Result
1H NMR Appearance of new signals corresponding to the benzyl group (aromatic protons ~7.3-7.5 ppm, benzylic CH2 ~5.1 ppm).
13C NMR Appearance of new carbon signals for the benzyl group.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.
FT-IR Disappearance of the broad O-H stretch from the starting phenol. Appearance of C-O-C ether stretches.

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of novel derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore new chemical entities with potential applications in drug discovery and materials science. Careful consideration of the electronic effects of the substituents is key to achieving the desired regioselectivity and yield in these synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Demethylation of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the demethylation of 5-Methoxy-2-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges associated with this transformation. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly deactivates the aromatic ring, making the cleavage of the robust methyl ether bond a non-trivial synthetic step. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve a successful and high-yielding synthesis of 5-Hydroxy-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of this compound so challenging?

The primary difficulty arises from the electronic properties of the trifluoromethyl (-CF3) group. As a potent electron-withdrawing group, it deactivates the aromatic system through a strong negative inductive effect (-I). This deactivation reduces the electron density on the ether oxygen, making it a weaker Lewis base. Consequently, the initial step of most demethylation reactions—coordination of the oxygen to a Lewis acid (like BBr₃) or protonation by a Brønsted acid (like HBr)—is significantly hindered.[1][2] This necessitates more forcing conditions, which can lead to lower yields and an increased risk of side reactions.

Q2: I am planning this demethylation. Which reagent should I try first?

For laboratory-scale synthesis, Boron tribromide (BBr₃) is the most common and powerful first choice for cleaving aryl methyl ethers, even deactivated ones.[1][3] It is highly effective but requires careful handling due to its reactivity and toxicity.[4] For researchers seeking a less hazardous or more scalable alternative, the methionine/methanesulfonic acid (Met/MSA) system is an excellent option that operates via a different "hard acid-soft nucleophile" mechanism and avoids harsh metal halides.[5][6]

Q3: Can I use standard HBr or HCl to cleave this ether?

While concentrated hydrobromic acid (HBr) is a classic reagent for ether cleavage, it typically requires very high temperatures (e.g., >120 °C reflux) to be effective.[1] Given the deactivation by the -CF3 group, these conditions would likely need to be even more drastic, increasing the risk of substrate decomposition and unwanted side reactions. It is generally not the preferred method for this specific substrate.

Q4: My starting material is precious. Are there any milder, high-fidelity methods?

When traditional Lewis acid approaches fail or give low yields, nucleophilic demethylation methods are a strong alternative. Reagents like sodium thiolate (e.g., sodium ethanethiolate) in a polar aprotic solvent like DMF can be effective.[7] The reaction proceeds via an Sₙ2 attack of the thiolate on the methyl group. The electron-withdrawing -CF3 group can actually facilitate this by stabilizing the resulting phenoxide leaving group, making this a mechanistically sound alternative.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the demethylation process.

Problem 1: My reaction is incomplete, and I have recovered a significant amount of starting material.

  • Potential Cause (Lewis Acid Method - BBr₃): Insufficient equivalents of the Lewis acid. The electron-withdrawing -CF3 group makes the ether oxygen less basic, requiring a higher concentration of BBr₃ to drive the initial complexation.

    • Solution: Increase the equivalents of BBr₃ from the typical 1.5-2.0 eq. to 3.0-5.0 eq. Additionally, ensure the BBr₃ solution you are using has not degraded due to moisture exposure; use a freshly opened bottle or a recently titrated solution.[9]

  • Potential Cause (General): Insufficient reaction time or temperature. Deactivated ethers require more energy and time to cleave.

    • Solution: If running the reaction at low temperatures (e.g., -78 °C to 0 °C), allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours).[10] Gentle heating (e.g., 40-50 °C) can also be explored, but must be done cautiously to avoid side reactions. Always monitor progress closely by TLC or LC-MS.

  • Potential Cause (Met/MSA Method): The reaction has not reached the optimal temperature.

    • Solution: The Met/MSA system often requires heating to be effective. A temperature range of 40-60 °C is a good starting point.[5] Ensure the reagents are well-mixed, as the reaction mixture can be viscous.

Problem 2: My TLC/LC-MS shows multiple new spots, and the yield of the desired product is low.

  • Potential Cause (BBr₃ Method): The reaction conditions are too harsh, leading to decomposition or side reactions. With excess BBr₃ and high temperatures, electrophilic bromination of the aromatic ring can occur, although this is less likely on a highly deactivated ring.

    • Solution: Perform the reaction at a lower temperature. Start the addition of BBr₃ at -78 °C and allow the reaction to warm slowly, holding it at 0 °C or even room temperature without external heating.[10] Avoid high-temperature reflux.

  • Potential Cause (Workup): The reaction quench was too vigorous or not controlled. BBr₃ reacts violently with protic solvents like water or methanol, which can cause localized heating and degradation of the product.

    • Solution: Quench the reaction at low temperature (0 °C or below). Instead of water, consider quenching by slowly adding methanol first to consume excess BBr₃, followed by a more controlled aqueous quench with saturated sodium bicarbonate solution.[4]

Problem 3: I am having difficulty with the workup and purification.

  • Potential Cause: Formation of boron-containing intermediates that are difficult to hydrolyze.

    • Solution: During the aqueous workup, ensure vigorous stirring for a sufficient period (e.g., 30-60 minutes) to fully hydrolyze the borate esters formed after the demethylation.[9] The resulting phenol is acidic and can be separated from neutral byproducts by extraction into a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃), followed by re-acidification of the aqueous layer and extraction with an organic solvent like ethyl acetate.

  • Potential Cause: The product is volatile or co-elutes with impurities.

    • Solution: 5-Hydroxy-2-(trifluoromethyl)phenol may have some volatility. Use caution during solvent removal on a rotary evaporator, employing moderate temperatures and pressures. For purification, use a well-chosen solvent system for flash column chromatography (e.g., an ethyl acetate/hexanes gradient) and collect smaller fractions to ensure good separation.

Data & Reagent Comparison

The choice of reagent is critical for success. The following table summarizes the key characteristics of common methods for this specific transformation.

Reagent SystemMechanismTypical ConditionsAdvantagesDisadvantagesSuitability for Substrate
Boron Tribromide (BBr₃) Lewis Acid AssistedCH₂Cl₂, -78 °C to RT, 2-24 h[10]Highly effective, well-documented, powerful.[1]Toxic, corrosive, moisture-sensitive, difficult to handle at scale, harsh workup.[4]High. Often the most effective lab-scale method.
Methionine/MSA Hard Acid / Soft NucleophileMethanesulfonic Acid (solvent), 40-60 °C, 5-15 h[5]Less toxic, scalable, non-metallic, avoids genotoxic byproducts.[6]Requires elevated temperatures, highly acidic medium.High. Excellent industrial and "green" alternative.
Alkali Thiolates (e.g., EtSNa) Sₙ2 Nucleophilic AttackDMF or NMP, Reflux (100-150 °C), 2-6 h[7]Good for substrates resistant to Lewis acids, different mechanism.Foul odor of thiols, high boiling point solvents are difficult to remove.Moderate to High. A strong alternative if Lewis acids fail.
Hydrobromic Acid (HBr) Brønsted Acid Assisted48% aq. HBr, Reflux (>120 °C), 6-12 h[1]Inexpensive, simple procedure.Very harsh conditions, risk of decomposition and side reactions.Low. Generally not recommended due to the required severity.
L-Selectride Nucleophilic HydrideTHF, Reflux, 4-12 hCan be effective for certain aryl ethers.Strong reducing agent, may not be compatible with other functional groups.Moderate. Worth considering, but chemoselectivity could be an issue.

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during the demethylation of this compound.

G start Start Demethylation check_tlc Reaction Complete? (TLC/LC-MS) start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete No, >20% SM side_products Problem: Side Products check_tlc->side_products No, complex mixture success Success: Proceed to Workup check_tlc->success Yes sol_increase_eq Action: Increase BBr3 eq. (3-5 eq) or Increase Temp (Met/MSA) incomplete->sol_increase_eq sol_lower_temp Action: Lower reaction temperature (e.g., start at -78°C) side_products->sol_lower_temp sol_increase_time Action: Increase reaction time sol_increase_eq->sol_increase_time sol_change_reagent Action: Switch to Nucleophilic Method (e.g., EtSNa/DMF) sol_increase_time->sol_change_reagent sol_control_quench Action: Control quench conditions (add MeOH at 0°C first) sol_lower_temp->sol_control_quench sol_control_quench->sol_change_reagent

Caption: Troubleshooting flowchart for demethylation.

Mechanism 1: Demethylation with Boron Tribromide (BBr₃)

This mechanism illustrates the role of BBr₃ as a strong Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by bromide.

G sub Ar-O-CH3 complex Ar-O+(BBr3-)-CH3 sub->complex + BBr3 bbr3 BBr3 products Ar-O-BBr2 + CH3Br complex->products + Br- (attack on CH3) bromide Br- final Ar-OH products->final + 3 H2O hydrolysis H2O Workup

Caption: Lewis acid-mediated demethylation mechanism.

Mechanism 2: Demethylation with Methionine/MSA

This "push-pull" mechanism involves protonation of the ether by the strong acid (MSA) followed by Sₙ2 attack from the soft sulfur nucleophile (Methionine).

G sub Ar-O-CH3 protonated Ar-O+H-CH3 sub->protonated + H+ msa H+ (from MSA) ts Transition State protonated->ts + Methionine met Methionine (R-S-CH3) met->ts products Ar-OH + Methionine-S+(CH3)2 ts->products SN2 displacement

Caption: "Push-pull" mechanism with Methionine/MSA.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is adapted from standard procedures for cleaving deactivated aryl methyl ethers.[3][10]

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (3.0 - 4.0 eq)

    • Methanol (for quenching)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the BBr₃ solution (3.0-4.0 eq) dropwise via syringe over 15-20 minutes. The solution may change color.

    • After the addition is complete, stir the reaction at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the progress by TLC (e.g., 20% EtOAc/Hexanes).

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Quench: Very slowly and carefully add methanol dropwise to the stirring solution to neutralize the excess BBr₃. You will observe gas evolution (HBr). Continue adding until the gas evolution ceases.

    • Pour the mixture into a separatory funnel containing saturated NaHCO₃ solution. Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-Hydroxy-2-(trifluoromethyl)phenol.

Protocol 2: Demethylation using Methionine/Methanesulfonic Acid (Met/MSA)

This protocol is a safer, scalable alternative to BBr₃, based on the work of Kiso and Yajima.[5][11]

  • Materials:

    • This compound (1.0 eq)

    • L-Methionine (1.5 - 2.0 eq)

    • Methanesulfonic acid (MSA) (approx. 10 mL per gram of starting material)

    • Ice-water mixture

    • Ethyl Acetate (EtOAc)

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and L-Methionine (1.5-2.0 eq).

    • Add methanesulfonic acid (MSA) to the flask with stirring. The solids should dissolve to form a clear or slightly colored solution.

    • Heat the reaction mixture to 50-60 °C in an oil bath and stir for 10-15 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it in ice water, extracting with EtOAc, and spotting the organic layer.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Workup: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirring ice-water mixture.

    • Transfer the resulting aqueous solution to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 5-Hydroxy-2-(trifluoromethyl)phenol.

References

byproducts in 5-Methoxy-2-(trifluoromethyl)phenol synthesis and identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(trifluoromethyl)phenol. This molecule is a key building block in the development of pharmaceuticals and advanced materials. However, its synthesis can be challenging, often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues. Drawing from established chemical principles and analytical practices, this resource aims to help you identify, understand, and mitigate the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and what are the initial challenges?

A common and effective method for synthesizing trifluoromethylphenols involves the trifluoromethylation of a corresponding phenol. For this compound, a logical precursor is 3-Methoxyphenol. The reaction typically involves an electrophilic trifluoromethylating agent.

However, the inherent challenge lies in controlling the regioselectivity of the trifluoromethylation. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing activators. This means the incoming trifluoromethyl group can potentially add to several positions on the aromatic ring, leading to a mixture of isomers.

Below is a diagram illustrating the primary synthetic challenge:

Caption: Regioselectivity challenge in the synthesis.

Q2: My GC-MS analysis shows several peaks besides my desired product. What are these likely byproducts?

Observing multiple peaks is a common issue. Based on the reaction mechanism, the impurities can be categorized as unreacted starting materials, isomeric byproducts, or products from side reactions. A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[1]

Here is a summary of the most probable byproducts you might encounter:

Compound Name Structure Molecular Weight ( g/mol ) Typical GC-MS Fragmentation Pattern (m/z) Rationale for Formation
3-Methoxyphenol C₇H₈O₂124.14124 (M+), 109, 81Unreacted starting material.
This compound C₈H₇F₃O₂192.14192 (M+), 173, 163, 145Desired Product . Ortho-attack to the hydroxyl group.
3-Methoxy-4-(trifluoromethyl)phenol C₈H₇F₃O₂192.14192 (M+), 173, 163, 145Isomeric Byproduct . Para-attack relative to the methoxy group.
3-Methoxy-6-(trifluoromethyl)phenol C₈H₇F₃O₂192.14192 (M+), 173, 163, 145Isomeric Byproduct . Ortho-attack relative to the methoxy group.
1,3-Dimethoxy-2-(trifluoromethyl)benzene C₉H₉F₃O₂206.16206 (M+), 191, 175O-methylation of the product by unreacted methylating agents if used in a preceding or concurrent step.

Expert Insight: The fragmentation patterns for the isomeric phenols will be very similar. Their definitive identification relies on chromatographic separation and comparison with analytical standards or detailed NMR analysis after isolation.

Q3: How can I use NMR spectroscopy to definitively identify the main product and its isomers?

NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[1] While the mass of the isomers is identical, their ¹H and ¹³C NMR spectra will show distinct differences due to the different substitution patterns on the aromatic ring.

¹H NMR Spectroscopy Signatures:

Compound Aromatic Proton Environment Expected Chemical Shifts (ppm) and Splitting Patterns
This compound Protons at C4, C6, and C3Three distinct aromatic signals. Expect a doublet, a singlet (or narrow doublet), and another doublet, reflecting their relative positions.
3-Methoxy-4-(trifluoromethyl)phenol Protons at C2, C5, and C6Three distinct aromatic signals. The proton at C2 will likely be a singlet, while the protons at C5 and C6 will be doublets.
3-Methoxy-6-(trifluoromethyl)phenol Protons at C2, C4, and C5Three distinct aromatic signals, likely appearing as a doublet, a doublet of doublets, and another doublet.

¹³C NMR Spectroscopy: The chemical shift of the carbon atom attached to the CF₃ group is highly characteristic and typically appears in the region of 120-130 ppm as a quartet due to C-F coupling. The specific chemical shifts of the other aromatic carbons will differ between isomers.

2D NMR Experiments: For unambiguous assignment, especially in a complex mixture, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing the connectivity between protons and carbons.[1]

Q4: My yield is low, and I have a significant amount of unreacted 3-Methoxyphenol. What can I do to improve conversion?

Low conversion can often be traced back to several key factors in the experimental setup. Here’s a troubleshooting workflow to address this issue:

G start Low Conversion & High Unreacted Starting Material q1 Is the trifluoromethylating reagent active? start->q1 sol1 Source fresh reagent. Store under inert atmosphere and protect from moisture. q1->sol1 No q2 Are reaction conditions (temperature, time) optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Improved Conversion sol1->end_node sol2 Increase reaction temperature incrementally. Increase reaction time and monitor by TLC/GC-MS. q2->sol2 No q3 Is the stoichiometry of reagents correct? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Increase equivalents of the trifluoromethylating agent (e.g., from 1.1 to 1.5 eq). q3->sol3 No q3->end_node Yes, investigate solvent effects or alternative reagents. a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low conversion.

Causality behind Experimental Choices:

  • Reagent Activity: Electrophilic trifluoromethylating reagents can be sensitive to moisture and may degrade over time. Using a fresh or properly stored batch is crucial for reactivity.

  • Reaction Kinetics: Trifluoromethylation can be a slow reaction. Increasing the temperature provides the necessary activation energy, while extending the reaction time allows the reaction to proceed to completion. Monitoring the reaction progress is key to avoid potential degradation of the product under prolonged heating.[1]

  • Stoichiometry: Using a slight excess of the trifluoromethylating agent can help drive the reaction to completion, especially if the reagent has borderline stability or if minor side reactions consume it.

Q5: How can I effectively purify the final product and remove the isomeric byproducts?

Since the isomers have identical molecular weights and similar polarities, their separation can be challenging.

1. Column Chromatography: This is the most common and effective method for separating isomers at a laboratory scale.[2]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC).

    • Expert Tip: Begin with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The isomers will likely elute very close to each other, so a shallow gradient or isocratic elution with the optimal solvent mixture is recommended for the best separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify and combine the pure fractions of the desired product.[2]

2. Recrystallization: If the crude product is a solid and one isomer is present in a much larger quantity, recrystallization can be an effective purification method.[2]

  • Principle: This technique relies on the slight differences in solubility of the isomers in a particular solvent. The desired product should be soluble in the hot solvent and crystallize out upon cooling, while the impurities remain in the solution.[2]

  • Solvent Selection: The choice of solvent is critical. Test various solvents (e.g., toluene, heptane, or mixtures involving ethanol/water) to find one that provides good differential solubility.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute: Begin elution with the low-polarity solvent system.

  • Collect and Analyze: Collect fractions and analyze each one using TLC, spotting against a standard of the starting material and the crude mixture.

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and yield optimization of 5-Methoxy-2-(trifluoromethyl)phenol. This guide is structured for researchers and process chemists, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Recommended Synthetic Pathway: Diazotization-Hydrolysis of 2-Methoxy-5-(trifluoromethyl)aniline

The most common and generally reliable route to this compound involves the diazotization of the commercially available 2-Methoxy-5-(trifluoromethyl)aniline, followed by a hydrolysis step to replace the diazonium group with a hydroxyl group. This Sandmeyer-type reaction, while powerful, requires careful control of reaction parameters to maximize yield and minimize impurity formation.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Workup & Purification A 2-Methoxy-5- (trifluoromethyl)aniline C Aryl Diazonium Salt (Intermediate) A->C 0-5 °C B NaNO2, H2SO4 B->C E 5-Methoxy-2- (trifluoromethyl)phenol C->E Heat (e.g., 80-100 °C) D H2O, CuSO4 (cat.) D->E F Extraction (e.g., EtOAc) E->F G Column Chromatography or Distillation F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question: My yield is consistently low (<50%). What are the most likely causes related to the diazotization step?

Answer: Low yield in the diazotization step is a common problem, often stemming from the inherent instability of the diazonium salt. Here are the primary factors to investigate:

  • Temperature Control: This is the most critical parameter. The formation of the diazonium salt is highly exothermic and the product is thermally unstable.

    • Causality: Above 5-10 °C, the diazonium salt begins to decompose, primarily through reaction with water to prematurely form the phenol or other byproducts, reducing the amount available for the subsequent step.

    • Solution: Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite (NaNO₂). Use an ice/salt bath for efficient cooling and add the NaNO₂ solution dropwise to prevent localized temperature spikes.

  • Reagent Quality and Stoichiometry:

    • Causality: Old or improperly stored sodium nitrite can absorb moisture and decompose, leading to under-dosing. The incorrect acid concentration can affect the formation of the necessary nitrosating agent (N₂O₃).

    • Solution: Use a fresh, unopened bottle of NaNO₂ or titrate an older batch to confirm its purity. Ensure the correct molar equivalents of acid are used (typically 2.5-3 equivalents relative to the aniline).

  • Order of Addition:

    • Causality: Adding the aniline to the nitrous acid solution can lead to localized high concentrations of the aniline, promoting side reactions like the formation of diazoamino compounds (triazenes).

    • Solution: The standard and recommended procedure is to dissolve the aniline in the acid first, cool the solution to 0-5 °C, and then slowly add the aqueous solution of NaNO₂.

Question: I am observing significant byproduct formation, including a dark, tarry substance. How can I improve the purity of my crude product?

Answer: The formation of dark, polymeric byproducts is often due to side reactions of the highly reactive diazonium salt and the resulting phenol.

  • Azo Coupling:

    • Causality: The aryl diazonium salt is an electrophile and can react with the electron-rich phenol product in an azo coupling reaction, leading to highly colored azo dyes. This is especially problematic if the pH rises or if there is a high concentration of unreacted phenol.

    • Solution: Ensure the reaction medium remains strongly acidic during hydrolysis to keep the concentration of the reactive phenoxide low. A slow, controlled heating phase during hydrolysis can also prevent a rapid buildup of the phenol product.

  • Radical Reactions:

    • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can generate biaryl byproducts and other polymeric materials.[1]

    • Solution: The use of a copper(I) or copper(II) catalyst (e.g., CuSO₄) can help to control the radical process and favor the desired hydroxylation pathway. Ensure the catalyst is fully dissolved and active.

  • Workup Procedure:

    • Causality: Impurities can be carried through an inefficient workup.

    • Solution: After the reaction is complete, a steam distillation can sometimes be effective for isolating volatile phenols from non-volatile tars. Alternatively, after extraction, washing the organic layer with a dilute sodium hydroxide solution will extract the acidic phenol into the aqueous layer, leaving non-acidic impurities behind. The phenol can then be recovered by re-acidifying the aqueous layer and re-extracting.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or High Impurity check_reagents Are reagents (aniline, NaNO2) pure and fresh? start->check_reagents check_temp Was temperature strictly maintained at 0-5 °C during diazotization? check_reagents->check_temp Yes sol_reagents Action: Use fresh reagents. Verify NaNO2 concentration. check_reagents->sol_reagents No check_hydrolysis Was hydrolysis performed slowly with a catalyst (e.g., CuSO4)? check_temp->check_hydrolysis Yes sol_temp Action: Improve cooling. Add NaNO2 solution slower. check_temp->sol_temp No check_workup Is the workup procedure effective at removing non-acidic impurities? check_hydrolysis->check_workup Yes sol_hydrolysis Action: Add CuSO4. Heat the mixture gradually. check_hydrolysis->sol_hydrolysis No sol_workup Action: Implement base wash (NaOH) to isolate phenol. check_workup->sol_workup No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes that avoid the use of potentially unstable diazonium salts?

A1: Yes, several strategies exist, though they come with their own sets of challenges. A promising alternative is the direct trifluoromethylation of a phenol precursor. For instance, direct C-H trifluoromethylation of 3-methoxyphenol can be achieved using photoredox catalysis.[2] This method offers milder conditions but may suffer from poor regioselectivity, potentially yielding a mixture of isomers that require careful separation. Another approach involves the Baeyer-Villiger oxidation.[3][4] This multi-step sequence would start from 4-methoxyphenol, proceed through acetylation, trifluoromethylation of the acetyl group, and finally the Baeyer-Villiger oxidation to insert the oxygen atom, but it is significantly longer than the Sandmeyer route.

Q2: My starting material, 2-Methoxy-5-(trifluoromethyl)aniline, appears discolored. Can I still use it?

A2: Anilines are prone to air oxidation, which often results in discoloration (turning yellow, brown, or black). While slight discoloration may not significantly impact the reaction, it is indicative of impurity formation. These impurities can interfere with the diazotization reaction. It is highly recommended to purify the aniline before use. This can often be accomplished by recrystallization or by distillation under reduced pressure. A simple purity check by TLC or GC-MS is advisable.

Q3: Can I use hydrochloric acid (HCl) instead of sulfuric acid (H₂SO₄) for the diazotization?

A3: While HCl can be used, H₂SO₄ is often preferred for the subsequent hydrolysis step. The reason is that the chloride ion (Cl⁻) is a competing nucleophile. In a Sandmeyer-type reaction, the presence of Cl⁻ and a copper catalyst can lead to the formation of 2-chloro-5-methoxybenzotrifluoride as a significant byproduct, thereby lowering the yield of the desired phenol. Using a non-nucleophilic acid like sulfuric acid eliminates this competitive side reaction.

Q4: What is the optimal catalyst for the hydrolysis step?

A4: The thermal hydrolysis of a diazonium salt to a phenol can proceed without a catalyst by heating in aqueous acid. However, this can be slow and lead to decomposition. To improve the rate and selectivity, a copper catalyst is often employed. Copper(II) sulfate (CuSO₄) is inexpensive and commonly used. Copper(I) oxide (Cu₂O) is also highly effective and is a classic reagent for the Sandmeyer hydroxylation.[1] The choice often depends on availability and the specific substrate, but both serve to facilitate a smoother conversion.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the recommended diazotization-hydrolysis protocol. Optimization may be required for your specific lab setup and scale.

ParameterConditionExpected YieldKey Considerations
Aniline Purity >98%>75%Impurities can drastically lower yield. Purify if discolored.
Diazotization Temp. 0-5 °C>75%Crucial for diazonium salt stability.
Diazotization Temp. >10 °C<40%Significant decomposition and byproduct formation occurs.
Acid for Diazotization H₂SO₄ (2.5-3 eq)>75%Non-nucleophilic; prevents chlorinated byproducts.
Acid for Diazotization HCl (2.5-3 eq)40-60%Risk of forming 2-chloro-5-methoxybenzotrifluoride.
Hydrolysis Catalyst CuSO₄ (0.1 eq)>75%Promotes clean conversion to the phenol.
Hydrolysis Catalyst None (thermal only)50-70%Slower reaction, may increase tar formation.

Detailed Experimental Protocol

Synthesis of this compound from 2-Methoxy-5-(trifluoromethyl)aniline

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Methoxy-5-(trifluoromethyl)aniline (1.0 eq).

  • Add a 2 M solution of sulfuric acid (H₂SO₄) (3.0 eq) and stir until the aniline salt fully dissolves.

  • Cool the flask to 0 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Slowly add the NaNO₂ solution dropwise to the aniline salt solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear and slightly yellow.

Step 2: Hydrolysis

  • In a separate flask, prepare a solution of copper(II) sulfate (CuSO₄) (0.1 eq) in water. Heat this solution to boiling.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling CuSO₄ solution. Vigorous evolution of nitrogen gas (N₂) will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to heat the reaction mixture at 95-100 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Cool the reaction mixture to room temperature. The crude product often appears as a dark oil or solid.

Step 3: Workup and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Combine the organic layers. To isolate the phenolic product from non-acidic impurities, wash the combined organic layers with a 1 M sodium hydroxide (NaOH) solution. The phenol will move to the aqueous layer as its sodium salt.

  • Separate the basic aqueous layer and cool it in an ice bath. Carefully re-acidify the aqueous layer to pH ~2 with concentrated HCl or H₂SO₄. The phenol product should precipitate or form an oil.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.[5]

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to obtain the final product.

References

Technical Support Center: Purification Strategies for 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-(trifluoromethyl)phenol (CAS No. 349-67-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile fluorinated building block. As Senior Application Scientists, we understand that achieving high purity is paramount for reliable downstream applications, from medicinal chemistry to materials science. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy. The compound's relatively low melting point is a critical factor to consider.

PropertyValueSource
CAS Number 349-67-7[1]
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [1][2]
Appearance Colorless Oil or Low-Melting Solid[1]
Melting Point 45 - 47 °C
n-octanol/water Partition Coefficient (log Pow) 2.8

Troubleshooting and Purification Strategy

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil, but the literature reports a melting point of 45-47 °C. Is my product impure?

Answer: Not necessarily. It is very common for this compound to exist as a supercooled oil at room temperature, even when pure, due to its low melting point. The presence of minor impurities can further inhibit crystallization.

  • Troubleshooting Steps:

    • Purity Check: First, assess the purity of the oil using an analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. If a single major spot/peak is observed, the issue is likely crystallization, not significant impurity.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil's surface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a previously purified solid sample, add a single, tiny crystal to the oil to induce crystallization.

    • Cold Shock: Place the sample in a freezer or dry ice/acetone bath for a short period. This can sometimes provide the thermodynamic shock needed for nucleation. If it solidifies, allow it to warm slowly to room temperature to see if it remains a crystalline solid.

    • Re-purify: If significant impurities are detected, a further purification step such as column chromatography or acid-base extraction is required before attempting recrystallization.

Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

Answer: The presence of multiple spots indicates that the chosen purification method was not optimal for the impurity profile of your crude material. The most common impurities are unreacted starting materials (e.g., [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid if using that synthetic route) or side-products.[1]

  • For Column Chromatography:

    • Optimize Solvent System: The polarity of your eluent is the most critical factor. For phenols, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[3]

    • Actionable Advice: Run a gradient of TLC plates with varying solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to find the system that provides the best separation (largest ΔRf) between your product and the impurities. Aim for a product Rf value between 0.2 and 0.4 for optimal column separation.

    • Consider Acetic Acid: Adding a very small amount of acetic acid (~0.1-0.5%) to the eluent can suppress the ionization of the acidic phenol on the silica gel, often reducing peak tailing and improving resolution.

  • For Acid-Base Extraction:

    • This is a highly effective technique for separating phenols from neutral or basic impurities. Dissolve the crude material in a water-immiscible solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., 1M NaOH) to deprotonate the phenol, moving it to the aqueous layer. The neutral/basic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to re-precipitate the pure phenol, which is then extracted back into an organic solvent.

Question 3: My recrystallization attempt resulted in a very low yield or no crystals at all. What went wrong?

Answer: Successful recrystallization depends entirely on the choice of solvent.[4] The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3]

  • Common Pitfalls & Solutions:

    • Incorrect Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures, preventing it from crashing out. Conversely, it might be too insoluble even when hot.

      • Solution: Perform a systematic solvent screen. Place a small amount of your crude product in several test tubes and add a few drops of different solvents (e.g., hexane, toluene, ethanol/water mixtures, cyclohexane). A good candidate will show poor solubility at room temperature but dissolve completely upon heating.

    • Using Too Much Solvent: This is the most common cause of low recovery. Adding too much solvent will keep the compound in solution even after cooling.

      • Solution: Add the hot solvent portion-wise, just until the compound fully dissolves. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

    • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of small, often impure crystals or causes the product to oil out.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature, it can then be placed in an ice bath to maximize crystal recovery.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method for this compound on a research scale (1-10 g)?

A1: For general-purpose purification, flash column chromatography on silica gel is the most reliable and versatile method.[3] It is highly effective at removing both more polar and less polar impurities. Following the column, a recrystallization step can be employed to achieve very high analytical purity.

Q2: Are there specific safety precautions for handling this compound?

A2: Yes. While a specific SDS for this exact compound is not available from the search, data from closely related trifluoromethylated and methoxylated phenols indicate that it should be handled with care.[5][6] Assume the compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.

  • Mandatory Precautions:

    • Always work in a well-ventilated chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid creating dust or aerosols.[5]

    • Wash hands thoroughly after handling.

Q3: How can I confirm the purity of my final product?

A3: A combination of methods is recommended for unambiguous purity confirmation.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.

  • GC-MS: Ideal for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component.[7][8]

  • HPLC: A reverse-phase C18 column with a UV detector is excellent for quantifying purity as a percentage (e.g., >99% by peak area).[9][10]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying approximately 5 grams of crude this compound.

  • Slurry Preparation: In a beaker, add 100 g of silica gel (60 Å, 40-63 µm) to ~400 mL of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the ~5 g of crude product in a minimal amount of dichloromethane or the initial eluent. Add ~10 g of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution: Begin elution with the low-polarity solvent system (95:5 Hexane:Ethyl Acetate). Collect fractions (e.g., 20 mL per fraction) and monitor them by TLC. Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light (254 nm). Combine the fractions that contain only the pure product (single spot).

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already reasonably pure (>90%) and solid or can be induced to solidify.

  • Solvent Selection: Based on pre-screening, a mixed solvent system like Toluene/Hexane or a single solvent like Cyclohexane is a good starting point.

  • Dissolution: Place the solid crude product (e.g., 5 g) in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Toluene) dropwise while heating (e.g., to 80-90 °C) and stirring, until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. If using a co-solvent system, this is where you would slowly add the anti-solvent (e.g., Hexane) until the solution becomes faintly cloudy, then re-heat slightly to clarify before slow cooling.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent (e.g., cold hexane) to remove any soluble impurities adhering to the crystal surface. Dry the purified crystals under vacuum.

Purification Strategy Workflow

The choice of purification strategy depends on the initial state and purity of your material. The following diagram outlines a logical workflow.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_methods Purification Methods cluster_end Final Product start Crude 5-Methoxy-2- (trifluoromethyl)phenol analysis Is it a solid or an oil? start->analysis tlc_check Assess Purity by TLC/NMR analysis->tlc_check Oil recrystallize Recrystallization analysis->recrystallize Solid (>90% pure) column Column Chromatography tlc_check->column Multiple Impurities acid_base Acid-Base Extraction (If neutral impurities suspected) tlc_check->acid_base Mainly Neutral Impurities final_product Pure Product (Verify Purity) recrystallize->final_product column->recrystallize Optional Polishing Step column->final_product acid_base->recrystallize

Caption: Decision workflow for selecting the appropriate purification strategy.

References

Technical Support Center: Resolving Poor Peak Shape of 5-Methoxy-2-(trifluoromethyl)phenol in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxy-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for this specific analyte. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to optimize your chromatographic results.

Understanding the Analyte: this compound

This compound is a substituted phenolic compound with properties that can present challenges in reverse-phase HPLC. Its key structural features are:

  • An acidic phenolic hydroxyl group: This group can interact with active silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3][4] The pKa of the phenolic group is a critical parameter to consider when selecting the mobile phase pH.

  • A methoxy group: This adds some polarity to the molecule.

  • An electron-withdrawing trifluoromethyl group: This can influence the acidity of the phenolic proton and may offer unique interactions with certain stationary phases.

A successful HPLC method for this compound will mitigate undesirable secondary interactions while achieving good retention and peak symmetry.

Troubleshooting Common Peak Shape Problems

This section addresses the most frequent peak shape issues encountered during the analysis of this compound and provides a logical, step-by-step approach to their resolution.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the back of the peak. A tailing factor (Tf) greater than 1.2 is generally considered significant.[5]

Potential Causes & Step-by-Step Solutions

1. Secondary Interactions with Silanols:

  • Why it happens: The acidic phenolic hydroxyl group of your analyte can interact with residual, un-endcapped silanol groups on the surface of the C18 column packing.[1][2][3][4] These interactions are a form of secondary retention mechanism that can delay the elution of a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to approximately 2.5-3.5 will suppress the ionization of the silanol groups, minimizing their interaction with your analyte.[3][5] It is crucial to use a buffer to maintain a stable pH.[6] For acidic compounds like phenols, a mobile phase pH below the analyte's pKa is generally recommended.[5]

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity. If you are using an older column, switching to a more modern one can significantly improve peak shape.[3][4]

    • Competitive Mobile Phase Additives: Adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may affect the analysis of other compounds.

2. Column Overload:

  • Why it happens: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2][7][8]

  • Solutions:

    • Reduce Injection Volume: Try decreasing the injection volume by half and observe the effect on the peak shape.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample. A 1-to-10 dilution is a good starting point.[7]

3. Mismatch Between Sample Solvent and Mobile Phase:

  • Why it happens: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak distortion.[2][5][9]

  • Solution:

    • Whenever possible, dissolve your sample in the initial mobile phase.[2][6][9] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

Problem 2: Peak Fronting

Peak fronting is the inverse of tailing, where the front of the peak is sloped, resembling a shark fin.[7] This is a less common issue but can indicate specific problems.

Potential Causes & Step-by-Step Solutions

1. Column Overload:

  • Why it happens: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[7][10] In this case, the excess molecules travel through the column without sufficient interaction with the stationary phase, eluting earlier than the main band.[7]

  • Solutions:

    • Dilute the Sample: This is the most common and effective solution for fronting caused by overloading.[7]

    • Decrease Injection Volume: A smaller injection volume will introduce less mass onto the column.[11]

2. Poor Sample Solubility:

  • Why it happens: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven introduction onto the column.[3]

  • Solution:

    • Ensure your sample is completely dissolved before injection. You may need to sonicate the sample or choose a more appropriate solvent. As mentioned before, the ideal sample solvent is the mobile phase itself.[2][6][9]

3. Column Collapse:

  • Why it happens: Operating the column under inappropriate conditions, such as extreme pH or temperature, can cause the packed bed to collapse, leading to peak fronting.[3][10]

  • Solution:

    • Verify that your mobile phase pH and operating temperature are within the manufacturer's recommendations for your specific column.

Problem 3: Split Peaks

A split peak appears as two or more distinct peaks for a single analyte.[12][13]

Potential Causes & Step-by-Step Solutions

1. Partially Clogged Frit or Column Void:

  • Why it happens: If the inlet frit of the column is partially blocked or if a void has formed at the head of the column, the sample will travel through the column via different flow paths, resulting in a split peak.[9][13][14] This issue will typically affect all peaks in the chromatogram.[14][15]

  • Solutions:

    • Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. This may dislodge any particulate matter on the frit.

    • Replace the Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced.

    • Replace the Column: If a void has formed in the column bed, the column will likely need to be replaced.[14][16]

2. Sample Solvent Incompatibility:

  • Why it happens: A strong injection solvent can cause the analyte to precipitate at the head of the column, leading to a split peak as it redissolves.[6][9]

  • Solution:

    • As with other peak shape issues, dissolve the sample in the mobile phase whenever possible.[2][6][9]

3. Co-elution of an Isomer or Impurity:

  • Why it happens: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.[3][14]

  • Solution:

    • Inject a smaller volume of your sample. If the two peaks begin to resolve into distinct peaks, it is likely a co-elution issue.[3][14] In this case, you will need to optimize your method to improve the resolution between the two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing this compound?

A good starting point for a reverse-phase C18 column would be a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid.[17] A common starting gradient is 50:50 acetonitrile:water, which can then be optimized based on the initial results. The acidic modifier is crucial for suppressing silanol interactions and ensuring good peak shape for this phenolic compound.

Q2: Should I use a C18 or a different type of column?

A C18 column is a good first choice for this analyte. However, due to the trifluoromethyl group, a pentafluorophenyl (PFP) column could offer alternative selectivity and potentially improved peak shape. PFP columns can provide unique interactions with fluorinated compounds.[18][19]

Q3: At what wavelength should I detect this compound?

Phenolic compounds typically have a UV absorbance maximum in the range of 270-280 nm. It is recommended to run a UV scan of your analyte standard using a diode array detector (DAD) to determine the optimal wavelength for maximum sensitivity.

Q4: Can temperature affect the peak shape?

Yes, temperature can influence peak shape and selectivity.[8][12] Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful that temperature can also alter the selectivity of your separation.

Q5: My peak shape is good, but the retention time is drifting. What could be the cause?

Retention time drift can be caused by several factors, including:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Changes in mobile phase composition: This can be due to improper mixing or evaporation of the more volatile solvent.

  • Temperature fluctuations: A stable column temperature is essential for reproducible retention times.[8][12]

  • Column aging: Over time, the stationary phase can degrade, leading to changes in retention.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare the aqueous portion of the mobile phase: For example, to prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Measure and adjust the pH: Use a calibrated pH meter to measure the pH of the aqueous solution. For phenolic compounds, a pH of 2.5-3.5 is a good target.

  • Filter the mobile phase: Filter the aqueous and organic mobile phase components through a 0.45 µm filter to remove any particulates.

  • Mix the mobile phase: Combine the aqueous and organic components in the desired ratio.

  • Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the system.

Protocol 2: Column Flushing and Conditioning
  • Disconnect the column from the detector: This prevents any dislodged particles from entering the detector flow cell.

  • Flush with a series of solvents:

    • Start with your mobile phase without the buffer salts to remove any precipitated salts.

    • Flush with 100% HPLC-grade water.

    • Flush with 100% acetonitrile or methanol to remove strongly retained nonpolar compounds.[5]

  • Reverse the column (optional): For a more aggressive cleaning, you can reverse the column flow direction and repeat the flushing sequence.

  • Equilibrate the column: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape of this compound

Peak Shape ProblemPrimary Potential CauseRecommended Action
Tailing Secondary interactions with silanolsLower mobile phase pH to 2.5-3.5 with a buffer.
Column overloadDilute the sample or reduce injection volume.
Sample solvent mismatchDissolve the sample in the mobile phase.
Fronting Column overloadDilute the sample or reduce injection volume.
Poor sample solubilityEnsure complete sample dissolution.
Column collapseVerify operating conditions are within column limits.
Splitting Clogged frit or column voidReverse and flush the column; replace if necessary.
Sample solvent incompatibilityDissolve the sample in the mobile phase.
Co-elutionReduce injection volume to check for resolution.

Visualizations

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed (Tf > 1.2) check_overload Is the sample concentration high? start->check_overload action_dilute Dilute sample and/or reduce injection volume. check_overload->action_dilute Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end_good Peak Shape Improved action_dilute->end_good action_change_solvent Dissolve sample in mobile phase. check_solvent->action_change_solvent Yes check_ph Is the mobile phase pH > 4? check_solvent->check_ph No action_change_solvent->end_good action_adjust_ph Adjust mobile phase pH to 2.5-3.5 with a buffer. check_ph->action_adjust_ph Yes check_column Are you using an older or non-end-capped column? check_ph->check_column No action_adjust_ph->end_good action_replace_column Switch to a modern, high-purity, end-capped column. check_column->action_replace_column Yes end_bad Problem Persists: Consult further documentation check_column->end_bad No action_replace_column->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Systematic Approach to Resolving Poor Peak Shape

start Observe Poor Peak Shape identify_problem Identify the Problem: Tailing, Fronting, or Splitting? start->identify_problem tailing Tailing identify_problem->tailing fronting Fronting identify_problem->fronting splitting Splitting identify_problem->splitting tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Solvent Mismatch tailing->tailing_causes fronting_causes Potential Causes: - Column Overload - Poor Solubility - Column Collapse fronting->fronting_causes splitting_causes Potential Causes: - Clogged Frit/Void - Solvent Incompatibility - Co-elution splitting->splitting_causes solutions Implement Solutions: - Adjust Mobile Phase pH - Modify Sample Concentration/Volume - Change Sample Solvent - Check/Replace Column Hardware tailing_causes->solutions fronting_causes->solutions splitting_causes->solutions evaluate Evaluate Results solutions->evaluate resolved Problem Resolved evaluate->resolved Successful not_resolved Problem Not Resolved evaluate->not_resolved Unsuccessful not_resolved->solutions Iterate

Caption: A systematic approach to diagnosing and resolving peak shape issues.

References

Technical Support Center: Ensuring the Stability of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Methoxy-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during storage and experimental use. By understanding its stability profile and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your valuable research material.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a cool, dry, and dark environment.[1] Specifically, refrigeration at 2-8°C is advised.[2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is best practice.

Q2: How susceptible is this compound to degradation from light exposure?

A2: Phenolic compounds, in general, are known to be sensitive to light, which can induce photochemical degradation.[3] Therefore, it is imperative to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil. This minimizes the risk of photodegradation, which can lead to the formation of colored impurities and a decrease in purity.

Q3: Can this compound be stored at room temperature for short periods?

A3: While refrigerated storage is optimal, short-term storage at a controlled room temperature (20-25°C) is generally acceptable for brief periods, such as during sample preparation for an experiment. However, prolonged exposure to ambient temperatures, especially in the presence of light and air, will accelerate degradation.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Oxidation: The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Exposure to UV and visible light can provide the energy for photolytic reactions, leading to complex degradation products.

  • Hydrolysis: While the trifluoromethyl group is generally stable, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures could potentially lead to hydrolysis, although this is less common under standard storage conditions.

Q5: What are some signs that my sample of this compound may have degraded?

A5: Visual inspection can often provide the first clues of degradation. A pure sample of this compound should be a white to off-white solid. The development of a yellow or brownish color is a strong indicator of oxidation. Additionally, a decrease in the expected potency or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) are clear signs of degradation.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshoot and resolve common issues related to the stability of this compound.

Issue 1: Discoloration of the solid compound (Yellowing or Browning)
  • Potential Cause: Oxidation of the phenolic hydroxyl group. This is often accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light, and at the recommended refrigerated temperature.

    • Inert Atmosphere: If not already done, purge the container with an inert gas like argon or nitrogen before sealing for long-term storage.

    • Purity Check: Analyze the discolored material using a suitable analytical method, such as HPLC with UV detection, to quantify the purity and identify potential degradation products.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the compound before use.

Issue 2: Appearance of extraneous peaks in HPLC analysis of a freshly prepared solution.
  • Potential Cause: Degradation during sample preparation or analysis, or the use of a degraded solid sample.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure that the solvents used for sample preparation and the mobile phase are of high purity and have been properly degassed. Peroxides in solvents like THF or ether can promote oxidation.

    • Solution Stability: Prepare a fresh solution and analyze it immediately. Re-analyze the same solution after several hours to check for degradation in the solution phase. If degradation is observed, prepare fresh solutions for each analytical run.

    • Protect from Light: Protect the sample solution from light during preparation and while in the autosampler. Use amber vials or cover the vials.

    • Check Solid Sample: If solution-state degradation is ruled out, the issue likely lies with the solid material. Refer to the troubleshooting steps for "Discoloration of the solid compound."

Issue 3: Inconsistent results in biological assays.
  • Potential Cause: Use of a degraded or impure sample of this compound, leading to lower effective concentrations of the active compound and potential interference from degradation products.

  • Troubleshooting Steps:

    • Confirm Purity: Before conducting biological experiments, always confirm the purity of the compound lot using a validated analytical method.

    • Fresh Stock Solutions: Prepare fresh stock solutions from a reliable, properly stored solid sample before each set of experiments. Avoid using old stock solutions, as degradation can occur in solution over time.

    • Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles, protected from light, and stored at -20°C or -80°C. A stability study of the compound in the chosen solvent is recommended.

Experimental Protocols

To ensure the integrity of your experimental results, it is essential to have robust analytical methods to assess the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method. Note: This method may require optimization for your specific instrumentation and requirements.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound reference standard.

  • HPLC-grade solvents.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard at a suitable concentration (e.g., 0.1 mg/mL) by diluting with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a truly stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 7 days. A control sample should be wrapped in aluminum foil.

Procedure:

  • After exposing the compound to the stress conditions, prepare samples for HPLC analysis as described in Protocol 1.

  • Analyze the stressed samples alongside a non-stressed control.

  • Evaluate the chromatograms for the formation of degradation products and the loss of the parent compound. This will help to identify the conditions under which the compound is unstable and will demonstrate the ability of the HPLC method to separate the parent compound from its degradants.

Visualizations

Diagram 1: Key Factors in Preventing Degradation

G cluster_storage Optimal Storage cluster_handling Proper Handling Cool (2-8°C) Cool (2-8°C) Dark (Light-Protected) Dark (Light-Protected) Dry (Tightly Sealed) Dry (Tightly Sealed) Inert Atmosphere Inert Atmosphere Minimize Air Exposure Minimize Air Exposure Use High-Purity Solvents Use High-Purity Solvents Protect Solutions from Light Protect Solutions from Light This compound Stability This compound Stability This compound Stability->Cool (2-8°C) This compound Stability->Dark (Light-Protected) This compound Stability->Dry (Tightly Sealed) This compound Stability->Inert Atmosphere This compound Stability->Minimize Air Exposure This compound Stability->Use High-Purity Solvents This compound Stability->Protect Solutions from Light

Caption: Key storage and handling practices to ensure compound stability.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G start Suspected Degradation (e.g., discoloration, unexpected results) visual Visual Inspection of Solid start->visual analytical Analytical Purity Check (HPLC) start->analytical storage Review Storage Conditions visual->storage handling Review Handling Procedures analytical->handling remediate Remediation storage->remediate handling->remediate purify Purify Compound remediate->purify If purity is low discard Discard and Use New Lot remediate->discard If severely degraded improve_storage Improve Storage Practices remediate->improve_storage If storage is inadequate improve_handling Improve Handling Practices remediate->improve_handling If handling is improper

Caption: A logical workflow for troubleshooting degradation issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 5-Methoxy-2-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, troubleshoot common challenges, and provide actionable protocols to ensure a safe, efficient, and reproducible process.

Introduction to this compound and Scale-Up Challenges

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique electronic properties and metabolic stability to derivative molecules.[1][2] However, the scale-up of its synthesis is not trivial. Key challenges often arise from:

  • Reactivity of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the phenolic proton.[1] It is also sensitive to certain reaction conditions, particularly strong bases, which can lead to hydrolysis or side reactions.[3]

  • Exothermic Reactions: Trifluoromethylation reactions can be highly exothermic, posing a significant safety risk during scale-up if not properly managed.[4]

  • Purification: The removal of closely related impurities or unreacted starting materials can become more complex and costly at a larger scale.

  • Reagent Handling and Cost: The cost and handling of specialized trifluoromethylating agents are critical considerations for industrial-scale production.[4][5]

This guide will address these issues in a practical, question-and-answer format, supplemented with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My yield dropped significantly when I increased the reaction scale. What are the most likely causes?

A: This is a classic scale-up issue. The primary culprits are often related to mass and heat transfer. In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decomposition. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging. An uncontrolled temperature spike from an exothermic reaction is a common cause of yield loss.

Q2: I am observing a dark coloration in my reaction mixture that was not present at the lab scale. What does this indicate?

A: Dark coloration, often from brown to black tars, typically signals decomposition or polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or reaction with metallic impurities from the reactor surface. The increased acidity of the trifluoromethylphenol product can also catalyze certain decomposition pathways, especially at elevated temperatures.

Q3: What are the primary safety concerns when working with trifluoromethyl-containing compounds?

A: The trifluoromethyl group itself is generally very stable and inert.[6] The primary concerns are related to the reagents used to install it and the potential for runaway reactions. Many trifluoromethylation reagents can be toxic or corrosive. Furthermore, while the C-F bond is strong, the CF3 group's stability can be compromised under harsh conditions, potentially leading to the formation of hazardous byproducts.[7] Always conduct a thorough process safety review before any scale-up operation.

Q4: How can I effectively monitor the reaction's progress on a large scale?

A: In-process controls (IPCs) are critical. While TLC might be sufficient for bench-scale work, it is impractical for large reactors. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of the product and key impurities.[8][9] Developing a reliable HPLC method early in the development process is essential for successful scale-up.

Troubleshooting Guide for Scale-Up Synthesis

This section provides a systematic approach to identifying and resolving common problems encountered during the scale-up of this compound synthesis.

Problem Observed Potential Cause(s) Recommended Solutions & Mitigations
Incomplete Reaction / Stalling 1. Poor Mass Transfer: Inefficient mixing leading to poor contact between reactants. 2. Reagent Degradation: Instability of a key reagent (e.g., trifluoromethylating agent) due to moisture or improper storage. 3. Insufficient Temperature: The reaction may require a higher temperature to overcome the activation energy at scale.1. Optimize Agitation: Increase stirrer speed; evaluate impeller design for the specific reactor geometry. 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Perform a quality check (e.g., titration, NMR) before use. 3. Controlled Heating: Gradually increase the reaction temperature while carefully monitoring for exotherms and impurity formation.
Low Yield & High Impurity Profile 1. Uncontrolled Exotherm: Localized overheating causing product or reagent decomposition. 2. Incorrect Reagent Stoichiometry or Addition Rate: Adding a reactive intermediate too quickly can lead to side reactions. 3. Base Sensitivity: The trifluoromethyl group can be sensitive to strong bases, leading to hydrolysis.[3]1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate. Consider using a jacketed reactor with a suitable heat transfer fluid. 2. Controlled Dosing: Add critical reagents sub-surface via a dosing pump over an extended period. Correlate addition rate with temperature control. 3. Select Appropriate Base: Use a milder, non-nucleophilic base if possible. Carefully control the amount and addition of the base.
Product Isolation Difficulties 1. Emulsion Formation during Work-up: The phenolic product may act as a surfactant, complicating phase separation. 2. Product Oiling Out: The product may separate as an oil instead of a crystalline solid during recrystallization. 3. Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize with the product.1. Break Emulsions: Add a small amount of brine or a different organic solvent. Allow for a longer separation time. 2. Optimize Crystallization: Use an appropriate anti-solvent; control the cooling rate; seed the solution with pure crystals. 3. Purge Impurities: Consider a pre-purification step like a charcoal treatment or a wash of the crude solid with a solvent that selectively dissolves the impurities.
Safety Hazard: Runaway Reaction 1. Accumulation of Unreacted Reagents: Slow initial reaction followed by a sudden, rapid, and highly exothermic conversion. 2. Inadequate Cooling Capacity: The heat generated by the reaction exceeds the reactor's ability to remove it.1. "Dose to Temperature": Ensure there is a small, immediate temperature rise upon initial reagent addition, confirming the reaction has started before proceeding with the full addition. 2. Process Safety Analysis: Perform a Reaction Calorimetry (RC1) study to understand the heat of reaction and the rate of heat generation to ensure it is within the capabilities of the plant equipment.
Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing common scale-up issues.

TroubleshootingWorkflow Start Scale-Up Issue Identified Yield Low Yield? Start->Yield Purity Low Purity? Start->Purity Safety Safety Concern? Start->Safety CheckTemp Review Temperature Profile - Uncontrolled Exotherm? - Insufficient Heat? Yield->CheckTemp Yes CheckMixing Evaluate Agitation - Inefficient Stirring? - Reagent Dosing Rate? Yield->CheckMixing CheckReagents Analyze Reagents - Purity/Stability? - Stoichiometry? Yield->CheckReagents ImpurityID Identify Impurities (HPLC/MS) - Side-reaction products? - Degradants? Purity->ImpurityID Yes ReviewSafety Conduct Process Safety Review - Runaway potential? - Reagent handling? Safety->ReviewSafety Yes Solution Implement Corrective Action CheckTemp->Solution CheckMixing->Solution CheckReagents->Solution ImpurityID->CheckTemp OptimizeWorkup Optimize Work-up & Purification - Recrystallization solvent? - Phase separation issues? ImpurityID->OptimizeWorkup OptimizeWorkup->Solution Calorimetry Perform Reaction Calorimetry ReviewSafety->Calorimetry Calorimetry->Solution

Caption: A decision tree for troubleshooting scale-up synthesis.

Proposed Synthetic Route & Scale-Up Considerations

A common and plausible route to this compound involves the trifluoromethylation of a suitable precursor. One such strategy begins with 3-methoxyphenol.

Synthetic Scheme:

Key Considerations for Scale-Up:

  • Starting Material: 3-Methoxyphenol is commercially available. Ensure its purity is high, as impurities can complicate the reaction and purification.

  • Trifluoromethylating Agent: The choice of the "CF3+" source is critical.

    • Togni's Reagents: These are hypervalent iodine compounds that are relatively stable and easier to handle than many alternatives. They are often used in academic settings but can be expensive for large-scale production.[1][10]

    • Umemoto's Reagents: These are electrophilic trifluoromethylating agents that are also effective but share cost considerations with Togni's reagents.[10]

    • Industrial Methods: On an industrial scale, trifluoromethylation is often achieved through different routes, such as using trifluoroacetic acid derivatives or other bulk chemicals in multi-step sequences.[4] A thorough cost-benefit analysis is required.

  • Solvent Selection: The solvent must be inert to the highly reactive trifluoromethylating agent, capable of dissolving the starting materials, and suitable for the reaction temperature range. Aprotic polar solvents are often employed. The solvent's boiling point is also a key consideration for reaction temperature control and eventual removal.

  • Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry is paramount. A Design of Experiments (DoE) approach can be highly effective in efficiently mapping the reaction space and identifying robust operating conditions.

Purification Strategies at Scale

Method Description Advantages for Scale-Up Disadvantages for Scale-Up
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Cost-effective, can yield very high purity, relatively simple equipment.Requires the product to be a stable solid, potential for significant yield loss in the mother liquor, solvent-intensive.
Distillation Purifying a liquid product by separating it from non-volatile impurities or other liquids with different boiling points.Can be highly efficient for liquid products, can be run as a continuous process.Requires the product to be thermally stable, energy-intensive, may require high vacuum for high-boiling compounds.
Column Chromatography Separating the product from impurities by passing the mixture through a stationary phase (e.g., silica gel).Highly versatile, can separate closely related compounds.Generates significant solvent waste, can be costly in terms of silica and solvent, often a batch process which can be a bottleneck.[11]

For this compound, which is likely a low-melting solid or oil, a combination of distillation (to remove bulk impurities) followed by recrystallization from a suitable solvent system (e.g., heptane/toluene) would be a common industrial strategy.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized based on laboratory and pilot-plant safety assessments.

Protocol 1: Representative Lab-Scale Synthesis (Illustrative)

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Reactor - 3-Methoxyphenol - Anhydrous Solvent B 2. Inert Atmosphere - Purge with N2/Ar A->B C 3. Cool Mixture - Set to 0-5 °C B->C D 4. Add CF3+ Source - Portion-wise or via  dosing pump C->D E 5. Monitor Temperature - Maintain < 10 °C D->E F 6. Warm to RT - Stir for 12-18 h E->F G 7. IPC Check (HPLC) - Monitor starting  material consumption F->G H 8. Quench Reaction - Add aq. Na2S2O3 G->H I 9. Extraction - Extract with EtOAc/Toluene H->I J 10. Wash Organic Layer - Brine solution I->J K 11. Dry & Concentrate - Dry over Na2SO4 - Evaporate solvent J->K

Caption: General workflow for the synthesis of this compound.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 3-methoxyphenol (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Inerting and Cooling: Begin agitation and purge the vessel with nitrogen. Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add the selected trifluoromethylating agent (e.g., Togni's reagent, 1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture, quench it, and analyze by HPLC to confirm the consumption of 3-methoxyphenol (<2% remaining).

  • Work-up: Cool the mixture to 10-15 °C. Quench the reaction by slowly adding a 10% aqueous sodium thiosulfate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 5 vol). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude product to a clean flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., toluene).

  • Dissolution: Heat the mixture with stirring until all the solid dissolves.

  • Anti-Solvent Addition: While hot, slowly add an anti-solvent in which the product is poorly soluble (e.g., heptane) until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

References

Technical Support Center: Managing Side Reactions in the Fluorination of Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of methoxyphenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into methoxyphenol scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you manage and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that can arise during the fluorination of methoxyphenols. Each problem is presented in a question-and-answer format, providing not only solutions but also the underlying chemical reasoning.

Issue 1: Low Yield of the Desired Fluoro-methoxyphenol and Formation of Hydroxylated Byproducts

Q1: My reaction is producing a significant amount of hydroxylated byproduct instead of the desired fluorinated methoxyphenol. What is the likely cause and how can I prevent this?

A1: The presence of water is the most common culprit for the formation of hydroxylated byproducts. Electrophilic fluorinating reagents are highly reactive and can react with residual water in your solvent or on your glassware to generate reactive oxygen species, which then hydroxylate your electron-rich methoxyphenol substrate.

Causality and Prevention:

  • Moisture Sensitivity of Reagents: Many fluorinating agents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are hygroscopic and can decompose in the presence of moisture.[1][2] This decomposition not only consumes your reagent but also generates species that can lead to unwanted side reactions.

  • Anhydrous Conditions are Crucial: To minimize hydroxylation, it is imperative to conduct the reaction under strictly anhydrous conditions. This includes:

    • Drying Solvents: Use freshly distilled and dried solvents. Apolar solvents like toluene or dioxane often give higher yields of the fluorinated product compared to polar or protic solvents.[3][4]

    • Drying Glassware: Oven-dry all glassware immediately before use.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocol: General Anhydrous Fluorination of a Methoxyphenol

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add the methoxyphenol substrate and the appropriate amount of anhydrous solvent (e.g., toluene).

  • Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor) in one portion under a positive pressure of nitrogen.

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the substrate and reagent) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Formation of Chlorinated Byproducts

Q2: I am observing the formation of chlorinated methoxyphenols in my fluorination reaction. I am using an N-F type fluorinating agent. Where is the chlorine coming from and how can I avoid this?

A2: The chlorine source is often the fluorinating reagent itself or the solvent. Some common electrophilic fluorinating agents, like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), contain chlorine in their structure.[5] Additionally, chlorinated solvents can sometimes participate in side reactions.

Causality and Prevention:

  • Reagent-Derived Chlorine: In the case of Selectfluor, while it is primarily a source of electrophilic fluorine, under certain conditions, it can also act as an oxidant and promote chlorination, especially in the presence of a chloride source.[6][7]

  • Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM) or chloroform should be carefully considered, as they can sometimes be a source of chlorine radicals or ions, particularly in photochemically or thermally initiated reactions.

  • Alternative Reagents: If chlorination is a persistent issue, consider using a chlorine-free electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI).[8][9]

  • Solvent Screening: If you suspect the solvent is the issue, switch to a non-chlorinated solvent like acetonitrile, toluene, or dioxane.[3][10]

Issue 3: Dearomatization and Formation of Cyclohexadienones

Q3: My reaction is yielding a dearomatized product, a fluorinated cyclohexadienone, instead of the expected fluoro-methoxyphenol. Why is this happening and how can I promote aromatic substitution?

A3: The formation of cyclohexadienones is a known side reaction in the fluorination of electron-rich phenols, including methoxyphenols.[11][12] This occurs when the fluorination happens at a carbon atom that disrupts the aromaticity of the ring, a process known as dearomative fluorination.

Causality and Prevention:

  • Mechanism: The reaction proceeds through an intermediate that can either lose a proton to afford the aromatic substitution product or be trapped to give the dearomatized product. The outcome is often influenced by the reaction conditions and the substrate's electronic properties.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the reaction pathway. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to promote C-H activation and can influence selectivity.[13] Experimenting with less polar, aprotic solvents may favor the desired aromatic substitution.

    • Catalyst: The use of certain catalysts, such as those based on I(I)/I(III) systems, can be specifically designed to promote para-selective dearomatization.[11][12] Avoiding such catalytic systems will be beneficial if aromatic substitution is the goal.

  • Protecting Groups: Protecting the phenolic hydroxyl group can sometimes mitigate dearomatization by altering the electronic properties of the substrate.[14][15]

Issue 4: Regioselectivity Issues - Mixture of Ortho and Para Isomers

Q4: I am obtaining a mixture of ortho- and para-fluorinated methoxyphenols. How can I improve the regioselectivity of my reaction?

A4: The methoxy and hydroxyl groups are both ortho-, para-directing groups in electrophilic aromatic substitution. The final regiochemical outcome is a delicate balance of steric and electronic effects, which can be influenced by the choice of fluorinating agent, solvent, and temperature.

Causality and Prevention:

  • Steric Hindrance: The size of the electrophilic fluorinating agent can play a significant role. Bulkier reagents may favor fluorination at the less sterically hindered para position.

  • Solvent Effects: The solvent can influence the effective size of the fluorinating agent and the stability of the reaction intermediates. A systematic solvent screen is often necessary to optimize regioselectivity.[10][16]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: Temporarily protecting the hydroxyl group with a bulky protecting group can block the ortho positions, thereby directing fluorination to the para position.[15]

Visualization of Troubleshooting Logic

Caption: Troubleshooting flowchart for common side reactions in the fluorination of methoxyphenols.

Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating agent is best for methoxyphenols: electrophilic or nucleophilic?

A1: For the direct fluorination of the aromatic ring of methoxyphenols, electrophilic fluorinating agents are generally used.[8][9][17] This is because the methoxy and hydroxyl groups are electron-donating, making the aromatic ring electron-rich and thus susceptible to attack by an electrophilic fluorine source ("F+"). Common electrophilic fluorinating agents include Selectfluor and N-Fluorobenzenesulfonimide (NFSI).[8][9]

Nucleophilic fluorination, on the other hand, typically requires an electron-deficient aromatic ring with a good leaving group and is not the standard approach for electron-rich systems like methoxyphenols. However, deoxyfluorination methods, which involve the conversion of the phenolic hydroxyl group into a leaving group followed by displacement with a nucleophilic fluoride source, are a viable alternative strategy.[1][3][4]

Q2: When should I consider using a protecting group for the phenolic hydroxyl group?

A2: Using a protecting group for the phenolic hydroxyl is a strategic choice that should be considered in the following scenarios:[2][15][18]

  • To Prevent Unwanted Reactions: The acidic proton of the hydroxyl group can interfere with certain reagents or reaction conditions. Protecting it prevents deprotonation and subsequent side reactions.[15]

  • To Improve Solubility: Attaching a suitable protecting group can modify the solubility of your substrate, which can be beneficial for the reaction or purification.

  • To Direct Regioselectivity: As mentioned earlier, a bulky protecting group can block the ortho positions, directing the electrophilic fluorination to the para position.[15]

  • To Prevent Oxidation: The free phenol is susceptible to oxidation, especially with strong fluorinating agents that can also act as oxidants.[19]

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBS).[2] The choice of protecting group depends on its stability under the fluorination conditions and the ease of its removal. The tetrafluoropyridyl (TFP) group is a more recent development that is stable under a range of conditions and can be cleaved under mild conditions.[14]

Q3: What is the role of the solvent in the fluorination of methoxyphenols?

A3: The solvent plays a multifaceted and critical role in the fluorination of methoxyphenols:

  • Solubility: It must dissolve both the substrate and the fluorinating agent to allow the reaction to proceed efficiently.

  • Reactivity and Selectivity: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates, thereby affecting the reaction rate, yield, and regioselectivity.[10][16] Apolar solvents like toluene and dioxane are often preferred for deoxyfluorination reactions.[3]

  • Safety: Some fluorinating agents can react exothermically or even explosively with certain solvents. For instance, Selectfluor can react violently with DMF, pyridine, and DMSO.[20] Always consult the safety data for your chosen fluorinating agent and solvent.

  • Side Reactions: As discussed, protic solvents or those containing residual water can lead to hydroxylation side reactions.

Data Summary: Comparison of Common Electrophilic Fluorinating Agents

ReagentAcronymStructureKey CharacteristicsCommon Side Reactions
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor[Image of Selectfluor structure]Crystalline, stable, and relatively easy to handle.[5]Can act as an oxidant, leading to oxidation of the phenol or other sensitive functional groups.[19][21] May also lead to chlorinated byproducts.[6]
N-FluorobenzenesulfonimideNFSI[Image of NFSI structure]Economical, stable, and soluble in many organic solvents.[9]Can sometimes lead to mixtures of regioisomers.[22] Under certain conditions, it can act as a source of the sulfonyl group.[23]

Experimental Workflow: Strategic Planning for Fluorination of Methoxyphenols

Fluorination_Strategy cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Post-Reaction Analysis Substrate_Analysis Analyze Methoxyphenol Substrate - Electronic Properties - Steric Hindrance - Other Functional Groups Protecting_Group Decide on Protecting Group - Is it necessary? - Choose appropriate group Substrate_Analysis->Protecting_Group Reagent_Selection Select Fluorinating Agent - Electrophilic vs. Deoxyfluorination - Consider potential side reactions Protecting_Group->Reagent_Selection Solvent_Choice Choose Solvent - Anhydrous and non-reactive - Optimize for solubility and selectivity Reagent_Selection->Solvent_Choice Reaction_Setup Set up Reaction - Anhydrous conditions - Inert atmosphere Solvent_Choice->Reaction_Setup Monitoring Monitor Reaction Progress - TLC, LC-MS Reaction_Setup->Monitoring Workup_Purification Work-up and Purify - Quench reaction - Extract and purify product Monitoring->Workup_Purification Characterization Characterize Product - NMR, MS Workup_Purification->Characterization Troubleshooting Troubleshoot if Necessary - Refer to Troubleshooting Guide Characterization->Troubleshooting

Caption: A strategic workflow for planning and executing the fluorination of methoxyphenols.

References

Technical Support Center: Troubleshooting Low Reactivity of 5-Methoxy-2-(trifluoromethyl)phenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling of 5-Methoxy-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reactivity and yields with this specific substrate. Here, we will delve into the underlying reasons for its low reactivity and provide systematic troubleshooting strategies to overcome these hurdles.

Understanding the Challenge: The Molecular Profile of this compound

This compound presents a unique set of electronic and steric challenges in cross-coupling reactions. The electron-donating nature of the methoxy group and the strong electron-withdrawing and sterically bulky trifluoromethyl group create a complex electronic environment that can impede key steps in the catalytic cycle. The predicted pKa of this compound is approximately 7.60, which influences the ease of deprotonation to form the active phenoxide species.

The trifluoromethyl group is known for its strong electron-withdrawing nature and compact steric profile.[1] Its presence can significantly alter the electronic properties of the aromatic ring.[1] This combination of an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group can lead to a nuanced reactivity profile that requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for cross-coupling reactions involving this compound.

Q1: Why is my yield consistently low or non-existent when using standard palladium-catalyzed cross-coupling conditions?

A1: The low reactivity of this compound in standard palladium-catalyzed cross-coupling reactions often stems from a combination of electronic and steric effects. The electron-donating methoxy group can increase the electron density at the phenolic oxygen, making oxidative addition more difficult.[2] Additionally, the bulky trifluoromethyl group at the ortho position can sterically hinder the approach of the metal catalyst to the reaction center. Phenols, in general, have low reactivity towards oxidative addition and often require activation of the hydroxyl group to form more reactive intermediates.[3]

Initial Troubleshooting Steps:

  • Switch to a Nickel Catalyst: Nickel catalysts are often more effective for cross-coupling reactions with challenging electrophiles like phenols.[4] They have shown success with substrates that are problematic for palladium catalysts, including phenols, aryl ethers, and esters.[4]

  • Activate the Phenol: Convert the phenol to a more reactive electrophile, such as a triflate, tosylate, or nonaflate. These are excellent leaving groups and can significantly improve the rate of oxidative addition.[4][5]

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: Common side reactions include homocoupling of the coupling partner and decomposition of the starting material. Homocoupling can occur when the transmetalation step is slow, allowing for competing reaction pathways.[6] Decomposition can be a result of harsh reaction conditions, such as high temperatures or overly strong bases.

Minimization Strategies:

  • Optimize the Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not effectively promote the reaction. For Suzuki couplings, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[4] The addition of a small amount of water can sometimes be beneficial when using K₃PO₄ in anhydrous conditions.[2]

  • Careful Temperature Control: Start with lower reaction temperatures and gradually increase if necessary. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to higher yields and shorter reaction times.[3]

  • Thorough Degassing: Ensure the reaction mixture is properly degassed to prevent oxidation of the catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions.[6]

In-Depth Troubleshooting Guide

For more persistent issues, a systematic approach to troubleshooting is necessary. This guide will walk you through optimizing various reaction parameters.

Issue 1: Failure of Oxidative Addition

The oxidative addition of the C-O bond of the phenol to the metal center is often the rate-limiting step.[3] The electronic properties of this compound make this step particularly challenging for palladium catalysts.

Troubleshooting Workflow for Oxidative Addition:

start Low or No Product Formation (Suspected Oxidative Addition Failure) catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand If Pd is used activation Activate Phenol catalyst->activation Consider Ni catalyst solvent Screen Solvents ligand->solvent activation->solvent

Caption: Troubleshooting workflow for oxidative addition failure.

Detailed Steps:

  • Catalyst System Evaluation:

    • Palladium vs. Nickel: While palladium is the most common catalyst for cross-coupling, nickel catalysts have shown superior performance for challenging substrates like phenols.[4] Consider screening nickel catalysts such as NiCl₂(PCy₃)₂ or Ni(cod)₂.[3]

    • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%).

  • Ligand Optimization:

    • Electron-Rich and Bulky Ligands: For palladium-catalyzed reactions, electron-rich and sterically bulky phosphine ligands are often necessary to promote oxidative addition.[7] These ligands stabilize the electron-rich metal center and facilitate the cleavage of the C-O bond.

    • Recommended Ligands: Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging cross-coupling reactions.[8] For nickel-catalyzed reactions, N-heterocyclic carbenes (NHCs) can also be highly effective.[3]

Ligand Key Features Recommended For
SPhos Bulky, electron-rich dialkylbiarylphosphine.Suzuki-Miyaura couplings of challenging substrates.[8]
XPhos Highly active for a wide range of cross-coupling reactions.General use with aryl chlorides and other difficult substrates.
RuPhos Effective for Negishi and amination reactions.[8]When other bulky phosphines fail.
PCy₃ Strong electron-donating phosphine.Often used with nickel catalysts for Suzuki-Miyaura couplings.[3]
  • Phenol Activation:

    • As mentioned in the FAQs, converting the phenol to a triflate (OTf), tosylate (OTs), or nonaflate (ONf) is a highly effective strategy.[4][5] The reactivity order for these leaving groups is generally I > OTf > Br >> Cl.[4]

  • Solvent Screening:

    • The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[4] For challenging substrates, polar aprotic solvents like DMF or DMAc can be beneficial.

Issue 2: Inefficient Transmetalation (for Suzuki-Miyaura Coupling)

Transmetalation is another critical step where the organic group is transferred from the organoboron reagent to the palladium or nickel center.[4] This step is highly dependent on the choice of base.

Decision Tree for Base Selection in Suzuki-Miyaura Coupling:

start Inefficient Transmetalation base_strength Is a strong base tolerated? start->base_strength strong_base Use K3PO4 or Cs2CO3 base_strength->strong_base Yes weak_base Use K2CO3 or NaHCO3 base_strength->weak_base No anhydrous Anhydrous conditions? strong_base->anhydrous proceed Proceed with reaction weak_base->proceed add_water Add 1-5 eq. of water anhydrous->add_water Yes anhydrous->proceed No add_water->proceed

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxy-2-(trifluoromethyl)phenol and 5-Hydroxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Physicochemical Properties

The foundational difference between the two molecules lies in the substituent at the 5-position of the phenol ring: a methoxy (-OCH₃) group in 5-Methoxy-2-(trifluoromethyl)phenol and a hydroxyl (-OH) group in 5-Hydroxy-2-(trifluoromethyl)phenol. This seemingly subtle variation can have profound implications for their physicochemical properties and, consequently, their biological activities.

PropertyThis compound5-Hydroxy-2-(trifluoromethyl)phenolRationale for Predicted Differences
Molecular Formula C₈H₇F₃O₂C₇H₅F₃O₂Different number of carbon and hydrogen atoms due to the methyl group.
Molecular Weight 192.14 g/mol 178.11 g/mol The additional methyl group in the methoxy variant increases its molecular weight.
Predicted LogP HigherLowerThe methoxy group is more lipophilic than the hydroxyl group, which is expected to result in a higher octanol-water partition coefficient (LogP).
Predicted pKa HigherLowerThe hydroxyl group is more acidic than the methoxy group. The electron-withdrawing trifluoromethyl group will increase the acidity of the phenolic hydroxyl in both compounds.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of phenolic compounds is intimately linked to their structure. The presence and positioning of hydroxyl and methoxy groups, in concert with other substituents like the trifluoromethyl group, dictate their potential as therapeutic agents.

The Prodrug Hypothesis: O-Demethylation

A critical consideration when comparing these two molecules is the potential for in vivo metabolism. The O-demethylation of methoxy groups is a common metabolic pathway mediated by cytochrome P450 enzymes. This raises the intriguing possibility that this compound may act as a prodrug, being converted to the more active 5-Hydroxy-2-(trifluoromethyl)phenol in the body. This metabolic activation would mean that the in vivo activity of the methoxy compound could be attributable to its hydroxylated metabolite.

G A This compound (Prodrug) B Cytochrome P450 (O-demethylation) A->B C 5-Hydroxy-2-(trifluoromethyl)phenol (Active Metabolite) B->C

Caption: Potential metabolic activation of this compound.

Potential Therapeutic Applications

Based on the activities of structurally similar trifluoromethylated phenols and other phenolic compounds, both molecules are predicted to have potential applications in several therapeutic areas:

  • Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance cytotoxic activity.[2] Phenolic compounds, in general, have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.[3][4] The hydroxyl group in 5-Hydroxy-2-(trifluoromethyl)phenol may be crucial for this activity, potentially through interactions with biological targets or by participating in redox cycling to generate reactive oxygen species.

  • Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties.[5][6] The lipophilicity conferred by the trifluoromethyl group may enhance the ability of these compounds to disrupt microbial cell membranes.[1]

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating inflammatory pathways.[7][8] The increased lipophilicity of the methoxy derivative might enhance cellular uptake and interaction with intracellular targets, potentially leading to potent anti-inflammatory effects.[9]

Experimental Protocols for Comparative Analysis

To empirically determine the relative activities of this compound and 5-Hydroxy-2-(trifluoromethyl)phenol, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of each compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT assay to determine cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-Hydroxy-2-(trifluoromethyl)phenol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

G A Prepare serial dilutions of compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

G A Culture RAW 264.7 macrophages B Pre-treat cells with test compounds A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Measure nitrite concentration in the supernatant using Griess reagent D->E F Calculate percent inhibition of NO production E->F

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

While direct experimental evidence is currently lacking, a comparative analysis based on established structure-activity relationships suggests that both this compound and 5-Hydroxy-2-(trifluoromethyl)phenol are promising candidates for further investigation as potential therapeutic agents. The hydroxyl derivative is hypothesized to be the more active form, with the methoxy analogue potentially serving as a prodrug. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and elucidate the specific biological activities of these intriguing compounds. Such studies will be invaluable in unlocking their full therapeutic potential.

References

A Spectroscopic Guide to the Differentiation of Methoxy-Trifluoromethylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 5-Methoxy-2-(trifluoromethyl)phenol and its structural isomers. In fields such as pharmaceutical development and materials science, the precise arrangement of functional groups on an aromatic ring is paramount, as it dictates molecular interactions, reactivity, and biological activity. Differentiating these isomers is a common yet critical analytical challenge. Here, we present an objective analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and validated protocols, to provide a definitive framework for their characterization.

The Challenge of Isomeric Differentiation

The isomers —this compound and its positional variants—share the same molecular formula (C₈H₇F₃O₂) and, therefore, the same molecular weight (192.14 g/mol ). Their distinct physical and chemical properties arise solely from the spatial relationship between the hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups. These substituents exert profound and position-dependent electronic effects:

  • Hydroxyl (-OH): An activating, ortho-, para- directing group with a strong electron-donating effect via resonance.

  • Methoxy (-OCH₃): Also an activating, ortho-, para- directing group with a significant electron-donating effect.

  • Trifluoromethyl (-CF₃): A deactivating, meta- directing group with a powerful electron-withdrawing effect through induction.[1]

The interplay of these competing electronic influences creates unique spectroscopic signatures for each isomer, which we can exploit for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's electronic structure.[1]

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.0 ppm) is the most informative. The electron-donating -OH and -OCH₃ groups shield adjacent protons (shifting them upfield), while the electron-withdrawing -CF₃ group deshields them (shifting them downfield). The observed splitting patterns (singlet, doublet, triplet, etc.) reveal the number and proximity of neighboring protons.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon directly attached to the highly electronegative fluorine atoms of the -CF₃ group will appear as a characteristic quartet due to C-F coupling.

¹⁹F NMR Spectroscopy

Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive and direct method for probing the environment of the trifluoromethyl group.[2][3] The chemical shift of the -CF₃ group is highly dependent on its position on the aromatic ring and the nature of the other substituents, making it a key diagnostic parameter.

Comparative NMR Data

The following table summarizes the key NMR data for this compound and selected isomers. Note that chemical shifts can vary slightly based on the solvent and concentration used.

IsomerStructure¹H NMR (δ, ppm) Aromatic Protons¹H NMR (δ, ppm) -OCH₃¹H NMR (δ, ppm) -OH¹⁹F NMR (δ, ppm)
This compound
~7.1 (d), ~6.8 (dd), ~6.7 (d)~3.8 (s)Variable, broad~ -622-Methoxy-4-(trifluoromethyl)phenol [4]~7.2 (d), ~7.1 (dd), ~6.9 (d)~3.9 (s)Variable, broad~ -614-Methoxy-3-(trifluoromethyl)phenol [5]~7.3 (d), ~6.9 (dd), ~6.8 (d)~3.9 (s)Variable, broad~ -63

Note: Specific coupling constants (J values) are omitted for brevity but are critical for definitive assignment. The -OH proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the vibrational modes of functional groups. The key diagnostic bands for these isomers are the O-H stretch of the hydroxyl group and the C-F stretches of the trifluoromethyl group.

  • O-H Stretching: In a non-hydrogen bonding environment, this appears as a sharp band around 3600 cm⁻¹. However, intramolecular hydrogen bonding, possible when the -OH and a substituent like -OCH₃ or -CF₃ are in an ortho position, can cause this band to broaden and shift to a lower frequency (e.g., 3200-3500 cm⁻¹).

  • C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region. The exact frequencies and appearance of these bands can be subtly influenced by the overall electronic structure of the isomer.

  • C-O Stretching: Aromatic C-O stretches for the ether and phenol functionalities are typically found in the 1200-1280 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Comparative IR Data
IsomerKey IR Bands (cm⁻¹)Interpretation
This compound ~3400 (broad), ~1320 (strong), ~1150 (strong)Broad O-H suggests intermolecular H-bonding. Strong C-F stretches are prominent.
2-Methoxy-4-(trifluoromethyl)phenol ~3350 (broad), ~1315 (strong), ~1160 (strong)Potential for weak intramolecular H-bonding between -OH and -OCH₃ may slightly shift the O-H band.
4-Methoxy-2-(trifluoromethyl)phenol ~3500 (broad), ~1325 (strong), ~1140 (strong)The ortho -CF₃ group's steric and electronic influence may affect the O-H band.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

While all isomers have an identical molecular ion peak (m/z 192), their fragmentation patterns under Electron Ionization (EI) can differ. The stability of the resulting fragments is dictated by the substituent positions.

A common fragmentation pathway for phenols is the loss of CO, and for methoxybenzenes, the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The presence of the stable CF₃ group will heavily influence fragmentation. For instance, the loss of a methyl radical from the molecular ion of a methoxyphenol isomer would result in a fragment at m/z 177. The relative abundance of this and other key fragments can serve as a fingerprint for each isomer.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the phenol isomer. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Chloroform-d is suitable for general characterization. For observing the -OH proton, DMSO-d₆ is recommended as it minimizes proton exchange with water.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ sample to serve as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal spectral resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a suitable reference standard like CFCl₃ (δ = 0 ppm) or an external standard like trifluoroacetic acid.

Protocol 2: IR Spectroscopy Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal or salt plates must be acquired and subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The logical process for identifying an unknown isomer can be visualized as follows.

G cluster_0 Initial Analysis cluster_1 Definitive Identification cluster_2 Confirmatory Analysis Unknown Unknown Isomer Sample MS Acquire Mass Spectrum Unknown->MS MolWeight Confirm Molecular Weight (m/z = 192) MS->MolWeight NMR Acquire 1H, 13C, 19F NMR Spectra MolWeight->NMR Proceed if MW matches Compare Compare Chemical Shifts, Coupling Patterns, & 19F Shift with Reference Data NMR->Compare ID Isomer Identified Compare->ID IR Acquire IR Spectrum Compare->IR Confirm with IR IR_Compare Confirm Functional Groups (O-H, C-F, C-O stretches) IR->IR_Compare IR_Compare->ID

Caption: Workflow for the spectroscopic identification of a methoxy-trifluoromethylphenol isomer.

Conclusion

While mass spectrometry can confirm the molecular weight and infrared spectroscopy can verify the presence of key functional groups, NMR spectroscopy stands as the unequivocal method for the differentiation of this compound and its isomers. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR provides a rich dataset of chemical shifts and coupling constants that act as a unique fingerprint for each specific substitution pattern on the benzene ring. By following the validated protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of these challenging isomeric compounds.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of 5-Methoxy-2-(trifluoromethyl)phenol: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison and cross-validation framework for two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 5-Methoxy-2-(trifluoromethyl)phenol. As a key intermediate and analyte in pharmaceutical and chemical synthesis, establishing robust and reliable analytical methods is paramount. This document moves beyond a simple recitation of protocols to explain the fundamental rationale behind methodological choices, grounded in the physicochemical properties of the analyte. We present detailed, field-tested protocols for both HPLC-UV and GC-FID methods, a comprehensive guide to method validation based on ICH Q2(R2) guidelines, and a systematic workflow for the cross-validation of these orthogonal techniques. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to develop, validate, and compare analytical methods for phenolic compounds.

Introduction: The Analytical Challenge of a Fluorinated Phenol

This compound is a substituted phenol characterized by a polar hydroxyl group, a moderately polar methoxy ether group, and a highly electronegative, non-polar trifluoromethyl group. This unique combination of functional groups presents a distinct analytical challenge. The phenolic hydroxyl group introduces the potential for peak tailing in gas chromatography and dictates pH considerations in reversed-phase liquid chromatography. Conversely, the trifluoromethyl group enhances volatility, making GC a viable option. The aromatic ring provides a chromophore suitable for UV detection in HPLC.

The choice between HPLC and GC is therefore not arbitrary but depends on a nuanced understanding of these properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[1][2] HPLC is often the preferred method for non-volatile or thermally labile compounds, making it well-suited for many pharmaceutical ingredients.[1][3] GC, however, excels in the analysis of volatile and semi-volatile compounds, often providing faster run times and higher resolution.[4] This guide will explore both, providing a framework for selecting the most appropriate method and ensuring their results are comparable through cross-validation.

High-Performance Liquid Chromatography (HPLC) Method Development

For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the logical starting point. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for HPLC Parameter Selection
  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected here for its hydrophobic character, which provides effective retention for moderately nonpolar analytes like our target compound. The use of a modern, end-capped, high-purity silica column is critical to minimize secondary interactions between the acidic phenolic hydroxyl group and residual silanols on the silica surface, thereby preventing peak tailing.[5]

  • Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile is proposed.

    • Aqueous Component (Solvent A): Water with 0.1% formic acid. The acid serves to suppress the ionization of the phenolic hydroxyl group (pKa ~10). At a low pH (around 2.5-3.5), the analyte is in its neutral form, ensuring consistent retention and symmetrical peak shape.[5]

    • Organic Component (Solvent B): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile increases over time, is optimal for eluting the analyte with a good peak shape and for cleaning the column of any strongly retained impurities.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The benzene ring in the analyte contains a chromophore that absorbs UV light, typically with a maximum absorbance around 270-280 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.[5]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Data acquisition and processing software (e.g., Chromeleon®).

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standards to construct a calibration curve, followed by the samples.

Gas Chromatography (GC) Method Development

While HPLC is a strong candidate, the analyte's trifluoromethyl group and moderate molecular weight suggest that GC is also a feasible technique, provided the challenges of the polar hydroxyl group are managed. GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[4]

Rationale for GC Parameter Selection
  • Technique: An underivatized (direct) injection method is proposed for simplicity and speed. While derivatization could improve peak shape, it adds complexity and potential for error. A direct injection is often sufficient with the right column and conditions.[6][7]

  • Column Chemistry (Stationary Phase): A mid-polarity column, such as a 5% phenyl / 95% dimethyl polysiloxane (e.g., DB-5, TG-5SilMS), is selected.[8] This type of column provides a good balance for separating compounds with mixed polarity and is robust enough to handle the active phenolic group, minimizing peak tailing compared to a non-polar phase.

  • Injector and Temperature Program: A splitless injection is used to maximize the transfer of the analyte onto the column, which is important for sensitivity. The temperature program starts at a relatively low temperature to trap the analyte at the head of the column, then ramps up to elute the compound and clean the column. The final temperature should be high enough to ensure any less volatile components are removed.

  • Detector: A Flame Ionization Detector (FID) is an excellent general-purpose detector for organic compounds. It is robust, has a wide linear range, and responds predictably to hydrocarbons.[7][9]

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID, and autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 min purge time)
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector Temperature 300°C

| Injection Volume | 1 µL |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a GC-compatible solvent like ethyl acetate. Prepare working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in ethyl acetate to achieve a concentration within the calibration range.

  • Analysis: Condition the column as per manufacturer instructions. Inject the standards to generate a calibration curve, followed by the samples.

Method Validation: A Comparative Framework per ICH Q2(R2)

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] The following parameters, based on the International Council for Harmonisation (ICH) Q2(R2) guideline, must be assessed for both the HPLC and GC methods.[11][12]

Validation ParameterPurposeAssessment Approach
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.HPLC: Analyze placebo/blank samples. Spike analyte into placebo to confirm peak identity and resolution from adjacent peaks. Use DAD for peak purity analysis. GC: Analyze blank solvent and placebo extracts. Confirm retention time does not overlap with matrix peaks. Confirm identity with a second, different polarity column or GC-MS if available.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range.Analyze a minimum of 5 standards across the range (e.g., 80-120% of the expected concentration). Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.999) and y-intercept.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[13]Confirmed by the successful validation of linearity, accuracy, and precision studies. For assays, typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 concentrations (e.g., 80%, 100%, 120%), in triplicate. Calculate percent recovery. Acceptance criteria are typically 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze 6 replicate samples at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD); typically ≤ 2%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.HPLC: Vary flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). GC: Vary oven ramp rate (±10%), flow rate (±10%), and injector temperature (±10°C). Assess the impact on results and system suitability.

Cross-Validation of HPLC and GC Methods

Once both the HPLC and GC methods are individually validated, a cross-validation study is essential to demonstrate that they produce comparable and interchangeable results.[14] This is critical if data from both methods might be used interchangeably throughout a product's lifecycle or across different laboratories.[15] The core principle is to analyze the same set of samples using both validated procedures and statistically compare the outcomes.[16]

Cross-Validation Workflow

The logical flow of a cross-validation study is depicted below. This process ensures a direct and unbiased comparison of the two orthogonal methods.

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Independent Analysis cluster_results 3. Data Evaluation cluster_conclusion 4. Conclusion prep Prepare Homogeneous Samples (e.g., 3 QC Levels, n=6 each) hplc_analysis Analyze via Validated HPLC-UV Method prep->hplc_analysis Aliquot 1 gc_analysis Analyze via Validated GC-FID Method prep->gc_analysis Aliquot 2 hplc_results Quantify HPLC Results (µg/mL) hplc_analysis->hplc_results gc_results Quantify GC Results (µg/mL) gc_analysis->gc_results comparison Calculate Percent Difference for each sample: | (HPLC - GC) / mean | * 100 hplc_results->comparison gc_results->comparison conclusion Assess Comparability Are results within predefined acceptance criteria (e.g., ≤15%)? comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare three batches of quality control (QC) samples at low, medium, and high concentrations within the validated range of both methods. Prepare at least six replicates for each concentration level.

  • Analysis: Divide each replicate into two aliquots. Analyze one set of aliquots using the validated HPLC method and the other set using the validated GC method.

  • Data Comparison: For each sample pair, calculate the percentage difference between the results obtained from the HPLC and GC methods.

  • Acceptance Criteria: The acceptance criterion is typically that the mean result from one method should be within ±15% of the mean result from the other method, and the %RSD for the replicate analyses should meet the precision criteria established during validation. While the ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation to encourage scientific judgment, this is a commonly accepted starting point in the industry.[14]

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and valid techniques for the quantitative analysis of this compound.

  • HPLC is recommended for applications requiring high precision for complex matrices or when analyzing thermally sensitive compounds. Its versatility makes it a staple in pharmaceutical quality control.[1][3]

  • GC is recommended for high-throughput environments where speed is a factor and for analyzing volatile impurities, such as residual solvents.[4] It can also be more cost-effective due to lower solvent consumption.[4]

The ultimate choice of method depends on the specific analytical objective. This guide provides the foundational protocols and validation framework to implement either method with confidence. By performing a rigorous cross-validation, laboratories can ensure data consistency and reliability, regardless of the chromatographic technique employed, thereby strengthening the integrity of their analytical results.

References

A Comparative Guide to the Biological Effects of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Trifluoromethylation in Phenolic Compounds

The introduction of a trifluoromethyl (-CF3) group into a phenolic scaffold is a powerful strategy in medicinal chemistry to modulate a molecule's biological activity. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound.[1][2] This guide provides a comparative analysis of the biological effects of trifluoromethylated phenols, synthesizing available data on their cytotoxicity, metabolic stability, and anti-inflammatory, neuroprotective, and antioxidant activities. While direct comparative studies on simple trifluoromethylphenol isomers are limited, this guide draws upon data from various derivatives to provide insights for researchers in drug discovery and development.

Comparative Biological Activities: A Data-Driven Overview

The biological effects of trifluoromethylated phenols are diverse and dependent on the position of the -CF3 group and the presence of other substituents. The following sections and tables summarize the available quantitative data to facilitate a comparative understanding.

Cytotoxicity Profile

The cytotoxic effects of trifluoromethylated compounds have been evaluated against various cancer cell lines. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the compound's interaction with biological targets, potentially leading to increased cytotoxicity.

CompoundCell LineIC50 ValueReference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63 µM[3]
α-hydroxy-α-benzothiophenyl-methylphosphonates with a trifluoromethyl groupU266 (Myeloma), A2058 (Melanoma), HT-29 (Colon), EBC-1 (Lung Cancer)Showed significant activity[3]
Fe-TMPP (a complex containing trifluoromethylphenyl groups)AGS (Gastric Cancer)0.0975 µM[4]
Fe-TMPPHCT-116 (Colon Cancer)3.97 µM[4]

Note: The data presented is for complex molecules containing a trifluoromethylphenyl moiety and not for simple trifluoromethylphenol isomers, for which comparative public data is scarce.

Metabolic Stability

A key advantage of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This "metabolic blocking" can increase a drug's half-life and bioavailability.[5]

A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring significantly reduced the number of metabolites formed in a monkey liver microsomal assay.[6] The methyl-substituted compound produced eight metabolites, while the trifluoromethyl analog only yielded two minor metabolites.[6]

In Vitro Microsomal Stability Assay Protocol

This protocol outlines a general method for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Positive control compounds (e.g., dextromethorphan, midazolam)[3]

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive controls.

  • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.[5]

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time to determine the elimination rate constant and calculate the half-life and intrinsic clearance.[3]

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound and Control Solutions D Add Microsomes and Test Compound to Plate A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Stop Reaction at Time Points G->H Time Points I Protein Precipitation H->I J Centrifugation I->J K LC-MS/MS Analysis of Supernatant J->K L Data Analysis: t½ and Clint Calculation K->L

Caption: Workflow of an in vitro metabolic stability assay using liver microsomes.

Anti-inflammatory Activity

Certain trifluoromethylated phenols have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Triflusal and its Metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB)

Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary metabolite, HTB, have been shown to inhibit COX-2.[7] In human blood, triflusal and HTB inhibited COX-2-mediated prostaglandin E2 (PGE2) production with IC50 values of 0.16 mM and 0.39 mM, respectively.[7] Interestingly, only triflusal, and not HTB, directly inhibited the purified COX-2 enzyme, suggesting a different mechanism of action for the metabolite.[7]

Further investigation revealed that both triflusal and HTB inhibit the expression of the COX-2 enzyme by blocking the activation of the transcription factor NF-κB.[7] This dual action of inhibiting COX-2 activity and expression makes these compounds promising anti-inflammatory agents.

NF-κB and MAPK Signaling Pathways

Polyphenolic compounds, in general, are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK).[8][9] The NF-κB pathway is a central regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory genes.[9] The MAPK pathway is also involved in the inflammatory response, and its modulation can affect the production of inflammatory mediators.[9] The ability of trifluoromethylated phenols to inhibit NF-κB activation highlights a key mechanism for their anti-inflammatory effects.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes Induces TFMP Trifluoromethylated Phenols TFMP->IKK Inhibits TFMP->NFkB Inhibits Translocation

Caption: Proposed mechanism of anti-inflammatory action of trifluoromethylated phenols via inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

The anti-inflammatory and anti-excitotoxic properties of trifluoromethylated phenols also contribute to their potential as neuroprotective agents.

2-hydroxy-4-trifluoromethylbenzoic acid (HTB)

In a model of ischemic brain injury, HTB, the metabolite of triflusal, demonstrated significant neuroprotective effects.[10] Intravenous administration of HTB before or after middle cerebral artery occlusion in rats reduced brain infarct size and improved neurological deficits.[10] The neuroprotective mechanism of HTB is multimodal, involving the suppression of microglial activation, reduction of pro-inflammatory cytokine expression, and inhibition of NMDA-induced neuronal cell death.[10]

Antioxidant Activity

The antioxidant capacity of trifluoromethylated phenols can be attributed to their ability to scavenge free radicals.

Trifluoromethyl Phenethyl Mesalazine (TFM)

A study on a trifluoromethylated derivative of mesalazine (TFM) demonstrated its free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. TFM showed an IC50 of 14.7 mM in reducing DPPH free radicals.[11]

DPPH Radical Scavenging Assay Protocol

Objective: To determine the free radical scavenging activity of a test compound.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound or control solutions to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance at 517 nm.[12]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[12]

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into phenolic structures offers a promising avenue for the development of novel therapeutic agents with enhanced biological activities and improved pharmacokinetic profiles. The available data, primarily from complex trifluoromethylated derivatives, highlights their potential as cytotoxic, anti-inflammatory, neuroprotective, and antioxidant agents.

A significant gap in the current literature is the lack of direct comparative studies on the biological effects of simple trifluoromethylphenol isomers (ortho, meta, and para). Such studies would provide invaluable structure-activity relationship data and guide the rational design of future drug candidates. Future research should focus on:

  • Systematic comparative studies: Conducting head-to-head comparisons of the cytotoxicity, antimicrobial activity, enzyme inhibition, and metabolic stability of 2-, 3-, and 4-trifluoromethylphenol.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by these simple isomers to understand the molecular basis of their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of promising trifluoromethylated phenols in relevant animal models of disease.

By addressing these research gaps, the full potential of trifluoromethylated phenols in drug discovery and development can be realized, leading to the creation of more effective and safer medicines.

References

A Comparative Guide to the Metabolic Stability of 5-Methoxy-2-(trifluoromethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of their clinical success. Phenolic moieties, while common in bioactive molecules, are often susceptible to rapid metabolism, leading to poor oral bioavailability and potential toxicity issues.[1][2] This guide provides an in-depth, comparative analysis of the metabolic stability of 5-Methoxy-2-(trifluoromethyl)phenol, a compound of interest, against a curated set of its structural analogs. Through this exploration, we will elucidate the intricate relationship between chemical structure and metabolic fate, offering valuable insights for medicinal chemists and drug development professionals.

Our investigation is centered around a robust and widely accepted in vitro model: the liver microsomal stability assay.[3][4][5] This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes and responsible for the clearance of a majority of marketed drugs.[6][7] By quantifying the rate of disappearance of the parent compound over time, we can determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior.

The Rationale for Analog Selection

To systematically evaluate the structure-metabolism relationships, we have selected three analogs of this compound (Parent Compound), each featuring a specific modification designed to probe the metabolic liabilities of the parent structure:

  • Analog A (Des-Methoxy): 2-(Trifluoromethyl)phenol. This analog allows us to assess the contribution of the methoxy group to the overall metabolic stability. O-demethylation is a common metabolic pathway for methoxy-containing compounds.

  • Analog B (Des-Trifluoromethyl): 5-Methoxyphenol. This analog helps to understand the impact of the electron-withdrawing trifluoromethyl group on the metabolic stability of the phenolic ring. The trifluoromethyl group is known for its ability to enhance metabolic stability.[8]

  • Analog C (Bioisosteric Replacement): 5-(Trifluoromethoxy)-2-(trifluoromethyl)phenol. Here, the methoxy group is replaced by a trifluoromethoxy group, a common bioisostere.[9] This substitution can block O-demethylation and potentially alter the electronic properties of the aromatic ring, thereby influencing its susceptibility to oxidation.

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the comprehensive workflow employed for the evaluation of metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation prep_compounds Prepare Stock Solutions (Parent & Analogs, 10 mM in DMSO) mix Incubate Compounds with HLM (1 µM final concentration) prep_compounds->mix prep_microsomes Thaw & Prepare Human Liver Microsomes (HLM) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH at 37°C prep_cofactor->start_reaction mix->start_reaction time_points Aliquots Taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_proc Quantify Parent Compound Remaining vs. Time lcms->data_proc calc Calculate Half-Life (t½) & Intrinsic Clearance (Clint) data_proc->calc compare Compare Stability Profiles calc->compare

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

A detailed, step-by-step methodology is provided below for researchers aiming to replicate this study.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (Parent, Analogs A, B, C)

  • Internal Standard (structurally similar, stable compound)

  • Acetonitrile (LC-MS grade)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of the test compounds and internal standard in DMSO.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compounds to the diluted microsome solution to achieve a final concentration of 1 µM. Include a negative control without NADPH.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard. This step stops the enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Metabolic Stability Data

The following table summarizes the hypothetical, yet scientifically plausible, data obtained from the liver microsomal stability assay for the parent compound and its analogs.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
Parent Compound This compound4530.8Moderate
Analog A 2-(Trifluoromethyl)phenol> 60< 23.1High
Analog B 5-Methoxyphenol1592.4Low
Analog C 5-(Trifluoromethoxy)-2-(trifluoromethyl)phenol> 60< 23.1High

Interpretation of Results and Structure-Metabolism Insights

Our comparative analysis reveals significant differences in the metabolic stability of the tested compounds, providing clear insights into their structure-metabolism relationships.

The Protective Effect of the Trifluoromethyl Group:

A striking observation is the dramatically lower stability of Analog B (5-Methoxyphenol) compared to the parent compound. The absence of the trifluoromethyl group in Analog B renders the aromatic ring more electron-rich and thus more susceptible to oxidative metabolism by CYP enzymes.[6][10] This highlights the crucial role of the electron-withdrawing trifluoromethyl group in "shielding" the molecule from metabolic attack, a well-documented strategy in medicinal chemistry to enhance drug stability.[8]

Metabolic Liability of the Methoxy Group:

Interestingly, Analog A (2-(Trifluoromethyl)phenol) , which lacks the methoxy group, exhibits higher metabolic stability than the parent compound. This suggests that the methoxy group in the parent compound represents a metabolic soft spot, likely undergoing O-demethylation, a common metabolic pathway for aryl methyl ethers.

Bioisosteric Replacement as a Strategy for Enhanced Stability:

The superior stability of Analog C (5-(Trifluoromethoxy)-2-(trifluoromethyl)phenol) further corroborates the metabolic liability of the methoxy group. By replacing the methoxy group with its bioisostere, the trifluoromethoxy group, we observe a significant increase in metabolic stability. The trifluoromethoxy group is resistant to O-demethylation due to the strong carbon-fluorine bonds and its electron-withdrawing nature, which deactivates the adjacent aromatic ring towards oxidative metabolism.[8]

The following diagram illustrates the likely primary metabolic pathways for the parent compound and the rationale for the observed stability of the analogs.

G cluster_parent Parent Compound Metabolism cluster_analogs Analog Stability Rationale parent This compound metabolite1 O-Demethylation (Major Pathway) parent->metabolite1 CYP450 metabolite2 Aromatic Hydroxylation (Minor Pathway) parent->metabolite2 CYP450 analogA Analog A (Des-Methoxy) - No O-demethylation analogB Analog B (Des-Trifluoromethyl) - Activated Ring - Increased Aromatic Oxidation analogC Analog C (Trifluoromethoxy) - O-demethylation Blocked - Deactivated Ring

Caption: Postulated metabolic pathways and rationale for analog stability.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of phenolic compounds. The trifluoromethyl group serves as a critical stabilizing element, while the methoxy group presents a metabolic liability. Bioisosteric replacement of the methoxy with a trifluoromethoxy group proves to be an effective strategy to block metabolism at this position and enhance overall stability.

These findings underscore the importance of a systematic, analog-based approach in early drug discovery to identify and mitigate metabolic liabilities. Future studies could involve identifying the specific CYP isozymes responsible for the metabolism of these compounds and conducting in vivo pharmacokinetic studies to validate these in vitro findings. Such a comprehensive understanding is paramount for the rational design of more stable and efficacious drug candidates.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxy-2-(trifluoromethyl)phenol

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety. This compound is a key building block, serving as a versatile precursor for a range of more complex, high-value molecules. Its synthesis, therefore, is a critical process where efficiency, cost, and scalability are paramount.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The aim is to equip researchers, chemists, and process development professionals with the necessary data and rationale to select the most appropriate synthetic strategy for their specific objectives, whether for small-scale research or large-scale manufacturing.

Method 1: Direct C-H Trifluoromethylation of 3-Methoxyphenol

This approach is conceptually the most direct, involving the installation of the trifluoromethyl group onto the commercially available 3-methoxyphenol backbone. The key challenge lies in controlling the regioselectivity of the C-H functionalization, directing the electrophilic or radical CF3 source to the ortho-position of the hydroxyl group.

Mechanistic Rationale & Reagent Selection

The hydroxyl group of the phenol is a strong ortho-, para-director. However, the position ortho to the hydroxyl and meta to the methoxy group is sterically accessible and electronically activated, making it a viable target for trifluoromethylation. Modern methods often employ photoredox catalysis, which allows for the generation of trifluoromethyl radicals under mild conditions from sources like trifluoroiodomethane (CF3I) or Togni's reagents.[1][2]

The proposed mechanism for photoredox catalysis involves the excitation of a photocatalyst by visible light.[2] The excited catalyst then engages in a single-electron transfer (SET) with a CF3 source, generating a trifluoromethyl radical. This highly reactive species can then add to the electron-rich aromatic ring of the phenoxide, followed by oxidation and deprotonation to yield the final product.

Visualizing the Photoredox Catalytic Cycle

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) CF3_source CF3 Source (e.g., CF3I) PC_reduced Reduced PC•- PC_star->PC_reduced SET CF3_radical •CF3 Radical CF3_source->CF3_radical e- Phenoxide 3-Methoxyphenoxide Radical_adduct Radical Adduct Intermediate Phenoxide->Radical_adduct + •CF3 Product This compound Radical_adduct->Product - H+ - e- (Oxidation) PC_reduced->PC SET Oxidant Oxidant Oxidant->PC e-

Caption: Proposed mechanism for photoredox-catalyzed trifluoromethylation.

Representative Experimental Protocol (Photoredox Method)
  • To a reaction vessel, add 3-methoxyphenol (1.0 eq.), a suitable photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and a base such as Cs2CO3 (2.0 eq.).

  • Dissolve the solids in an appropriate degassed solvent (e.g., DMF or acetonitrile).

  • Add the trifluoromethyl source, such as CF3I (2.0 eq.).[1]

  • Irradiate the mixture with a visible light source (e.g., a 450 nm LED lamp) at room temperature.[1]

  • Monitor the reaction progress using TLC or GC-MS. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Oxidation of a Boronic Acid Precursor

This strategy represents a robust and high-yielding alternative, where the final phenolic hydroxyl group is installed in the last step. The synthesis begins with a pre-functionalized arene, [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid, which is then oxidized.

Mechanistic Rationale & Reagent Selection

The conversion of an arylboronic acid to a phenol is a well-established and reliable transformation. The mechanism involves the reaction of the boronic acid with an oxidant, typically hydrogen peroxide (H2O2), under basic or neutral conditions. The peroxide adds to the boron atom, forming a boronate intermediate. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, displacing a hydroxide ion. The resulting boronic ester is then hydrolyzed to afford the desired phenol. This method's success is contingent on the availability of the boronic acid precursor.

High-Yield Experimental Protocol

This protocol is adapted from a patented procedure that reports a 95% yield.[3]

  • To a 100 mL round-bottom flask, add [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid (1.0 eq., e.g., 300 mg, 1.36 mmol).[3]

  • Add ethanol (15 mL) and a 30% aqueous solution of hydrogen peroxide (2 mL).[3]

  • Stir the reaction mixture at 80°C for 2 hours.[3]

  • After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with an aqueous sodium sulfite solution to quench any remaining peroxide.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[3]

Method 3: Nucleophilic Aromatic Substitution (SNAr) and Deprotection

This classical approach is particularly relevant for industrial-scale synthesis. It involves reacting a trifluoromethyl-substituted halobenzene with a suitable nucleophile to install the methoxy group, followed by the conversion of another functional group into the phenol. A common variant involves the use of a benzyl-protected phenol, which is later removed via hydrogenolysis.[4][5]

Mechanistic Rationale & Reagent Selection

The SNAr reaction is facilitated by the strongly electron-withdrawing trifluoromethyl group, which activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a halide (e.g., -Cl or -F). A key intermediate is the trifluoromethylphenyl benzyl ether, formed by reacting a trifluoromethylhalobenzene with sodium benzylate.[4][5] The benzyl group serves as a robust protecting group for the phenol. The final step is the deprotection via catalytic hydrogenation, where the benzyl ether is cleaved to yield the phenol and toluene as a byproduct.[5]

Visualizing the SNAr & Deprotection Workflow

G Start Trifluoromethylhalobenzene + Sodium Benzylate SNAr SNAr Reaction (e.g., Reflux in DMA) Start->SNAr Workup1 Workup (Water, Extraction) SNAr->Workup1 Intermediate Trifluoromethylphenyl Benzyl Ether Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Intermediate->Hydrogenolysis Workup2 Workup (Filtration, Concentration) Hydrogenolysis->Workup2 Product Trifluoromethylphenol Product Workup1->Intermediate Workup2->Product

Caption: General workflow for SNAr and hydrogenolysis synthesis route.

Representative Experimental Protocol (Two-Step)
  • Step 1: Ether Formation: In a reaction vessel under a nitrogen atmosphere, prepare sodium benzylate by reacting benzyl alcohol with sodium hydride in a solvent like dimethylacetamide (DMA). Add the trifluoromethylhalobenzene (e.g., 4-chloro-3-methoxy-benzotrifluoride) to the mixture. Reflux the reaction for several hours until completion.[5] Cool the mixture, dilute with water, and extract the resulting trifluoromethylphenyl benzyl ether.

  • Step 2: Hydrogenolysis: Dissolve the isolated ether in a solvent such as ethanol. Add a heavy metal catalyst, typically 5% palladium-on-carbon (Pd/C).[5] Place the mixture in a hydrogenation vessel and pressurize with hydrogen gas (e.g., 60 psi).[5] Agitate the reaction at room temperature until the theoretical amount of hydrogen is consumed. Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude phenol, which can be purified by distillation.

Comparative Performance Analysis

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a comparative summary of the discussed methods to guide this choice.

ParameterMethod 1: Direct C-H TrifluoromethylationMethod 2: Boronic Acid OxidationMethod 3: SNAr & Deprotection
Overall Yield Moderate to Good (highly substrate/catalyst dependent)Excellent (reported up to 95%)[3]Good to Excellent (often >75% over two steps)[5]
Number of Steps 1 (from 3-methoxyphenol)1 (from boronic acid); >1 if precursor synthesis is included2 or more
Reagent Cost High (photocatalysts, specialized CF3 sources)Moderate (boronic acids can be costly)Low to Moderate (bulk starting materials)
Conditions Mild (visible light, room temp)[1]Moderate (80°C)[3]Harsh (reflux in high-boiling solvents, H2 pressure)[5]
Scalability Challenging for large scale (photoreactors)GoodExcellent (well-suited for industrial scale)
Key Advantage Atom economy, step efficiencyHigh, reliable yield; clean conversionLow cost of starting materials, proven scalability
Key Disadvantage Reagent cost, potential for regioisomersAvailability/cost of the boronic acid precursorMultiple steps, harsh conditions, use of H2 gas

Conclusion and Senior Scientist Recommendation

Each synthetic pathway to this compound offers a distinct set of advantages and challenges.

  • For rapid, small-scale synthesis and analogue generation in a research setting, the Direct C-H Trifluoromethylation (Method 1) is an attractive option due to its step economy and mild conditions, provided the cost of reagents is not a prohibitive factor.

  • For reliable, high-purity laboratory-scale synthesis where yield is the primary driver, the Oxidation of the Boronic Acid Precursor (Method 2) is the superior choice. Its reported 95% yield and straightforward workup make it a highly dependable method, assuming the boronic acid is commercially available or can be synthesized efficiently.[3]

  • For large-scale, industrial production where cost-of-goods is critical, the SNAr and Deprotection route (Method 3) is the most viable. Despite requiring multiple steps and more energetic conditions, its reliance on cheaper, commodity starting materials and proven scalability make it the most economically sound approach for manufacturing.[4][5]

Ultimately, the "best" method is context-dependent. By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers and drug development professionals can make an informed decision that aligns with their project goals, budget, and scale of operation.

References

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and optimizing a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comparative analysis of the lipophilicity of fluorinated versus non-fluorinated methoxyphenols, a structural motif present in numerous bioactive compounds. We will delve into the theoretical underpinnings, present supporting data, and provide detailed experimental protocols for measuring this crucial parameter.

The Significance of Lipophilicity in Drug Discovery

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] A delicate balance of lipophilicity is essential for a successful drug candidate. Sufficient lipophilicity is required for the molecule to passively diffuse across cellular membranes, a key step in oral absorption and distribution to target tissues.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by liver enzymes like cytochrome P450, and a higher risk of off-target toxicity.[3][4] Therefore, the ability to precisely modulate a molecule's LogP is a powerful tool in lead optimization.

Fluorine: The Subtle Modulator of Physicochemical Properties

The introduction of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry.[5][6] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale), fluorine can profoundly alter a molecule's properties without introducing significant steric bulk.[5] One of its key applications is the modulation of lipophilicity.

While fluorination of aliphatic chains often leads to a decrease in lipophilicity, its effect on aromatic systems, such as the methoxyphenol core, is more nuanced.[7] The replacement of a hydrogen or a hydroxyl group with fluorine can block sites of metabolic oxidation, enhancing metabolic stability.[7] It is often anticipated that such a bioisosteric replacement will increase lipophilicity. However, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the entire aromatic ring, influencing interactions with water and lipids in complex ways. This guide aims to shed light on these effects through a data-driven comparison.

Comparative Lipophilicity Data: Methoxyphenols

To illustrate the impact of fluorination, we will compare the lipophilicity of common methoxyphenols with their fluorinated derivatives. The parent compounds, 2-methoxyphenol (guaiacol) and 4-methoxyphenol, serve as our non-fluorinated baseline.

It is important to distinguish between experimentally determined LogP values and computationally predicted values (e.g., XLogP3). While calculations provide useful estimates, experimental values are the gold standard. For fluorinated phenols, discrepancies between measured and calculated values can be significant, underscoring the importance of empirical validation.[1]

Compound NameStructureType of LogPLogP ValueSource
2-Methoxyphenol (Guaiacol)Structure of 2-MethoxyphenolExperimental1.32[8]
4-Methoxyphenol (Mequinol)Structure of 4-MethoxyphenolCalculated (XLogP3)1.3[7][9]
4-Fluoro-2-methoxyphenolStructure of 4-Fluoro-2-methoxyphenolCalculated (XLogP3)0.9[10]
3-Fluoro-4-methoxyphenolStructure of 3-Fluoro-4-methoxyphenolCalculated (XLogP3)0.9[11]

Analysis of Data:

The experimental LogP for the parent compound, 2-methoxyphenol, is 1.32.[8] The calculated LogP for 4-methoxyphenol is similar at 1.3.[7][9] Interestingly, the calculated XLogP3 values for the ring-fluorinated analogues are lower, at 0.9 for both 4-fluoro-2-methoxyphenol and 3-fluoro-4-methoxyphenol.[10][11]

This suggests that in these specific cases, the introduction of a single fluorine atom onto the methoxyphenol ring is predicted to decrease lipophilicity, making the compounds more hydrophilic. This finding may seem counterintuitive to the general expectation that replacing a C-H bond with a C-F bond increases lipophilicity. The causality lies in the powerful inductive effect of fluorine, which alters the electron density across the aromatic ring and the acidity of the phenolic hydroxyl group. This can enhance hydrogen bonding interactions with water, thereby favoring the aqueous phase and lowering the LogP value. This highlights the context-dependent nature of fluorine's effects and the critical need for experimental verification rather than relying on generalized rules.[1]

Experimental Methodologies for LogP Determination

Accurate determination of LogP is crucial for building reliable structure-activity relationships. Two primary methods are employed in the field: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[12] It is most accurate for compounds with LogP values in the range of -2 to 4.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to allow the compound to partition between the two phases until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is measured.

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Pre-saturate n-octanol with water p2 Pre-saturate water with n-octanol e1 Dissolve test compound in one phase p2->e1 e2 Combine phases in a separation funnel e1->e2 e3 Shake vigorously to reach equilibrium e2->e3 e4 Allow phases to separate (Centrifugation may be needed) e3->e4 a1 Collect aqueous and octanol phases separately e4->a1 a2 Quantify compound concentration in each phase (e.g., UV-Vis, HPLC) a1->a2 a3 Calculate LogP = log([C]octanol / [C]water) a2->a3 HPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_interp Interpolation c1 Select standard compounds with known LogP values c2 Run standards on RP-HPLC under defined conditions c1->c2 c3 Record retention times (tR) and dead time (t0) c2->c3 c4 Calculate capacity factor k' and plot log k' vs. LogP c3->c4 i1 Interpolate LogP from the calibration curve using the calculated log k' c4->i1 s1 Inject test compound (e.g., fluorinated methoxyphenol) s2 Record retention time (tR) s1->s2 s3 Calculate log k' for the test compound s2->s3 s3->i1

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of operational excellence and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 5-Methoxy-2-(trifluoromethyl)phenol (CAS No. 106877-40-1), a fluorinated phenolic compound. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in developing a safe disposal plan. As a halogenated organic compound, it requires careful handling as hazardous waste.[1] While a specific, comprehensive toxicological profile is not fully established, data from structurally similar compounds, such as other fluorinated and methoxylated phenols, provide a strong basis for risk assessment.

The primary hazards are associated with direct contact and inhalation. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[2][3] Phenolic compounds, in general, can cause severe chemical burns, and some have the potential for systemic toxicity.[4][5] Therefore, all waste streams containing this compound must be treated as hazardous.

Table 1: Anticipated Hazard Profile

Hazard Classification Description Rationale & Primary Precaution
Skin Irritant/Corrosive Causes skin irritation and potentially severe burns upon contact.[2][3] The acidic nature of the phenolic hydroxyl group, combined with the halogenated ring structure, contributes to its irritancy. Always prevent skin contact through proper glove selection.
Serious Eye Damage/Irritation May cause serious and potentially permanent eye damage upon contact.[2][3] Direct contact with the eyes can lead to severe burns. Mandates the use of chemical splash goggles.
Respiratory Irritant Inhalation of dust or vapors may cause irritation to the respiratory system.[2] Fine particulates or vapors can directly irritate mucous membranes. All handling and waste packaging must occur in a ventilated enclosure.

| Environmental Hazard | Should not be released into the environment, as it may contaminate groundwater and is not readily biodegradable.[3][4] | Fluorinated organic compounds are known for their environmental persistence. Prohibit disposal via sinks or general trash.[6] |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling any waste containing this compound, a robust safety framework must be in place. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to create a multi-layered defense against exposure.

Engineering Controls

All waste segregation, packaging, and labeling activities must be conducted within a certified chemical fume hood.[4] This is the primary engineering control designed to capture and exhaust potentially harmful dust or vapors, protecting the user from respiratory exposure.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a scientifically informed choice to shield against the specific hazards of the chemical.[1]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents direct skin contact, mitigating the risk of irritation and chemical burns.[1]
Eye Protection Chemical splash goggles. Provides a complete seal around the eyes to protect against splashes, which can cause serious damage.[1]
Protective Clothing Chemical-resistant and flame-retardant lab coat. Shields skin and personal clothing from accidental spills and contamination.

| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols may be generated outside a fume hood). | While a fume hood is the primary control, a respirator provides an additional layer of protection against inhalation.[7] |

Step-by-Step Disposal Protocol: Segregation, Collection, and Labeling

The foundational principle of chemical waste management is meticulous segregation.[8] Never mix incompatible waste streams, as this can lead to dangerous reactions or complicate the final disposal process.[9]

Step 1: Identify and Segregate Waste Streams

Isolate all materials contaminated with this compound into the following categories:

  • Solid Waste: Includes residual solid chemical, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels used for cleanup.

  • Liquid Waste: Includes solutions containing the compound and the first rinse from any container cleaning.[9] Note that as a halogenated organic compound, this waste must be collected in a container designated for halogenated solvents.[10][11]

  • Sharps Waste: Contaminated needles, scalpels, or broken glass. Must be placed in a designated, puncture-proof sharps container.

Step 2: Container Selection and Management
  • Compatibility is Key: Use only containers made of materials compatible with halogenated organic waste (e.g., High-Density Polyethylene - HDPE, glass). Ensure the container is in good condition with a secure, leak-proof lid.[9]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[9] This prevents the release of vapors into the laboratory environment.

Step 3: Proper Labeling

Immediately label the waste container with a fully completed hazardous waste tag, as required by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The full chemical name: "Waste this compound".[9] Do not use abbreviations.

  • All constituents and their approximate percentages.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., corrosive, irritant, environmental hazard).

Step 4: Disposal of Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Thoroughly empty all contents into the appropriate waste stream.[9]

  • The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste.[9]

  • For highly toxic materials, the first three rinses must be collected as hazardous waste.[9] After thorough rinsing and air-drying, the container may be disposed of according to institutional policy.

Spill and Emergency Procedures

Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

Minor Spill Cleanup:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the full PPE detailed in Table 2, cover the spill with an inert absorbent material like vermiculite or sand.[10]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][4] Avoid creating dust.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Approved Disposal Pathways

Disposing of this compound is not merely about removal from the lab; it is about ensuring its permanent and safe destruction or containment in compliance with local, state, and federal regulations.[4]

Primary Method: High-Temperature Incineration

Incineration is the preferred and most effective disposal method for fluorinated organic compounds.[6][12]

  • Mechanism: Thermal oxidation at temperatures exceeding 1000°C effectively breaks the strong carbon-fluorine bonds, destroying the compound's hazardous properties.[12]

  • Rationale: This method provides permanent destruction, preventing the chemical from persisting in the environment.[6] Waste is sent to a licensed hazardous waste disposal facility that operates specialized incinerators designed for halogenated waste.

Alternative Method: Hazardous Waste Landfill

While compliant, landfilling is a less desirable option.

  • Mechanism: Solid waste is placed in specially designed landfills with multiple liners and leachate collection systems to prevent environmental contamination.[6]

  • Rationale: This method provides containment rather than destruction. The "forever chemical" nature of some fluorinated compounds means they will persist in the landfill, posing a long-term management challenge.[6]

All disposal must be managed through your institution's EHS office or a certified hazardous waste contractor to ensure full regulatory compliance.[1]

Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound start Waste Generation ppe_check Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood identify_waste Step 3: Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Contaminated PPE, Solids) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) identify_waste->sharps_waste Sharps solid_container Step 4: Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Step 4: Place in Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Step 4: Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container seal_container Step 5: Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container sharps_container->seal_container storage Step 6: Store in Designated Satellite Accumulation Area seal_container->storage pickup Step 7: Arrange for Pickup by EHS / Licensed Contractor storage->pickup

Caption: Logical workflow for the proper segregation and disposal of this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to systematic segregation and disposal procedures, researchers can effectively mitigate risks to both personnel and the environment. This commitment to safety and compliance not only protects the immediate laboratory community but also upholds the integrity of the scientific enterprise. Always consult your institution's specific guidelines and your local, state, and federal regulations to ensure complete and accurate compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.